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  • Product: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
  • CAS: 1171197-20-8

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Characterization of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Keystone Intermediate for PARP Inhibitor Niraparib

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Poly(ADP-rib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of agents, particularly for cancers harboring DNA repair deficiencies, such as those with BRCA1/2 mutations. Niraparib, a potent PARP inhibitor, stands as a testament to this progress. Central to its scalable and efficient synthesis is the chiral intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This technical guide provides a comprehensive overview of this pivotal molecule, detailing its synthesis, characterization, and critical role in the production of Niraparib. With a focus on the underlying chemical principles and practical methodologies, this document serves as a vital resource for researchers, chemists, and professionals engaged in pharmaceutical development.

Physicochemical Properties and Structural Elucidation

(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, identified by its CAS number 1171197-20-8, is a non-hygroscopic, crystalline solid, typically appearing as a light yellow or off-white powder.[1][2] Its molecular structure, featuring a chiral center at the C3 position of the piperidine ring, is fundamental to the stereospecific requirements of Niraparib's biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, facilitating its use in subsequent synthetic transformations.

PropertyValueSource
CAS Number 1171197-20-8[3][4]
Molecular Formula C₁₆H₂₄N₂O₂[3][5]
Molecular Weight 276.37 g/mol [3][5]
Appearance Light yellow to off-white solid powder[1][2]
Purity (typical) ≥99.0%[1][6]
Storage Preserve in an airtight container, protected from light, at room temperature.[2]

Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Two-Stage Strategic Approach

The synthesis of this chiral intermediate is a multi-step process that hinges on two core strategies: the initial construction of the racemic piperidine core followed by an efficient chiral resolution to isolate the desired (S)-enantiomer.

Stage 1: Synthesis of Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

The most common and industrially scalable route to the racemic compound involves the synthesis of a nitro-aromatic precursor, followed by catalytic reduction.

Workflow for Racemic Precursor Synthesis

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Arylation cluster_3 Step 4: Dehydration & Reduction cluster_4 Step 5: Nitro Group Reduction A 3-Piperidinol C tert-Butyl 3-hydroxypiperidine-1-carboxylate A->C Base (e.g., Et₃N) DCM B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl 3-oxopiperidine-1-carboxylate C->D Oxidizing Agent (e.g., PCC, Swern) F tert-Butyl 3-(4-nitrophenyl)-3-hydroxypiperidine-1-carboxylate D->F Grignard or Organolithium Reagent E 4-Bromo-1-nitrobenzene E->F G tert-Butyl 3-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate F->G Acid catalyst, Heat H tert-Butyl 3-(4-nitrophenyl)piperidine-1-carboxylate G->H H₂, Pd/C I rac-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate H->I H₂, Pd/C or other reducing agent

Caption: Synthesis of the racemic precursor.

Detailed Protocol: Catalytic Hydrogenation of the Nitro Precursor

The reduction of the nitro group is a critical step, typically achieved through catalytic hydrogenation. This method is favored for its high yield, clean conversion, and the use of recyclable catalysts.

  • Reactor Setup: A suitable hydrogenation reactor is charged with tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the mixture.

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred vigorously at a controlled temperature (typically 25-50°C) until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Causality in Experimental Choices: The choice of a palladium catalyst is based on its high efficacy and selectivity for the reduction of aromatic nitro groups in the presence of other functional groups. The use of a Boc protecting group is strategic as it is stable under these hydrogenation conditions but can be readily removed in a later synthetic step.

Stage 2: Chiral Resolution of the Racemic Mixture

The isolation of the desired (S)-enantiomer is achieved through diastereomeric salt formation with a chiral resolving agent. A particularly effective method, as detailed in patent literature, utilizes a derivative of D-phenylglycine.

Workflow for Chiral Resolution

G A rac-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate C Diastereomeric Salt Mixture (in solution) A->C B D-Phenylglycine Derivative (Resolving Agent) B->C Aqueous Ethanol D Precipitated (S,R)-diastereomeric salt C->D Selective Crystallization E (R,R)-diastereomeric salt (remains in solution) C->E F (S)-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate D->F Base (e.g., NH₃) Liberation of free amine

Caption: Chiral resolution process.

Detailed Protocol: Diastereomeric Salt Resolution

  • Salt Formation: The racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is dissolved in an aqueous ethanol solution. A solution of the D-phenylglycine derivative resolving agent (e.g., benzenesulfonyl-D-phenylglycine) in aqueous ethanol is then added.

  • Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to induce the selective crystallization of the less soluble diastereomeric salt, which corresponds to the (S)-amine and the D-resolving agent.

  • Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a cold solvent mixture.

  • Liberation of the Free Amine: The isolated salt is suspended in a mixture of water and an organic solvent (e.g., ethyl acetate). The pH is adjusted to 8-10 with a base, such as aqueous ammonia, to liberate the free (S)-amine into the organic layer.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted further with the organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the final product, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, with high enantiomeric purity.

Self-Validating System: The success of this resolution is inherently self-validating. The optical purity of the final product, as determined by chiral HPLC, directly reflects the efficiency of the diastereomeric salt crystallization. The resolving agent can often be recovered from the aqueous layer and reused, adding to the process's efficiency and cost-effectiveness.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of the intermediate. A reverse-phase method is typically employed.

ParameterTypical Value
Column C18 (e.g., Phenomenex Kinetex C18, 4.6 x 50 mm, 2.6 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 254 nm
Purity Assay Measures the area percentage of the main peak relative to impurities.

Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the final product.

ParameterTypical Value
Column Chiral stationary phase (e.g., Chiralpak)
Mobile Phase Isocratic mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
e.e. Determination Quantifies the ratio of the (S)- and (R)-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the aminophenyl group, the protons of the piperidine ring, and the large singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

  • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the Boc group and the carbons of the aromatic and piperidine rings.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which will typically show the protonated molecule [M+H]⁺.

Application in the Synthesis of Niraparib

(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a critical building block in the synthesis of Niraparib. The primary amino group of this intermediate serves as a nucleophile in a key C-N bond-forming reaction.

Workflow for Niraparib Synthesis

G A (S)-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate C Boc-protected Niraparib A->C B 2H-indazole-7-carboxamide derivative B->C Coupling Reaction D Niraparib C->D Boc Deprotection (e.g., HCl)

Caption: Role in Niraparib synthesis.

The synthesis involves the coupling of the (S)-aminophenylpiperidine intermediate with a suitably activated 2H-indazole-7-carboxamide fragment. This is followed by the deprotection of the Boc group, typically under acidic conditions, to yield the final active pharmaceutical ingredient, Niraparib. The chirality of the starting material is crucial as it directly translates to the stereochemistry of the final drug product, which is essential for its pharmacological activity.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is an enabling component in the synthesis of the life-extending cancer therapeutic, Niraparib. The successful and efficient production of this chiral molecule, through a well-defined pathway involving racemic synthesis and strategic chiral resolution, underscores the importance of process chemistry in modern drug development. The analytical techniques detailed herein are essential for ensuring the quality and consistency required for pharmaceutical manufacturing. This guide provides a foundational understanding for scientists and researchers, empowering them to utilize this key intermediate with confidence and precision in their drug discovery and development endeavors.

References

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. [Link]

  • Qingmu Pharmaceutical. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]

  • GSRS. TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Global Substance Registration System. [Link]

  • A.H.A International Co.,Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]

Sources

Exploratory

A Technical Guide to (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Cornerstone Chiral Intermediate in Modern Drug Development

Abstract (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, identified by CAS Number 1171197-20-8, is a high-purity chiral building block of significant interest in pharmaceutical synthesis.[1] Its structure, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, identified by CAS Number 1171197-20-8, is a high-purity chiral building block of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a stereochemically defined piperidine ring linked to an aniline moiety and protected by a tert-butoxycarbonyl (Boc) group, makes it a critical intermediate. This guide provides an in-depth examination of its structural properties, synthesis methodologies with an emphasis on stereochemical control, comprehensive analytical characterization techniques, and its pivotal application in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] The protocols and insights presented herein are curated for researchers, chemists, and professionals in the field of drug discovery and development, aiming to provide both foundational knowledge and actionable, field-proven methodologies.

Structural and Physicochemical Profile

The molecule's utility is fundamentally derived from its specific three-dimensional arrangement and chemical functionalities. The (S)-configuration is crucial for its role in targeted therapies, ensuring the precise stereospecificity required for effective drug-receptor interactions.[1] The Boc-protecting group offers robust stability under various reaction conditions while allowing for facile cleavage under acidic conditions, a cornerstone of modern synthetic strategy.[3]

Chemical Structure

The structure consists of three primary motifs: the (S)-chiral piperidine core, the N-Boc protecting group, and the 4-aminophenyl substituent.

structure cluster_piperidine cluster_boc cluster_phenyl p1 N p2 p1->p2 boc_c C=O p1->boc_c p3 CH p2->p3 p4 p3->p4 ph_c1 C p3->ph_c1 (S) p5 p4->p5 p6 p5->p6 p6->p1 boc_n boc_o O boc_tbu C(CH₃)₃ ph_c2 CH ph_c1->ph_c2 ph_c3 CH ph_c2->ph_c3 ph_c4 C ph_c3->ph_c4 ph_c5 CH ph_c4->ph_c5 ph_nh2 NH₂ ph_c4->ph_nh2 ph_c6 CH ph_c5->ph_c6 ph_c6->ph_c1

Caption: Chemical Structure of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Core Properties

A summary of the compound's key identifiers and physical properties is provided below.

PropertyValueSource(s)
CAS Number 1171197-20-8[1][2][4]
Molecular Formula C₁₆H₂₄N₂O₂[1][5]
Molecular Weight 276.37 g/mol [1][4]
Appearance Light yellow solid powder[1]
Purity Typically ≥99.0%[1]
IUPAC Name tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate[4]

Synthesis and Stereochemical Integrity

The synthesis of this intermediate presents two primary challenges: the construction of the 3-arylpiperidine scaffold and the establishment of the C-3 stereocenter with high enantiomeric purity. Industrial-scale production often favors chiral resolution of a racemic precursor due to its cost-effectiveness and robustness.

Synthetic Strategy: Racemate Synthesis Followed by Chiral Resolution

A common and scalable approach involves the initial synthesis of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, followed by a classical resolution step to isolate the desired (S)-enantiomer. This strategy bifurcates the synthetic challenge into manageable stages. A patent for a Niraparib intermediate outlines a method using a D-phenylglycine derivative as the resolving agent, which selectively crystallizes with the desired enantiomer.[6]

Caption: Workflow for Synthesis via Chiral Resolution.

Experimental Protocol: Chiral Resolution

This protocol is adapted from methodologies described for resolving 3-(4-aminophenyl)piperidine derivatives.[6]

Objective: To isolate (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate from its racemic mixture.

Materials:

  • Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • D-phenylglycine derivative (resolving agent)

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

  • Hydrochloric Acid (HCl) solution

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the racemic raw material in a suitable solvent (e.g., ethanol) in a reaction vessel.

  • Addition of Resolving Agent: Add the D-phenylglycine derivative resolving agent to the solution. The molar ratio should be optimized but is typically near 1:1.

  • Salt Formation & Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the selective crystallization of the diastereomeric salt of the (S)-enantiomer. The process can be aided by seeding with a small crystal of the desired product.

  • Isolation: Collect the precipitated salt product by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the isolated salt in a mixture of water and an organic solvent like ethyl acetate. Add a base (e.g., NaOH solution) to adjust the pH to 8-10, which hydrolyzes the salt and liberates the free amine.[6]

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Causality Note: The success of this resolution hinges on the differential solubility of the two diastereomeric salts formed between the chiral resolving agent and the enantiomers of the amine. The D-phenylglycine derivative forms a less soluble, more stable crystal lattice with the (S)-enantiomer, allowing for its physical separation.

Key Synthetic Reaction: N-Boc Deprotection

To utilize this intermediate in subsequent steps, such as the synthesis of Niraparib, the N-Boc group must be removed to unmask the piperidine nitrogen. This is typically achieved under acidic conditions.[3]

Objective: To remove the Boc protecting group to yield (S)-3-(4-aminophenyl)piperidine.

Method: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1 equivalent) in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cooling: Cool the solution to 0°C using an ice bath to control the initial exothermic reaction.[3]

  • TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.[3]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[3]

  • Workup: Once complete, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution until the pH is basic.[3]

  • Extraction: Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]

Expertise Note: While highly effective, TFA can be harsh. An alternative is using 4M HCl in Dioxane, which often causes the hydrochloride salt of the deprotected amine to precipitate, simplifying isolation.[3] The choice of method depends on the substrate's sensitivity and the desired final salt form.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product. The biological activity of chiral drugs often resides in a single enantiomer, making enantiomeric purity a critical quality attribute.[7]

Spectroscopic Confirmation

Standard spectroscopic methods are used for structural confirmation. While specific spectra for this exact compound are proprietary, data from closely related Niraparib intermediates in patents confirm the expected chemical shifts. For example, ¹H-NMR data for a Niraparib precursor containing the (S)-3-(4-aminophenyl)piperidine moiety shows characteristic signals for the aromatic protons (δ 7-8 ppm), piperidine protons (δ 1.5-4.3 ppm), and the Boc group protons (a sharp singlet around δ 1.48 ppm).[8]

Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying enantiomers due to the wide availability of chiral stationary phases (CSPs) and its versatility.[7][9]

TechniquePrincipleApplicability to PiperidinesKey Considerations
Chiral HPLC Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[7]Broad applicability to a wide range of derivatives, including non-volatile compounds.[7]Most established and versatile method. Derivatization may be needed for UV detection if the molecule lacks a chromophore.[7]
Chiral SFC Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.[7]Offers faster separations and reduced solvent consumption compared to HPLC.Properties are intermediate between gas and liquid chromatography.
Chiral GC Separation of volatile compounds in a gaseous mobile phase based on interaction with a CSP.[7]Requires analytes to be volatile and thermally stable. Derivatization is often necessary to increase volatility.[7]Highly efficient for suitable compounds.
Protocol: Chiral HPLC for Enantiomeric Purity Determination

Objective: To determine the enantiomeric excess (e.e.) of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak IA or similar)[9]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v)[9]

  • Sample dissolved in mobile phase

Procedure:

  • System Preparation: Equilibrate the Chiralpak IA column with the mobile phase (n-hexane:ethanol 70:30) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column oven temperature to 30°C.[9]

  • Wavelength Selection: Set the UV detector to a wavelength where the aniline chromophore absorbs strongly, typically around 225-254 nm.[9]

  • Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase. Prepare a solution of the racemic mixture to establish the retention times of both the (S) and (R) enantiomers.

  • Injection & Analysis: Inject the sample onto the column and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemate injection. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Application Profile: Synthesis of Niraparib

The primary and most significant application of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is as a pivotal intermediate in the manufacture of Niraparib, an orally active PARP inhibitor used in the treatment of cancers with BRCA-1 and BRCA-2 mutations.[1][10]

After Boc-deprotection, the resulting (S)-3-(4-aminophenyl)piperidine serves as the nucleophilic component that is coupled with the indazole core of the drug. This final key step forms the complete Niraparib molecule.

niraparib_synthesis intermediate (S)-3-(4-aminophenyl)piperidine (Deprotected Intermediate) niraparib Niraparib intermediate->niraparib C-N Coupling (e.g., Buchwald-Hartwig or SₙAr) indazole 2H-indazole-7-carboxamide (Activated Core) indazole->niraparib

Caption: Final Coupling Step in the Synthesis of Niraparib.

The precise (S)-stereochemistry of the piperidine intermediate is essential. It correctly orients the phenyl group within the final drug structure, enabling the critical interactions with the PARP enzyme target that are responsible for its therapeutic effect.

Conclusion

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is more than a mere chemical reagent; it is an enabling tool in pharmaceutical development. Its well-defined stereochemistry, coupled with the strategic use of the Boc protecting group, provides a reliable and versatile platform for constructing complex, biologically active molecules. The robust synthetic and analytical methodologies developed around this intermediate, particularly for ensuring enantiomeric purity, underscore the precision required in modern drug manufacturing. Its indispensable role in the synthesis of Niraparib highlights its value and solidifies its position as a key building block for creating next-generation targeted cancer therapies.

References

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (n.d.). Benchchem.
  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. (n.d.).
  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Retrieved from [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. (n.d.). Benchchem.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.). Patsnap Eureka.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC - NIH. Retrieved from [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem - NIH. Retrieved from [Link]

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. (n.d.). gsrs. Retrieved from [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). Mathematical, Physical and Life Sciences Division - University of Oxford. Retrieved from [Link]

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. (2021). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

  • comparative analysis of different chiral separation techniques for benzylpiperidines. (n.d.). Benchchem.
  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. (n.d.). Google Patents.

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Foundational

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction (S)-tert-Butyl 3-(4-aminophe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral molecule of significant interest in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably as an impurity of Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in cancer therapy.[1][2] A thorough understanding of its physical properties is paramount for process optimization, formulation development, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is presented below. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental data.

PropertyValueSource
CAS Number 1171197-20-8[3]
Molecular Formula C₁₆H₂₄N₂O₂[4][5]
Molecular Weight 276.37 g/mol [4][5]
Appearance Off-white to white powder/solid[2][6]
Boiling Point (Predicted) 412.7 ± 45.0 °C[1][2][6]
Density (Predicted) 1.100 ± 0.06 g/cm³[1][2][6]
pKa (Predicted) 4.96 ± 0.10[1][2]
XLogP3 (Predicted) 2.7[5]
Structural Representation

Caption: 2D Chemical Structure.

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for chemical process development and quality control. Below are standard methodologies for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[8]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.[9]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.[8]

  • Heating:

    • For an unknown melting point, perform a rapid initial determination by heating quickly to get an approximate range.

    • For a more accurate measurement, heat rapidly to about 20°C below the expected melting point.[10] Then, decrease the heating rate to approximately 1-2°C per minute.[10]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[10]

    • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating (for approximate MP) setup->heat_fast Unknown MP heat_slow Slow Heating (1-2°C/min near MP) setup->heat_slow Known Approx. MP heat_fast->heat_slow observe_start Record T at First Liquid Droplet heat_slow->observe_start observe_end Record T at Complete Liquefaction observe_start->observe_end end End observe_end->end

Caption: Workflow for Melting Point Determination.

Solubility Analysis

Understanding the solubility of a compound in various solvents is fundamental for reaction work-ups, purification, and formulation.[11] The principle of "like dissolves like" is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Protocol: Qualitative Solubility Testing

  • Initial Solvent Screening:

    • Place approximately 25 mg of the compound into separate small test tubes.

    • Add 0.75 mL of a solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) to each tube in portions.[12]

    • Vigorously shake after each addition.[12]

  • Observation: A compound is considered soluble if it completely dissolves.

  • Interpretation:

    • Water Solubility: Indicates the presence of polar functional groups. The basic amino group in (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate suggests potential solubility in acidic aqueous solutions due to salt formation.

    • Aqueous Acid/Base Solubility: Solubility in 5% HCl suggests a basic functional group (like an amine).[12] Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.[12]

    • Organic Solvent Solubility: General solubility in organic solvents like diethyl ether or dichloromethane is expected for many organic compounds.

A more quantitative method, such as the shake-flask method, can be employed for determining equilibrium solubility. This involves adding an excess of the compound to a solvent and agitating it until equilibrium is reached, followed by analyzing the concentration of the dissolved compound.

G start Start: 25 mg of Compound add_water Add 0.75 mL Water Shake Vigorously start->add_water soluble_water Soluble (Polar Functional Groups) add_water->soluble_water Yes insoluble_water Insoluble add_water->insoluble_water No add_ether Add 0.75 mL Diethyl Ether Shake Vigorously insoluble_water->add_ether add_hcl Add 0.75 mL 5% HCl Shake Vigorously insoluble_water->add_hcl soluble_ether Soluble (Likely Organic) add_ether->soluble_ether Yes insoluble_ether Insoluble add_ether->insoluble_ether No soluble_hcl Soluble (Basic Functional Group) add_hcl->soluble_hcl Yes insoluble_hcl Insoluble add_hcl->insoluble_hcl No add_naoh Add 0.75 mL 5% NaOH Shake Vigorously insoluble_hcl->add_naoh soluble_naoh Soluble (Acidic Functional Group) add_naoh->soluble_naoh Yes insoluble_naoh Insoluble add_naoh->insoluble_naoh No

Caption: Decision tree for qualitative solubility testing.

Optical Rotation

As a chiral compound, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is optically active, meaning it rotates the plane of plane-polarized light.[13] The specific rotation is a characteristic physical property of a chiral compound.[14]

Protocol: Polarimetry

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a specified solvent to a precise concentration (e.g., g/mL or g/100mL).[15]

  • Polarimeter Setup:

    • Calibrate the polarimeter with a blank solvent.

    • Use a monochromatic light source, typically the sodium D-line (589 nm).[14]

    • Maintain a constant temperature, usually 20°C or 25°C.[16]

  • Measurement:

    • Fill the polarimeter cell of a known path length (typically 1 decimeter) with the sample solution, ensuring no air bubbles are present.[14]

    • Measure the observed angle of rotation (α). A positive value indicates dextrorotatory (clockwise) rotation, while a negative value indicates levorotatory (counter-clockwise) rotation.[13]

  • Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula:[17] [α]Tλ = α / (l × c) Where:

    • [α] is the specific rotation.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light.

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[17]

Stability and Storage

Proper storage is essential to maintain the integrity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[1][2][6]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate and the standard methodologies for their determination. A comprehensive understanding and accurate measurement of these properties are indispensable for its effective use in pharmaceutical synthesis and development, ensuring process control, product quality, and regulatory compliance. The provided protocols and data serve as a valuable resource for researchers and scientists working with this important chiral intermediate.

References

  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]

  • Qingmu Pharmaceutical. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available from: [Link]

  • Yashu Pharmachem. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate CAS 1171197-20-8. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available from: [Link]

  • Wuhan Kanal Technology Co., Ltd. CAS 1171197-20-8 (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate C16H24N2O2. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40427559, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]

  • Global Substance Registration System. TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

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  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available from: [Link]

  • Chemistry Steps. Specific Rotation. Available from: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • Chemistry LibreTexts. 5.4: Optical Activity. Available from: [Link]

  • University of the Fraser Valley. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Government Arts College, Salem. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]

  • Chemistry LibreTexts. Chapter 9.2: Solubility and Structure. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Purdue University. Chirality and Optical Activity. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. Available from: [Link]

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Exploratory

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate chemical properties

An In-Depth Technical Guide to (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Executive Summary: This guide provides a comprehensive technical overview of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8), a chiral molecule of significant interest in modern pharmaceutical development. It serves as a critical building block, most notably as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.[1][2][3] This document details the compound's physicochemical properties, stereospecific synthesis via chiral resolution, chemical reactivity, and the analytical methodologies required for its quality control. The content is tailored for researchers, chemists, and process development scientists, offering field-proven insights into its handling, application, and the scientific rationale behind its manufacturing and analysis.

Introduction: A Chiral Pillar in Oncology Drug Synthesis

In the landscape of targeted cancer therapy, the stereochemical purity of drug intermediates is paramount. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate represents a quintessential example of a high-value chiral intermediate. Its molecular architecture, featuring a Boc-protected piperidine ring and a reactive primary aromatic amine, is specifically designed for subsequent elaboration into complex active pharmaceutical ingredients (APIs).

The primary driver for its industrial relevance is its role in the synthesis of Niraparib.[2][3] The "(S)" configuration of the piperidine ring is crucial for the final drug's efficacy and safety profile, as biological systems are exquisitely sensitive to stereoisomerism. Therefore, robust control over the synthesis and chiral purity of this intermediate is a non-negotiable aspect of the overall drug manufacturing process. This guide elucidates the critical technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is typically supplied as a white to off-white or light yellow solid powder.[2][4] Its core structure consists of a piperidine ring substituted at the 3-position with a 4-aminophenyl group, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

Diagram 1: Chemical Structure of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Caption: Molecular structure highlighting the key functional groups.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1171197-20-8 [4][5]
Molecular Formula C₁₆H₂₄N₂O₂ [6][7]
Molecular Weight 276.37 g/mol [3][6]
Appearance White to off-white solid [4]
Melting Point Data not widely published. The 4-substituted regioisomer melts at 119°C. [8]
Boiling Point 412.7 ± 45.0 °C (Predicted) [1][5]
Density 1.100 ± 0.06 g/cm³ (Predicted) [1][5]
pKa 4.96 ± 0.10 (Predicted, for the aniline amine) [4][5]
Solubility Soluble in solvents like ethanol, methanol, and ethyl acetate. [9]

| Storage | 2–8 °C under an inert atmosphere (Nitrogen or Argon). |[1][4][5] |

Synthesis and Manufacturing Insights

The primary challenge in synthesizing this intermediate is controlling the stereochemistry at the C3 position of the piperidine ring. Direct asymmetric synthesis can be complex, making chiral resolution of a racemic precursor a common and industrially viable strategy.

Causality in Method Selection: Why Chiral Resolution?

While several synthetic strategies can produce the racemic compound, achieving high enantiomeric excess (e.e.) is most efficiently done through classical resolution. This method involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties (e.g., solubility). The key advantage is that these salts can be separated by fractional crystallization, a scalable and cost-effective industrial technique. The less soluble diastereomer crystallizes out of solution, and after separation, the chiral acid is removed to yield the desired enantiomerically pure amine.

Protocol: Stereoselective Synthesis via Chiral Resolution

The following protocol is adapted from established patent literature for the resolution of racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[9]

Principle: This process uses a D-phenylglycine derivative as a chiral resolving agent to selectively crystallize the diastereomeric salt of the (S)-enantiomer.

Materials:

  • Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • Benzenesulfonyl-D-phenylglycine (Resolving Agent)

  • Ethanol

  • Water

  • Aqueous Ammonia solution

  • Ethyl Acetate

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the racemic starting material (1.0 eq) in an aqueous ethanol solution (e.g., 1:18 v/v water:ethanol).

    • In a separate vessel, dissolve the resolving agent, benzenesulfonyl-D-phenylglycine (~1.05 eq), in 50% aqueous ethanol with stirring.

    • Add the resolving agent solution to the solution of the racemate.

    • Heat the combined mixture to 60-70°C and hold for 2-3 hours to ensure complete salt formation.

  • Selective Crystallization:

    • Slowly cool the reaction mixture to 40-45°C and hold for 1-2 hours to initiate crystallization of the less soluble (S)-amine-(D)-acid diastereomeric salt.

    • Continue cooling to room temperature and stir to complete the crystallization process.

    • Isolate the solid salt by filtration and wash with a cold ethanol/water mixture.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent like ethyl acetate.

    • Adjust the pH of the aqueous layer to 8-10 using an aqueous base (e.g., ammonia) to break the salt and liberate the free (S)-amine into the organic layer. This step also converts the resolving agent into its water-soluble salt.

    • Separate the organic layer.

  • Isolation and Purification:

    • Extract the aqueous layer multiple times with ethyl acetate to ensure full recovery of the product.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the final product, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, as a solid.

Diagram 2: Chiral Resolution Experimental Workflow

G racemate 1. Dissolve Racemate in Aqueous Ethanol mix 3. Mix Solutions & Heat to 60-70°C (Salt Formation) racemate->mix agent 2. Dissolve Resolving Agent (D-Phenylglycine Derivative) agent->mix crystallize 4. Cool Slowly to RT (Selective Crystallization) mix->crystallize filter 5. Filter to Isolate Diastereomeric Salt crystallize->filter liberate 6. Suspend Salt in Water/EtOAc & Add Base (pH 8-10) filter->liberate extract 7. Separate Organic Layer & Extract Aqueous liberate->extract isolate 8. Dry & Concentrate Organic Phase extract->isolate product Final Product: (S)-Enantiomer isolate->product

Caption: A flowchart of the chiral resolution process.

Chemical Reactivity and Handling

The Boc Protecting Group: A Gateway to Orthogonal Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis for a reason. Its selection here is deliberate and strategic.

  • Stability: The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions. This robustness allows chemists to perform reactions on other parts of the molecule, such as the aromatic ring, without disturbing the piperidine nitrogen.

  • Deprotection: It is readily cleaved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a non-nucleophilic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation to release the free amine. This acid-lability provides an orthogonal deprotection strategy to other common protecting groups (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz).

The Aniline Moiety: The Nucleophilic Workhorse

The 4-aminophenyl group is the primary site of reactivity for subsequent synthetic steps, such as in the formation of Niraparib. As a primary aromatic amine, it undergoes a variety of characteristic reactions:

  • Acylation/Amidation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is the key reaction in its coupling with the indazole-7-carboxamide portion of Niraparib.

  • Nucleophilic Aromatic Substitution: While the amine is an activating group, the aniline itself can act as a nucleophile in SNAr reactions, a key step in some synthetic routes to Niraparib precursors.

Storage and Stability Recommendations

To ensure the long-term integrity of the compound, strict storage protocols are necessary.

  • Temperature: Store at 2–8 °C.[4][5] Refrigeration slows the rate of potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[4][5] The aniline moiety is susceptible to air oxidation, which can lead to coloration and the formation of impurities over time.

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption.

Quality Control and Analytical Methods

Ensuring the chemical and chiral purity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is critical before its use in GMP synthesis. A multi-pronged analytical approach is required.

Diagram 3: Quality Control (QC) Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Review & Release prep Dissolve sample in appropriate diluent (e.g., Methanol/Acetonitrile) hplc Purity Analysis (Reverse-Phase HPLC-UV) prep->hplc chiral Chiral Purity Analysis (Chiral HPLC-UV) prep->chiral ms Identity Confirmation (LC-MS) hplc->ms review Compare against Specifications: - Purity ≥ 99.0% - e.e. ≥ 99.5% chiral->review ms->review release Batch Release review->release

Caption: A typical workflow for the analytical release of the intermediate.

Protocol: Purity Determination by Reverse-Phase HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase separates the compound from non-polar and polar impurities based on hydrophobicity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Rationale: This gradient method is effective for separating the moderately polar parent compound from potential starting materials and more polar or non-polar degradation products. The acidic modifier ensures good peak shape for the amine.

Protocol: Chiral Purity (Enantiomeric Excess) by Chiral HPLC

Principle: A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for the precise quantification of the enantiomeric excess (e.e.). This method is based on conditions reported in the literature.[9]

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or similar amylose-based CSP)

  • Mobile Phase: Isocratic mixture of Heptane and Ethanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Rationale: Chiralpak columns with polysaccharide-based selectors are highly effective at resolving enantiomers of compounds containing aromatic rings and chiral centers. The normal-phase solvent system provides the necessary selectivity for baseline separation of the (S) and (R) forms. The acceptance criterion for enantiomeric excess is typically very high (e.g., >99.5% e.e.).

Structural and Identity Confirmation

Table 2: Expected Analytical Signatures

Technique Expected Result Rationale
¹H NMR δ (ppm): ~7.0 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), 3.8-4.2 (br m, 2H, piperidine-H), ~3.6 (br s, 2H, -NH₂), 2.6-3.0 (br m, 3H, piperidine-H), 1.6-2.0 (m, 2H, piperidine-H), ~1.45 (s, 9H, Boc -CH₃). (Predicted values based on structure) Chemical shifts correspond to the different proton environments: aromatic, amine, piperidine ring (with complex splitting due to restricted rotation and chirality), and the characteristic singlet for the nine equivalent Boc protons.
¹³C NMR δ (ppm): ~155 (C=O, Boc), ~145 (Ar-C-N), ~135 (Ar-C), ~129 (Ar-CH), ~115 (Ar-CH), ~80 (quaternary C, Boc), ~40-50 (piperidine CH₂), ~30-40 (piperidine CH), ~28.5 (CH₃, Boc). (Predicted values based on structure) Provides a carbon map of the molecule, confirming the presence of the carbamate, aromatic, and aliphatic carbons.

| Mass Spec. (ESI+) | m/z: 277.2 [M+H]⁺ | Electrospray ionization in positive mode will protonate the basic amine, yielding the molecule's mass plus one proton. |

Application in Drug Development: The Niraparib Synthesis

The primary utility of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is its function as a nucleophile in the final stages of Niraparib synthesis. It provides the chiral (S)-3-phenylpiperidine core of the final drug.

Diagram 4: Key Synthetic Step in Niraparib Formation

G cluster_reactants reactant1 Indazole-7-carboxamide Derivative (Electrophile) plus + reactant2 (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Nucleophile) product Boc-Protected Niraparib Precursor plus->product Coupling Reaction (e.g., SNAr or Buchwald-Hartwig)

Caption: Coupling of the key intermediate with the indazole core.

In a typical synthetic route, the aniline nitrogen of the title compound attacks an electrophilic center on the indazole ring system of a suitable precursor. This forms the crucial C-N bond that links the two main fragments of the Niraparib molecule. The final step is the acidic removal of the Boc protecting group to yield the secondary amine of the piperidine ring in the final API.

Conclusion

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is more than a simple chemical; it is an enabling tool for the creation of complex, life-saving medicines. Its value lies in its specific stereochemistry and the orthogonal reactivity of its functional groups. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for any scientist working on the development of Niraparib or other advanced pharmaceutical agents that utilize this critical chiral building block. Mastery of its handling and quality control ensures the integrity of the final drug product, directly impacting patient safety and therapeutic efficacy.

References

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate - Qingmu Pharmaceutical. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC) - Pure Synth. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate - XCHEMI. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No: 1171197-20-8) API Intermediate Manufacturers - apicule. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate - Qingmu Pharmaceutical. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate - Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)- - gsrs. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents. (n.d.).

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Foundational

Solubility Profile of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8) is a key intermediate in the synthesis of Niraparib, a significant poly(ADP-ribose)polymerase (PARP) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8) is a key intermediate in the synthesis of Niraparib, a significant poly(ADP-ribose)polymerase (PARP) inhibitor.[1][2][3] The solubility of this intermediate is a critical parameter that dictates its handling, purification, reaction kinetics, and formulation strategies. This technical guide provides a comprehensive analysis of the physicochemical properties influencing its solubility, a theoretical framework for predicting its behavior in various solvent systems, and robust, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development and manufacturing of related active pharmaceutical ingredients (APIs).

Introduction and Strategic Importance

The transition from a laboratory-scale chemical entity to a viable pharmaceutical product is critically dependent on a thorough understanding of its physical and chemical properties. Among these, solubility stands out as a cornerstone of process chemistry and formulation science. For (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a pivotal building block for Niraparib, its solubility characteristics directly impact several key stages of drug development:

  • Process Chemistry: Efficient synthesis and purification strategies, such as crystallization, are contingent on selecting appropriate solvent systems where the compound exhibits desired solubility at different temperatures.[4]

  • Formulation Development: Understanding the solubility profile, particularly in aqueous and organic media, is fundamental for developing stable and bioavailable dosage forms.

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires knowledge of suitable solvents that can fully dissolve the compound at required concentrations.

This guide delves into the core factors governing the solubility of this molecule and provides actionable protocols to empower scientists to generate the precise data needed for their research and development objectives.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate are summarized below.

PropertyValueSourceSignificance for Solubility
CAS Number 1171197-20-8[1][5][6]Unique chemical identifier.
Molecular Formula C₁₆H₂₄N₂O₂[2][3][5]Provides elemental composition.
Molecular Weight 276.37 g/mol [2][5]Influences molar concentration calculations.
Appearance White to off-white solid[1]Basic physical state at ambient conditions.
Predicted pKa 4.96 ± 0.10[1][2]Relates to the primary amine; critical for predicting pH-dependent aqueous solubility.
Predicted XLogP3 2.7[5]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Predicted Boiling Point 412.7 ± 45.0 °C[1][2]Indicates low volatility.
Storage Conditions 2-8°C, under inert gas[1][2][7]Suggests potential for chemical instability or degradation under ambient conditions.

Expert Interpretation:

  • The pKa Value: The predicted pKa of ~4.96 is attributed to the primary aromatic amine (-NH₂). This value is the fulcrum upon which its aqueous solubility pivots. At a pH below the pKa, the amine group will be predominantly protonated (-NH₃⁺), forming a salt-like species with significantly enhanced aqueous solubility.[8][9][10]

  • The XLogP3 Value: An XLogP3 of 2.7 signifies a balanced lipophilic-hydrophilic character.[5] The bulky, nonpolar tert-butyl and phenyl groups promote solubility in organic solvents, while the carbamate and amine functionalities provide sites for hydrogen bonding, allowing for some interaction with polar solvents.

Theoretical Solubility Framework

A robust understanding of the molecular structure allows for a predictive assessment of solubility behavior.

The Role of Solvent Polarity

The principle of "like dissolves like" is a foundational concept. Based on its structure, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is expected to exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents (e.g., THF, Acetone) and alcohols (e.g., Methanol, Ethanol, Isopropanol) that can engage in hydrogen bonding and accommodate both the polar and nonpolar regions of the molecule. A patent describing its synthesis mentions dissolution in an aqueous ethanol solution, supporting this prediction.[4]

  • Moderate Solubility: In less polar solvents like Dichloromethane (DCM) and Ethyl Acetate, driven by the lipophilic phenyl and tert-butyl groups.

  • Low Solubility: In nonpolar aliphatic solvents (e.g., Hexane, Heptane) and, crucially, in neutral water (pH ≈ 7), where the molecule exists in its neutral, less polar form.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound, pH is the most powerful tool to modulate aqueous solubility. The relationship is governed by the Henderson-Hasselbalch equation. As a weak base, the solubility of this compound increases dramatically in acidic conditions.

The diagram below illustrates the pH-dependent equilibrium that is central to understanding and controlling the aqueous solubility of this molecule.

G cluster_main pH-Dependent Equilibrium Neutral Neutral Form (S-Boc-3-(4-aminophenyl)piperidine) Low Aqueous Solubility Protonated Protonated Form (S-Boc-3-(4-aminophenyl)piperidinium⁺) High Aqueous Solubility Neutral->Protonated  pH < pKa (~4.96)  (Protonation) Protonated->Neutral  pH > pKa (~4.96)  (Deprotonation)

Caption: pH-driven equilibrium of the target compound.

Protocols for Experimental Solubility Determination

Given the absence of public quantitative solubility data, experimental determination is essential. The following protocols are designed to be robust, self-validating, and directly applicable in a research or process development setting.

Protocol 1: Equilibrium Shake-Flask Solubility in Organic Solvents

This method is the gold standard for determining the equilibrium solubility of a compound. It ensures that the solvent is fully saturated, providing a true measure of the compound's intrinsic solubility at a given temperature.

Methodology Workflow:

G start Start step1 1. Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours. step1->step2 step3 3. Allow solids to settle. Visually confirm excess solid. step2->step3 step4 4. Withdraw supernatant. Filter through 0.45 µm PTFE syringe filter. step3->step4 step5 5. Dilute the clear filtrate with a suitable mobile phase to a known volume. step4->step5 step6 6. Quantify concentration using a validated HPLC-UV method. step5->step6 end End: Calculate Solubility (e.g., in mg/mL) step6->end

Caption: Shake-Flask method for solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 20-30 mg, ensuring solid remains after equilibration) of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate to a 2 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., Methanol, Acetonitrile, Water, Ethyl Acetate).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24 hours to ensure saturation is reached. Trustworthiness Check: Analyze samples at 24h and 48h; results should be consistent to confirm equilibrium.

  • Sampling: After equilibration, let the vial stand for 30 minutes to allow undissolved solids to sediment.

  • Separation: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report results in mg/mL or mol/L.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol determines the compound's solubility across a physiologically and industrially relevant pH range.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at desired pH values (e.g., 2.0, 4.0, 5.0, 6.8, 7.4, 9.0). Ensure the buffer strength is sufficient to maintain the pH after the addition of the compound.

  • Execution: Follow the same Shake-Flask procedure outlined in Protocol 1, but use the prepared aqueous buffers as the test solvents.

  • pH Verification: After the equilibration period, measure and report the final pH of the slurry in each vial. This is a critical self-validating step to ensure the pH did not shift significantly.

  • Analysis and Calculation: Proceed with sampling, filtration, dilution, and HPLC analysis as described previously.

  • Data Presentation: Plot the determined solubility (log scale) against the final measured pH. This will generate a characteristic pH-solubility curve for the compound.

Analytical Quantification: HPLC-UV Method

A reliable analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.

Recommended Starting HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reverse-phase retention for this moderately lipophilic molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure protonation of the analyte, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 5 minutesA standard screening gradient to ensure elution of the compound and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
UV Detection 254 nmA common wavelength for aromatic compounds; should be optimized by running a UV scan.
Injection Volume 2 µLMinimized to prevent column overload.

Note: This method must be fully validated for linearity, accuracy, and precision before use in formal studies.

Conclusion

The solubility of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a multi-faceted property governed by its balanced lipophilicity and the basicity of its aromatic amine. While it is predicted to be soluble in common polar organic solvents, its aqueous solubility is critically dependent on pH. A significant increase in aqueous solubility is expected in acidic conditions (pH < 4.96) due to the protonation of the amine group. For drug development professionals, moving beyond theoretical predictions to precise experimental data is paramount. The robust Shake-Flask protocols provided in this guide offer a clear and reliable pathway to generate the high-quality solubility data required for informed decision-making in process optimization, formulation design, and overall project advancement.

References

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Qingmu Pharmaceutical. [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2. PubChem, National Institutes of Health. [Link]

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: Safety, Handling, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for (S)-tert-butyl 3-(4-aminophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. As a key intermediate and known impurity in the synthesis of the PARP inhibitor Niraparib, a thorough understanding of this compound's safety profile is critical for researchers in the pharmaceutical and organic synthesis fields.[1][2] This document synthesizes available data to offer a detailed perspective, even in the absence of a complete, formally issued Safety Data Sheet (SDS).

Chemical and Physical Properties

(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a white to off-white solid.[2] Its molecular structure features a chiral piperidine ring, a pharmacologically significant scaffold, protected by a tert-butyloxycarbonyl (BOC) group, and a 4-aminophenyl substituent. The BOC protecting group is a common feature in modern organic synthesis, allowing for selective reactions on other parts of the molecule. The aminophenyl group makes it a derivative of aromatic amines, a class of compounds with known toxicological properties.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂[3]
Molecular Weight 276.37 g/mol [3]
CAS Number 1171197-20-8[2]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 412.7 ± 45.0 °C[2]
Density (Predicted) 1.100 ± 0.06 g/cm3 [2]
pKa (Predicted) 4.96 ± 0.10[2]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]

Hazard Identification and Risk Assessment

A complete toxicological profile for (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate has not been thoroughly investigated.[4] However, based on the GHS classifications of its structural isomer, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, and the known hazards of aromatic amines, a cautious approach is warranted.

Inferred GHS Hazard Classification:

Hazard ClassCategoryStatement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Note: This classification is inferred from structurally similar compounds and the known hazards of its functional groups.

The primary hazards are associated with the aromatic amine functional group. Aromatic amines as a class are known for their potential to cause skin and eye irritation, respiratory irritation, and in some cases, more severe systemic effects with prolonged exposure.[5][6]

Safe Handling and Storage Protocols

Given the potential for irritation, a stringent set of handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-retardant lab coat gloves Nitrile gloves (double-gloving recommended) goggles Chemical splash goggles face_shield Face shield (when handling larger quantities or if splashing is likely) goggles->face_shield Enhanced protection respirator NIOSH-approved respirator with P95 or P100 filters (for operations generating dust) researcher Researcher researcher->lab_coat Primary barrier researcher->gloves Hand protection researcher->goggles Eye protection researcher->respirator Respiratory protection

Caption: Recommended PPE for handling (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous solids.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust.[7][8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound, avoiding the creation of dust. Use anti-static weighing paper or a spatula to minimize dispersal.

  • Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container before removing it from the hood.

  • Cleanup: Decontaminate the work surface with an appropriate solvent and wipe it down. Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

  • Handwashing: After removing PPE, wash hands thoroughly with soap and water.[10]

Storage

Store (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

Emergency Procedures

A clear and concise emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

Emergency_Response exposure exposure skin_action Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. exposure:skin->skin_action eye_action Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. exposure:eye->eye_action inhalation_action Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. exposure:inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure:ingestion->ingestion_action spill spill spill_action Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Scoop into a designated hazardous waste container. Clean the area with a suitable solvent. spill:action->spill_action

Caption: Emergency response flowchart for accidental exposure and spills.

Scientific Context and Research Applications

(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is primarily of interest as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] PARP inhibitors are a class of targeted cancer therapies effective in tumors with BRCA-1 and -2 mutations, such as certain types of ovarian, fallopian tube, and peritoneal cancers.[12][13]

The presence of this compound as an impurity in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of Niraparib.[13] Its synthesis and purification are therefore critical steps in the overall manufacturing process.

Disposal Considerations

All waste containing (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate should be treated as hazardous chemical waste.[6] Dispose of the compound and any contaminated materials in sealed, labeled containers in accordance with local, state, and federal regulations.[6] Do not allow the material to enter drains or waterways.[4]

Conclusion

While a comprehensive, peer-reviewed toxicological profile of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is not yet available, a cautious and informed approach based on its chemical structure and the known hazards of related compounds is essential for its safe handling. By adhering to the stringent PPE, engineering controls, and procedural guidelines outlined in this document, researchers can minimize their risk of exposure and safely utilize this important synthetic intermediate in the advancement of pharmaceutical research and development.

References

  • Chongqing Chemdad Co., Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Pharmaffiliates. Niraparib-impurities. Available at: [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

  • Government of Canada. Aromatic Amines Group - information sheet. Available at: [Link]

  • United Bio-Chem. Safety Data Sheet. Available at: [Link]

  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • SKC Inc. SAFETY DATA SHEET. Available at: [Link]

  • Daicel Pharma Standards. Niraparib Impurities Manufacturers & Suppliers. Available at: [Link]

  • ChemWhat. Niraparib Impurity 25 CAS#: N/A. Available at: [Link]

  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. Available at: [Link]

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Foundational

The Pivotal Role of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of chiral scaffolds is a cornerstone of rational drug design. Among these, the piperidine moiety stands out as a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of chiral scaffolds is a cornerstone of rational drug design. Among these, the piperidine moiety stands out as a privileged structure, present in a vast number of approved therapeutic agents.[1] This technical guide provides an in-depth analysis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate , a chiral building block of significant importance. We will explore its synthesis, with a focus on achieving the desired stereochemistry, its critical role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, and the underlying principles of its contribution to pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of chiral piperidine scaffolds in their therapeutic programs.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a multitude of pharmaceuticals and bioactive natural products.[2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for a nuanced and highly specific modulation of a drug's pharmacological profile.[3]

The stereochemistry of a piperidine-containing drug molecule can profoundly influence its efficacy, potency, and safety. The distinct spatial arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target. The strategic use of a specific enantiomer can lead to a multitude of benefits in drug design, including:

  • Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Biological Activity and Selectivity: Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[3]

  • Improved Pharmacokinetic Properties: The specific stereochemistry can influence metabolic pathways and protein binding, leading to a more favorable pharmacokinetic profile.

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS Number: 1171197-20-8) exemplifies the importance of a well-defined chiral building block in the synthesis of a targeted therapeutic agent.[4]

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is essential for its effective use in synthesis and process development.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₄N₂O₂[5]
Molecular Weight 276.37 g/mol [5]
Appearance Off-white to light yellow solid powder[4]
CAS Number 1171197-20-8[6]
Purity (by HPLC) ≥99.0%[4]
Boiling Point 412.7±45.0 °C (Predicted)[7]
Density 1.100±0.06 g/cm³ (Predicted)[7]
Storage Conditions Preserve in an airtight container, protected from light, at room temperature or under inert gas (nitrogen or Argon) at 2–8 °C.[8],[9]

Synthesis and Chiral Resolution: A Pathway to Enantiomeric Purity

The synthesis of enantiomerically pure (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a critical step in the production of Niraparib. The primary strategy for obtaining the desired (S)-enantiomer involves the chiral resolution of a racemic mixture of 3-(4-aminophenyl)piperidine-1-tert-butyl formate.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen.[1] This acid-labile group is stable under a wide range of reaction conditions, including those often employed in the subsequent synthetic steps.[10] The presence of the Boc group is also instrumental during the chiral resolution process, as it influences the physicochemical properties of the diastereomeric salts, facilitating their separation. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11]

Chiral Resolution Workflow

A patented method for the chiral resolution of racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate utilizes a D-phenylglycine derivative as a resolving agent.[12] This process is designed for scalability and provides the desired (S)-enantiomer with high optical purity.

Chiral_Resolution_Workflow racemate Racemic 3-(4-aminophenyl)piperidine- 1-tert-butyl formate diastereomeric_salts Formation of Diastereomeric Salts racemate->diastereomeric_salts resolving_agent D-Phenylglycine Derivative (Resolving Agent) resolving_agent->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts separation Separation of Diastereomeric Salt (e.g., Crystallization) diastereomeric_salts->separation s_salt (S)-Enantiomer Salt separation->s_salt hydrolysis Hydrolysis (Acidic) s_salt->hydrolysis extraction Extraction & Separation of Resolving Agent hydrolysis->extraction ph_adjustment pH Adjustment (Basic) extraction->ph_adjustment final_product (S)-tert-Butyl 3-(4-aminophenyl)piperidine- 1-carboxylate ph_adjustment->final_product

Caption: Chiral resolution workflow for obtaining the (S)-enantiomer.

Detailed Experimental Protocol (Based on Patent Literature)

The following protocol is a representative example based on the principles described in patent literature for the chiral resolution of racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate.[12]

Step 1: Formation of Diastereomeric Salts

  • Dissolve the racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate in a suitable solvent (e.g., ethyl acetate).

  • Add the D-phenylglycine derivative (resolving agent) to the solution.

  • Stir the mixture to allow for the formation of diastereomeric salts.

Step 2: Separation of the (S)-Enantiomer Salt

  • Induce crystallization of the desired diastereomeric salt (the salt of the (S)-enantiomer with the D-phenylglycine derivative). This may occur spontaneously or can be initiated by seeding.

  • Isolate the crystallized salt by filtration.

  • Wash the crystals with a small amount of cold solvent to remove impurities.

Step 3: Liberation of the Free (S)-Amine

  • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and water.

  • Add an acid (e.g., 10% hydrochloric acid) to hydrolyze the salt and liberate the free amine and the resolving agent.

  • Separate the organic and aqueous layers. The resolving agent can be recovered from the aqueous layer.

  • Wash the organic layer with a basic solution (e.g., aqueous ammonia) to neutralize any remaining acid and then with water.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the final product, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Quality Control and Analytical Methodologies

Ensuring the chemical and enantiomeric purity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the chemical purity of the compound.

ParameterTypical Conditions
Column Reversed-phase C18 column (e.g., 4.6 x 50 mm, 2.6 µm)
Mobile Phase A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid (0.1%).
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 214, 254, and 300 nm
Column Temperature 40°C

This is a representative method; specific conditions should be optimized and validated.

Chiral HPLC for Enantiomeric Purity (ee%) Determination

Determining the enantiomeric excess (ee%) is critical. Chiral HPLC is the method of choice for this analysis.

Chiral_HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto Chiral HPLC System sample_prep->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, ee% Calculation) detection->data_analysis

Caption: Workflow for determining enantiomeric purity by Chiral HPLC.

A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak series), is used to separate the (S) and (R) enantiomers.[13] The mobile phase typically consists of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol), sometimes with a basic additive like diethylamine.[14] The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Expected ¹H NMR signals (representative):

  • Signals corresponding to the protons of the tert-butyl group.

  • Signals for the protons on the piperidine ring.

  • Aromatic protons of the aminophenyl group.

  • Protons of the amino group.

Expected ¹³C NMR signals (representative):

  • Carbonyl carbon of the Boc group.

  • Quaternary and methyl carbons of the tert-butyl group.

  • Carbons of the piperidine ring.

  • Aromatic carbons of the aminophenyl group.

Application in Drug Discovery: The Synthesis of Niraparib

The primary and most significant application of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is as a key starting material in the synthesis of Niraparib, an orally active and potent PARP inhibitor.[4]

Niraparib: Mechanism of Action

Niraparib is a selective inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the repair of single-strand DNA breaks.[15] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.[16]

Synthetic Pathway to Niraparib

The synthesis of Niraparib involves the coupling of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate with a suitable indazole derivative, followed by several functional group manipulations, including the removal of the Boc protecting group. A representative synthetic scheme is outlined in patent literature.[17]

Niraparib_Synthesis start_material (S)-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate coupling Coupling Reaction start_material->coupling indazole_derivative Indazole Derivative indazole_derivative->coupling intermediate_D Coupled Intermediate coupling->intermediate_D cyclization Cyclization intermediate_D->cyclization intermediate_E Cyclized Intermediate cyclization->intermediate_E acylation Acylation intermediate_E->acylation intermediate_F Acylated Intermediate acylation->intermediate_F deprotection Boc Deprotection (Acidic) intermediate_F->deprotection niraparib Niraparib deprotection->niraparib

Caption: Simplified synthetic pathway to Niraparib.

Structure-Activity Relationship (SAR) and the Role of the Piperidine Moiety

The (S)-3-(4-aminophenyl)piperidine moiety of Niraparib plays a critical role in its binding to the PARP active site and its overall pharmacological profile. Crystal structures of Niraparib in complex with the catalytic domain of PARP1 (PDB IDs: 7KK5, 4R6E) reveal key interactions.[17][18]

The piperidine ring and its substituents contribute to:

  • Optimal positioning of the indazole carboxamide core within the nicotinamide binding pocket of PARP.

  • Favorable interactions with amino acid residues in the active site, enhancing binding affinity.

  • Improved pharmacokinetic properties , such as oral bioavailability and tissue distribution, which are crucial for its therapeutic efficacy. The piperidine scaffold can influence properties like lipophilicity and metabolic stability.[3]

The specific (S)-stereochemistry is essential for the precise orientation of the molecule within the binding pocket, leading to enhanced potency and selectivity.

Broader Applications and Future Perspectives

While the synthesis of Niraparib is the most prominent application, the (S)-3-arylpiperidine scaffold is a valuable building block for the discovery of other novel therapeutic agents.[19] The versatility of this chiral intermediate allows for its incorporation into a variety of molecular frameworks targeting different biological pathways. The continued development of efficient and scalable synthetic routes to chiral piperidine derivatives will undoubtedly fuel future drug discovery efforts across a wide range of therapeutic areas.[2]

Conclusion

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a high-value chiral intermediate that has proven to be indispensable in the synthesis of the life-saving cancer therapeutic, Niraparib. Its synthesis, centered around a robust chiral resolution process, and its well-defined physicochemical properties make it a reliable building block for pharmaceutical development. The structural and stereochemical features of the (S)-3-(4-aminophenyl)piperidine moiety are critical for the potent and selective inhibition of PARP enzymes by Niraparib. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of chiral building blocks like (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate in the drug discovery and development pipeline will only increase.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • RCSB PDB. (2021). 7KK5: Structure of the catalytic domain of PARP1 in complex with niraparib. [Link]

  • RCSB PDB. (2015). 4R6E: Human artd1 (parp1) - catalytic domain in complex with inhibitor niraparib. [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. [Link]

  • Wahlberg, E., et al. (2012). Different small molecules access different regions of the NAD+ binding pocket. Nature Biotechnology, 30(5), 453-455. [Link]

  • Jones, P., et al. (2009). PARP inhibitors. (a) PARP cocrystal structure for niraparib (PDB 4R6E). Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(15), 4667-4678. [Link]

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  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

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  • Grygorenko, O. O. (2021). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry, 86(1), 104-116. [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Grygorenko, O. O. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry, 19(44), 9576-9621. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Chiral Building Block In the landscape of modern pharmaceutical development, the piperidine moiety is a cornerstone, present in a vast array of therapeutic agents due to its fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the piperidine moiety is a cornerstone, present in a vast array of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional scaffold.[1][2][3][4] The compound (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) represents a particularly valuable chiral building block. Its significance is highlighted by its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology for the treatment of cancers with specific genetic mutations, such as those in the BRCA-1 and BRCA-2 genes.[5][6][7][8]

The precise stereochemistry at the C3 position of the piperidine ring is critical; the (S)-configuration is essential for the high-affinity binding and therapeutic efficacy of the final active pharmaceutical ingredient (API).[5] Therefore, a robust, scalable, and stereocontrolled synthesis of this intermediate is of paramount importance to the pharmaceutical industry.

This guide provides a detailed, field-proven protocol for the synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for key experimental choices, ensuring a reproducible and well-understood process for researchers and drug development professionals.

Overview of the Synthetic Strategy

The synthesis is designed as a multi-step sequence that strategically builds the molecule while controlling its stereochemistry. The chosen pathway balances efficiency, scalability, and the use of well-established, reliable chemical transformations. The core strategy involves:

  • Carbon-Carbon Bond Formation: A Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to construct the crucial aryl-piperidine bond. This reaction is renowned for its mild conditions and exceptional tolerance of various functional groups.[9][10][11]

  • Reduction: A catalytic hydrogenation step serves a dual purpose: reducing the tetrahydropyridine double bond to form the saturated piperidine ring and converting a nitro group into the target primary amine.

  • Stereochemical Control: The synthesis produces a racemic mixture, which is then resolved using a classical chemical method. This involves the formation of diastereomeric salts with a chiral resolving agent, allowing for separation based on differences in solubility.[12][13] This method, while traditional, is highly reliable for producing material with high enantiomeric purity on a large scale.

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Dual Reduction cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Liberation of Free Amine A N-Boc-3-triflyloxy-1,2,5,6-tetrahydropyridine C tert-Butyl 3-(4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate A->C Pd Catalyst, Base B 4-Nitrophenylboronic Acid B->C D rac-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate C->D H2, Pd/C E Diastereomeric Salt Mixture D->E L-Dibenzoyl-tartaric acid F (S)-Amine-(R)-Acid Salt E->F Fractional Crystallization G (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate F->G Base (e.g., NaHCO3)

Caption: Synthetic workflow for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Materials and Characterization Data

Table 1: Key Reagents and Equipment
Reagent / MaterialGradeSupplier Recommendation
N-Boc-3-piperidone≥98%Commercial
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THFSolutionCommercial
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)≥98%Commercial
4-Nitrophenylboronic acid≥98%Commercial
Palladium(II) acetate (Pd(OAc)₂)Reagent GradeCommercial
Tricyclohexylphosphine (PCy₃)≥97%Commercial
Potassium Phosphate, tribasic (K₃PO₄)Anhydrous, ≥98%Commercial
Palladium on Carbon (Pd/C)10 wt. %, wetCommercial
L-(-)-Dibenzoyltartaric acid (L-DBTA)≥99%Commercial
Dichloromethane (DCM), Toluene, Methanol (MeOH)Anhydrous/ACS GradeCommercial
Di-tert-butyl dicarbonate (Boc₂O)≥99%Commercial
Round-bottom flasks, CondensersStandard GlasswareN/A
Magnetic stirrers, Heating mantlesStandard EquipmentN/A
Hydrogenation Apparatus (e.g., Parr shaker)N/AN/A
Rotary Evaporator, Vacuum PumpStandard EquipmentN/A
Table 2: Final Product Characterization
AnalysisExpected Specification
Appearance White to light yellow solid powder[5]
Molecular Formula C₁₆H₂₄N₂O₂[5][14]
Molecular Weight 276.37 g/mol [5][14]
¹H NMR (CDCl₃) δ ~7.0 (d, 2H), 6.6 (d, 2H), 4.1 (br s, 2H), 3.6 (s, 2H, NH₂), 3.0 (m, 1H), 2.8 (m, 1H), 2.0-1.6 (m, 4H), 1.45 (s, 9H, Boc) ppm.
Mass Spec (ESI+) m/z = 277.19 [M+H]⁺
Optical Rotation [α]²⁰D value specific to the (S)-enantiomer (concentration and solvent dependent).
Purity (HPLC) ≥99.0%[5]
Storage Store in a cool, ventilated place under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[5][7]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle palladium catalysts with care, as they can be pyrophoric when dry.

Protocol 1: Synthesis of tert-Butyl 3-(4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Expertise & Causality: This step creates the key C-C bond. We first convert the N-Boc-3-piperidone into an enol triflate, which is an excellent electrophilic partner for the Suzuki coupling. The Suzuki reaction itself is chosen for its robustness and compatibility with the nitro and Boc-protecting groups.[15] Tricyclohexylphosphine is a bulky, electron-rich ligand that promotes the oxidative addition of the palladium catalyst, which is often the rate-limiting step.

  • Enol Triflate Formation: a. To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add LHMDS (1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. d. Stir the resulting enolate solution for 1 hour at -78 °C. e. In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.15 eq) in anhydrous THF. Add this solution to the enolate mixture dropwise. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enol triflate intermediate.

  • Suzuki-Miyaura Coupling: a. To a reaction vessel, add the enol triflate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PCy₃ (0.06 eq), and finely ground K₃PO₄ (3.0 eq). b. Purge the vessel with nitrogen or argon. c. Add a degassed mixture of toluene and water (e.g., 10:1 ratio). d. Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. e. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. f. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. g. Purify the residue by flash chromatography to obtain the desired product.

Protocol 2: Synthesis of Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
  • Expertise & Causality: This step achieves two crucial transformations simultaneously. Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a highly effective method for reducing both aromatic nitro groups and alkene double bonds under mild conditions.[15] Methanol is a common solvent for hydrogenations. The reaction is run until hydrogen uptake ceases, indicating completion.

  • Hydrogenation: a. Dissolve the product from Protocol 1 (1.0 eq) in methanol in a suitable pressure vessel. b. Carefully add 10% Pd/C catalyst (5-10 mol % loading, 50% wet) under a nitrogen blanket. c. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi). d. Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by observing hydrogen uptake. e. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. f. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad thoroughly with methanol. g. Concentrate the filtrate under reduced pressure to yield the racemic amine as a crude product, which is often of sufficient purity for the next step.

Protocol 3: Chiral Resolution and Isolation of the (S)-Enantiomer
  • Expertise & Causality: This is the key stereochemistry-defining step. The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (L-DBTA) to form a pair of diastereomeric salts.[12] These diastereomers have different three-dimensional structures and, consequently, different physical properties, most notably solubility.[13] By carefully choosing the solvent system (e.g., an ethanol/water mixture), one diastereomer can be selectively crystallized while the other remains in solution.

  • Diastereomeric Salt Formation and Crystallization: a. Dissolve the racemic amine from Protocol 2 (1.0 eq) in a suitable solvent mixture, such as 50% aqueous ethanol, with gentle heating (60-70 °C).[12] b. In a separate flask, dissolve L-(-)-Dibenzoyltartaric acid (L-DBTA, ~0.5-1.0 eq, optimization may be required) in the same solvent system. c. Add the L-DBTA solution to the amine solution while stirring. d. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization. e. Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent. f. The enantiomeric purity of the salt can be checked at this stage by liberating the amine from a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized to improve purity.

  • Liberation of the Free (S)-Amine: a. Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). b. Stir the mixture vigorously until all solids have dissolved and the two layers are clear. c. Separate the organic layer. Extract the aqueous layer two more times with DCM. d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. The resulting solid is the final target compound, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, in high enantiomeric purity.

Self-Validating Systems and Troubleshooting

  • Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials before proceeding to workup or the next step. This prevents carrying impurities forward.

  • Purity Assessment: The purity of the final product should be rigorously confirmed by HPLC and NMR spectroscopy. The enantiomeric excess (e.e.) must be determined using a suitable chiral HPLC method.

  • Troubleshooting Crystallization: If the diastereomeric salt fails to crystallize, try scratching the inside of the flask with a glass rod, adding a seed crystal if available, or slowly adding an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.[13]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Bollu, V. R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • WIPO Patentscope. (2019). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]

  • Boramed. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]

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  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

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  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

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Application

Application Notes and Protocols for the Chiral Resolution of tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Abstract This comprehensive technical guide provides detailed application notes and protocols for the efficient chiral resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This crucial chiral inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the efficient chiral resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This crucial chiral intermediate is a key building block in the synthesis of various pharmaceuticals, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for obtaining the enantiomerically pure (S)-enantiomer through diastereomeric salt resolution. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed procedures for both the resolution process and the analytical validation via chiral High-Performance Liquid Chromatography (HPLC) are presented, supported by data and visual workflows.

Introduction: The Significance of Chiral Purity

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. For active pharmaceutical ingredients (APIs) with one or more stereocenters, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate possesses a single stereocenter at the C3 position of the piperidine ring, making its enantiomeric purity a critical quality attribute in the synthesis of downstream APIs like Niraparib. The (S)-enantiomer is the desired building block, necessitating a reliable and scalable method for its separation from the racemic mixture.

Classical resolution via diastereomeric salt formation remains a widely employed and cost-effective method for the large-scale separation of enantiomers. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

This guide details a validated protocol for the chiral resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate using a D-phenylglycine derivative as the resolving agent. Furthermore, a robust chiral HPLC method for the determination of enantiomeric excess (e.e.) is provided to ensure the quality and purity of the final product.

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind this chiral resolution is the conversion of a pair of enantiomers, which are otherwise indistinguishable by most physical means, into a pair of diastereomers with distinct physical properties. The racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a base, is reacted with an enantiomerically pure chiral acid, in this case, a D-phenylglycine derivative. This acid-base reaction forms two diastereomeric salts:

  • (S)-amine • (R)-acid salt

  • (R)-amine • (R)-acid salt

These diastereomeric salts have different spatial arrangements and intermolecular interactions, leading to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, cooling rate), the less soluble diastereomeric salt can be selectively precipitated, while the more soluble one remains in the mother liquor. The precipitated salt can then be isolated, and the desired enantiomerically pure amine can be liberated by treatment with a base.

Caption: Mechanism of Diastereomeric Salt Resolution.

Experimental Protocols

Diastereomeric Salt Resolution of tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This protocol is adapted from established industrial processes and optimized for laboratory scale.[1]

Materials:

  • Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • Benzenesulfonyl-D-phenylglycine (Resolving Agent)

  • Ethanol

  • Water

  • Ethyl acetate

  • Aqueous ammonia solution

  • Hydrochloric acid

Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1 equivalent) in a mixture of ethanol and water (the volume ratio of ethanol to water should be approximately 18:1, with a total solvent volume to racemate weight ratio of about 30-40 mL/g). Heat the mixture to 60-70°C with stirring until a clear solution is obtained.

  • Addition of Resolving Agent: In a separate beaker, dissolve benzenesulfonyl-D-phenylglycine (1.0 to 1.1 equivalents) in a 50% (v/v) aqueous ethanol solution.

  • Salt Formation and Crystallization: Slowly add the resolving agent solution to the heated solution of the racemic amine with continuous stirring. Maintain the temperature at 60-70°C for 2-3 hours to ensure complete salt formation.

  • Controlled Cooling: Gradually cool the mixture to 40-45°C over 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

  • Maturation: Continue stirring at room temperature for an additional period to allow for complete crystallization and to improve the diastereomeric purity of the precipitate.

  • Isolation of the Diastereomeric Salt: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water. Add aqueous ammonia solution dropwise with stirring until the pH of the aqueous layer is between 8 and 10. This will neutralize the chiral acid and liberate the free amine into the organic layer.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Caption: Experimental Workflow for Chiral Resolution.

Analytical Validation by Chiral HPLC

The enantiomeric excess (e.e.) of the resolved product must be determined to assess the efficiency of the resolution process. The following chiral HPLC method is recommended.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase.

Expected Results:

Under these conditions, the two enantiomers of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate should be well-resolved. The enantiomeric excess can be calculated using the following formula:

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where Areamajor is the peak area of the desired (S)-enantiomer and Areaminor is the peak area of the undesired (R)-enantiomer.

Data Presentation and Expected Outcomes

The efficiency of the chiral resolution is evaluated based on the yield of the desired enantiomer and its enantiomeric excess.

ParameterExpected ValueReference
Yield of (S)-enantiomer >90%[1]
Enantiomeric Excess (e.e.) >99%[1]
Chemical Purity (by HPLC) >99.5%[1]

Note: The yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The success of the chiral resolution is directly and quantitatively assessed by the chiral HPLC analysis. A high enantiomeric excess (>99%) is a clear indicator of a successful and efficient separation. If the desired e.e. is not achieved, the following troubleshooting steps can be considered:

  • Recrystallization: The isolated diastereomeric salt can be recrystallized from the same or a different solvent system to further enhance its diastereomeric purity before the liberation of the free amine.

  • Optimization of Crystallization Conditions: The cooling rate, final crystallization temperature, and stirring time can be further optimized to improve the selectivity of the precipitation.

  • Purity of Starting Materials: Ensure the racemic starting material and the resolving agent are of high purity, as impurities can interfere with the crystallization process.

Conclusion

This application note provides a comprehensive and practical guide for the chiral resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. By following the detailed protocols for diastereomeric salt formation and chiral HPLC analysis, researchers and drug development professionals can confidently and reproducibly obtain the enantiomerically pure (S)-enantiomer, a critical intermediate for the synthesis of important pharmaceuticals. The emphasis on the underlying principles and the inclusion of troubleshooting guidelines aim to empower users to successfully implement and adapt these methods for their specific needs.

References

  • Chiral Separations by HPLC. Phenomenex. [Link]

  • Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)

Sources

Method

D-Phenylglycine Derivatives as Versatile Resolving Agents in Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Critical Role of Enantiomeric Purity and the Power of Classical Resolution In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Purity and the Power of Classical Resolution

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a scientific challenge but a regulatory and safety imperative. While asymmetric synthesis has made remarkable strides, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method for obtaining single enantiomers.[1][2]

This guide provides a comprehensive overview of the application of D-phenylglycine derivatives as effective chiral resolving agents. D-phenylglycine, a non-proteinogenic amino acid, offers a rigid and well-defined stereochemical framework that can be readily modified to create a diverse toolkit of resolving agents. Through detailed protocols, mechanistic insights, and expert commentary, this document will empower researchers, scientists, and drug development professionals to leverage these versatile reagents for the efficient separation of racemic mixtures.

Core Principles: The Art and Science of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts, having different spatial arrangements, exhibit differences in solubility, melting point, and crystal structure. This disparity in physical properties allows for their separation by conventional techniques, most commonly fractional crystallization.

The success of a diastereomeric salt resolution is a multifactorial endeavor, contingent upon the judicious selection of the resolving agent, solvent system, temperature, and stoichiometry. An ideal resolving agent should:

  • Be readily available in high enantiomeric purity.

  • Form stable, crystalline salts with the racemate.

  • Exhibit significant solubility differences between the resulting diastereomeric salts.

  • Be easily recoverable for potential recycling.

D-phenylglycine and its derivatives fulfill many of these criteria, offering a tunable platform for chiral recognition.

Mechanism of Chiral Recognition: A Glimpse into the Molecular Handshake

The efficacy of a chiral resolving agent is rooted in its ability to engage in specific and differential non-covalent interactions with the enantiomers of the racemic compound. These interactions, which collectively dictate the stability and solubility of the diastereomeric salts, include:

  • Ionic Interactions: The primary interaction is the salt formation between an acidic resolving agent and a basic racemate, or vice versa.

  • Hydrogen Bonding: The amide, carboxylic acid, and amino functionalities present in D-phenylglycine derivatives provide ample opportunities for hydrogen bond donation and acceptance.

  • π-π Stacking: The phenyl ring of the D-phenylglycine moiety can participate in aromatic interactions with suitable functional groups on the racemate.

  • Steric Hindrance: The three-dimensional arrangement of substituents on both the resolving agent and the racemate can create steric repulsions that favor the formation of one diastereomeric salt over the other.

Molecular modeling and X-ray crystallography are invaluable tools for elucidating the precise nature of these interactions and understanding the basis of chiral recognition at a molecular level.[3][4][5]

Application Note 1: Resolution of a Racemic Amino Acid Ester with N-Acetyl-D-Phenylglycine

This section details the use of N-acetyl-D-phenylglycine as an effective resolving agent for the enantioseparation of DL-phenylalanine methyl ester. This protocol is adapted from the work of Wang et al. (2012), which demonstrates a practical and efficient method for obtaining the D-enantiomer of the amino acid ester.

Workflow for the Resolution of DL-Phenylalanine Methyl Ester

workflow racemate Racemic DL-Phenylalanine Methyl Ester dissolution Dissolution in Aqueous Methanol racemate->dissolution resolving_agent N-Acetyl-D-Phenylglycine resolving_agent->dissolution salt_formation Diastereomeric Salt Formation & Precipitation dissolution->salt_formation filtration Filtration salt_formation->filtration less_soluble_salt Less Soluble Diastereomeric Salt (D-Phe-OMe • N-Ac-D-Phg) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt (L-Phe-OMe • N-Ac-D-Phg) filtration->mother_liquor decomposition Decomposition (Acidification) less_soluble_salt->decomposition racemization Racemization of L-Ester (Optional) mother_liquor->racemization purified_enantiomer Purified D-Phenylalanine Methyl Ester decomposition->purified_enantiomer recovered_agent Recovered Resolving Agent decomposition->recovered_agent

Caption: Workflow for the resolution of DL-phenylalanine methyl ester.

Experimental Protocol

1. Preparation of the Diastereomeric Salt:

  • In a suitable reaction vessel, dissolve DL-phenylalanine methyl ester (1 equivalent) in aqueous methanol.

  • Add N-acetyl-D-phenylglycine (0.75 equivalents) to the solution.

  • Stir the mixture at a controlled temperature (e.g., -10°C) for a specified duration (e.g., 4 hours) to facilitate the selective precipitation of one diastereomeric salt.

2. Isolation of the Less Soluble Diastereomeric Salt:

  • Filter the resulting slurry to collect the precipitated solid.

  • Wash the solid with a small amount of cold solvent to remove any entrained mother liquor.

  • The solid obtained is the less soluble diastereomeric salt of D-phenylalanine methyl ester and N-acetyl-D-phenylglycine.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the isolated diastereomeric salt in a suitable solvent (e.g., water or ethyl acetate).

  • Acidify the mixture with a strong acid (e.g., HCl) to protonate the amine and deprotonate the carboxylic acid of the resolving agent.

  • Separate the aqueous and organic layers. The desired D-phenylalanine methyl ester will be in the aqueous layer as its hydrochloride salt, while the N-acetyl-D-phenylglycine can be recovered from the organic layer.

  • The free D-phenylalanine methyl ester can be obtained by subsequent neutralization and extraction.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess (e.e.) of the resolved D-phenylalanine methyl ester should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²).[6][7]

Optimization of Resolution Parameters

The efficiency of this resolution is highly dependent on several experimental parameters. The following table summarizes the influence of these factors, providing a starting point for optimization.

ParameterRecommended Range/ValueRationale and Expert Insights
Molar Ratio (Resolving Agent : Racemate) 0.5:1 to 1:1A sub-stoichiometric amount of the resolving agent can often lead to higher optical purity of the precipitated salt, although the yield will be lower. A 0.75:1 ratio was found to be optimal in the cited study.
Temperature -15°C to 10°CLower temperatures generally decrease the solubility of the diastereomeric salts, often leading to higher yields. However, the difference in solubility between the two diastereomers may also be temperature-dependent.
Reaction Time 2 to 8 hoursSufficient time is required for the system to reach equilibrium and for the less soluble salt to crystallize. Prolonged reaction times may not necessarily improve the outcome.
Solvent System Aqueous Methanol or WaterThe choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. Water was identified as a preferred solvent in the reference study, offering good resolving efficiency.

Application Note 2: D-Phenylglycinamide as a Resolving Agent for Chiral Dicarboxylic Acids

To demonstrate the versatility of D-phenylglycine derivatives, this section explores the use of D-phenylglycinamide (D-PGA) for the resolution of racemic dicarboxylic acids. This application highlights the potential of these resolving agents for classes of compounds beyond amino acids.

Logical Framework for Resolution of Dicarboxylic Acids

resolution_logic racemic_acid Racemic Dicarboxylic Acid (R)-Acid + (S)-Acid diastereomeric_salts {Diastereomeric Salts | {(R)-Acid • (+)-D-PGA} + {(S)-Acid • (+)-D-PGA}} racemic_acid->diastereomeric_salts resolving_agent Resolving Agent (+)-D-Phenylglycinamide resolving_agent->diastereomeric_salts separation {Separation by Fractional Crystallization | Based on Differential Solubility} diastereomeric_salts->separation isolated_salts Isolated Diastereomeric Salts Less Soluble Salt More Soluble Salt separation->isolated_salts liberation Liberation of Enantiomers Acid/Base Treatment isolated_salts->liberation pure_enantiomers {Enantiomerically Pure Acids | (R)-Acid or (S)-Acid} liberation->pure_enantiomers

Caption: Logical flow for resolving dicarboxylic acids with D-PGA.

General Protocol and Considerations

While a universally optimized protocol is compound-specific, the following steps provide a general framework for the resolution of racemic dicarboxylic acids using D-phenylglycinamide.

1. Salt Formation and Crystallization:

  • Dissolve the racemic dicarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or aqueous mixtures).

  • Add D-phenylglycinamide (typically 0.5 to 1.0 equivalents) to the solution.

  • Heat the mixture to ensure complete dissolution, followed by slow cooling to induce crystallization of the less soluble diastereomeric salt.

  • The choice of solvent and cooling rate are critical parameters to be optimized for achieving good separation.

2. Isolation and Purification:

  • Isolate the crystalline salt by filtration.

  • The optical purity of the diastereomeric salt can often be improved by recrystallization.

3. Recovery of the Enantiomerically Enriched Acid:

  • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to liberate the dicarboxylic acid and the resolving agent.

  • The enantiomerically enriched dicarboxylic acid can then be isolated by extraction or crystallization.

4. Analytical Validation:

  • Determine the enantiomeric excess of the resolved dicarboxylic acid using an appropriate chiral HPLC or GC method.[8]

Challenges and Insights:

It is important to note that the resolution of dicarboxylic acids with D-phenylglycinamide can sometimes lead to the formation of complex mixtures of salts or salts with the racemate. This underscores the empirical nature of diastereomeric salt resolution and the necessity of thorough screening of conditions for each specific substrate.

Conclusion: A Valuable Addition to the Chemist's Toolkit

D-phenylglycine derivatives have demonstrated their utility as effective and versatile resolving agents in asymmetric synthesis. Their ready availability, structural rigidity, and the presence of multiple functional groups for chiral recognition make them an attractive choice for the separation of a range of racemic compounds. The protocols and insights provided in this guide serve as a practical starting point for researchers to develop efficient and scalable resolution processes, ultimately contributing to the advancement of chiral drug development and other fields requiring enantiomerically pure molecules.

References

  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • Zhang, Y., et al. (2010). A molecular simulation study is reported to investigate the chiral separation of racemic D/L-phenylglycines. PubMed. [Link]

  • Wiley-VCH. Determination of the ee by chiral HPLC analysis of the solid samples. [Link]

  • ResearchGate. Enantiomeric separation of the synthesized chiral dicarboxylic acid. [Link]

  • Google Patents.
  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • Filinchuk, Y., et al. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. ACS Publications. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. [Link]

  • RSC Publishing. Source of chiral recognition in coraplexes with phenylglycine as guest. [Link]

  • ResearchGate. optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. [Link]

  • MDPI. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • MDPI. Chiral Heterocycle-Based Receptors for Enantioselective Recognition. [Link]

  • Kessels SA. Resolution processes. [Link]

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Application

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate synthesis protocol

An In-Depth Guide to the Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Key Pharmaceutical Intermediate Introduction: The Significance of a Chiral Building Block (S)-tert-Butyl 3-(4-aminophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Key Pharmaceutical Intermediate

Introduction: The Significance of a Chiral Building Block

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Niraparib is a cornerstone in oncology, particularly for the treatment of ovarian and other cancers, especially those with BRCA-1 and BRCA-2 mutations.[1] The stereochemistry at the C3 position of the piperidine ring is crucial for the pharmacological activity of Niraparib, making the enantiomerically pure (S)-isomer an essential precursor.

This guide provides a detailed, scientifically-grounded protocol for the synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations for achieving the desired stereochemistry, focusing on a robust and widely applicable method: the synthesis of the racemic compound followed by classical chiral resolution.

Strategic Overview: Pathways to the (S)-Enantiomer

The synthesis of a specific enantiomer can be approached in several ways. The choice of strategy often depends on factors like cost of starting materials, scalability, and the availability of chiral catalysts or resolving agents. For (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, the primary strategies involve either asymmetric synthesis or chiral resolution of a racemic mixture.

G cluster_0 Synthetic Strategies cluster_1 Alternative Strategy Start Achiral Starting Materials (e.g., N-Boc-3-piperidone) Racemic Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Start->Racemic Coupling Reaction (e.g., Suzuki) Resolution Chiral Resolution Racemic->Resolution Final_S (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Resolution->Final_S Diastereomeric Salt Crystallization Final_R (R)-Enantiomer (By-product) Resolution->Final_R ChiralPool Chiral Starting Material (e.g., L-Glutamic Acid) Asymmetric Asymmetric Synthesis ChiralPool->Asymmetric Asymmetric->Final_S Multi-step Conversion

Caption: Overview of synthetic strategies for obtaining the target molecule.

This guide will focus on the chiral resolution pathway, which is a robust and scalable method often favored in industrial settings.[3]

Part A: Synthesis of Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

The first stage involves the construction of the racemic 3-arylpiperidine core. A highly efficient method for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and excellent yields.[4]

Chemical Principles and Mechanism

The synthesis begins by coupling a piperidine-derived boronic acid ester with a protected 4-bromoaniline derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and influencing the ring's conformation. The aniline nitrogen is also typically protected (e.g., as a carbamate) or used in its nitrated form, which is later reduced. For simplicity, this protocol will utilize 4-bromoaniline directly, with the understanding that optimization may require protection of the amino group.

The catalytic cycle of the Suzuki reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (4-bromoaniline).

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium catalyst.

  • Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the racemic product from N-Boc-3-piperidone.

G cluster_workflow Workflow for Racemic Synthesis Reactants 1. N-Boc-3-piperidone 2. Pinacolborane 3. 4-Bromoaniline Coupling Pd-Catalyzed Suzuki Coupling Reactants->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Racemic Product Purification->Product

Caption: Step-wise workflow for the synthesis of the racemic intermediate.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-3-piperidoneC₁₀H₁₇NO₃199.2510.0 g50.2
4-BromoanilineC₆H₆BrN172.029.5 g55.2
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.9414.0 g55.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.641.23 g1.5
Potassium Acetate (KOAc)CH₃COOK98.1414.8 g150.6
1,4-DioxaneC₄H₈O₂88.11250 mL-
TolueneC₇H₈92.14150 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated NaCl solution (Brine)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure

  • Synthesis of the Boronate Ester (In Situ):

    • To a dry three-neck flask under an argon atmosphere, add N-Boc-3-piperidone (10.0 g, 50.2 mmol), bis(pinacolato)diboron (14.0 g, 55.2 mmol), and potassium acetate (0.49 g, 5.0 mmol).

    • Add dry toluene (150 mL).

    • Add a suitable catalyst for the borylation of the ketone (e.g., a copper-based catalyst, following established literature procedures).

    • Heat the reaction mixture and monitor by TLC or GC-MS until the starting material is consumed. This step forms the N-Boc-3-piperidyl boronate ester. Note: This intermediate can also be synthesized and isolated separately.

  • Suzuki-Miyaura Coupling:

    • To the flask containing the crude boronate ester, add 4-bromoaniline (9.5 g, 55.2 mmol), potassium acetate (14.8 g, 150.6 mmol), and Pd(dppf)Cl₂ (1.23 g, 1.5 mmol).

    • Add 1,4-dioxane (250 mL).

    • Degas the mixture by bubbling argon through the solution for 20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the 4-bromoaniline.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and then with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate as a solid.

Part B: Chiral Resolution of the Racemic Mixture

Classical resolution is an effective technique to separate enantiomers. It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Principle of Diastereomeric Salt Formation

A racemic amine (a mixture of R-base and S-base) is treated with a chiral acid (S-acid). This results in two diastereomeric salts: (R-base)-(S-acid) and (S-base)-(S-acid). Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system, enabling one to crystallize out preferentially.

Several chiral acids can be used, with derivatives of tartaric acid or amino acids being common. Patent literature suggests that D-phenylglycine (D-PG) derivatives are effective for resolving this specific compound.[6]

Experimental Protocol: Chiral Resolution

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylateC₁₆H₂₄N₂O₂276.37
Benzenesulfonyl-D-Phenylglycine (Resolving Agent)C₁₄H₁₃NO₄S291.32
EthanolC₂H₅OH46.07
WaterH₂O18.02
Sodium Hydroxide (NaOH) solution (e.g., 2 M)NaOH40.00
Dichloromethane (DCM)CH₂Cl₂84.93

Step-by-Step Procedure

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (e.g., 10 g, 36.2 mmol) in a mixture of ethanol and water (a common ratio is around 1:1 v/v, but this requires optimization) with heating.

    • In a separate flask, dissolve the resolving agent, benzenesulfonyl-D-phenylglycine (approximately 0.95-1.1 equivalents), in the same solvent system, also with heating.

    • Slowly add the resolving agent solution to the solution of the racemic amine while stirring.

    • Heat the combined solution (e.g., to 60-70 °C) for a period (e.g., 2-3 hours) to ensure complete salt formation.[6]

  • Fractional Crystallization:

    • Slowly cool the mixture to allow for selective crystallization of one diastereomeric salt. The cooling rate is critical for achieving high enantiomeric purity. A typical procedure involves slow cooling to 40-45 °C for 1-2 hours, followed by further cooling to room temperature.[6]

    • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid should be enriched in the desired (S)-amine • D-acid salt.

    • The enantiomeric excess (e.e.) of the crystallized salt should be checked at this stage (e.g., by chiral HPLC of a small, deprotected sample). If the e.e. is not satisfactory, a recrystallization from the same or a different solvent system may be necessary.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (like dichloromethane or ethyl acetate) and water.

    • Add an aqueous base (e.g., 2 M NaOH solution) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH 9-10).[6] This will neutralize the chiral acid and liberate the free amine into the organic layer.

    • Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the final product, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Characterization of the Final Product

The identity and purity of the synthesized (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid[7]
Molecular Formula C₁₆H₂₄N₂O₂[8]
Molecular Weight 276.37 g/mol [8]
Storage 2–8 °C under inert gas (Nitrogen or Argon)[2]
¹H NMR Consistent with the structure, showing characteristic peaks for the Boc group, piperidine ring protons, and aromatic protons.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z ≈ 277.19
Chiral HPLC Should show high enantiomeric excess (>99% e.e.) when compared to a racemic standard.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dioxane, toluene, and dichloromethane are flammable and/or toxic. Handle in a well-ventilated fume hood away from ignition sources.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE.

  • General Practices: Always conduct reactions in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves throughout the procedure.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low Yield in Suzuki Coupling Inactive catalyst; poor quality reagents; insufficient degassing.Ensure the catalyst is active. Use anhydrous solvents. Thoroughly degas the reaction mixture before heating.
Difficult Purification of Racemic Product Formation of side products (e.g., homo-coupling).Optimize reaction temperature and time. Ensure stoichiometry is accurate.
Poor Separation During Chiral Resolution Incorrect solvent system; cooling rate is too fast.Screen different solvents or solvent ratios. Employ a slow, controlled cooling profile to promote selective crystallization.
Low Enantiomeric Excess (e.e.) Incomplete separation of diastereomers.Perform one or more recrystallizations of the diastereomeric salt. Monitor e.e. at each step.

References

  • Vertex AI Search. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
  • Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)
  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • SciSpace. (2012).
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • ChemicalBook. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)
  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)
  • BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.

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Method

Application Notes and Protocols for the Coupling Reactions of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sector...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a Boc-protected chiral piperidine ring linked to an aniline moiety, presents a versatile platform for the synthesis of complex molecular architectures. The primary aromatic amine serves as a key functional handle for a variety of powerful cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This reactivity is pivotal in the synthesis of biologically active compounds, most notably as a key intermediate in the production of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1][2]

This guide provides in-depth technical application notes and detailed protocols for three major classes of coupling reactions involving (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Buchwald-Hartwig Amination: Forging Aryl C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines and aryl halides.[3] This reaction is particularly valuable for synthesizing N-aryl piperidines, a common motif in pharmacologically active molecules.[4] For (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, this transformation allows for the direct arylation of the primary amine, opening avenues to a diverse range of diarylamine structures.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) active species.[3][5] The choice of ligand is critical, as it influences the catalyst's stability, reactivity, and substrate scope. Sterically hindered and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and can be effective even with less reactive aryl chlorides.[6] The base plays a crucial role in deprotonating the amine, facilitating its coordination to the palladium center.[6]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR2)]+X- Oxidative Addition Complex->Amine Coordination R2NH De-protonation L-Pd(II)(Ar)(NR2) Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation L2Pd(II)(Ar)(R) Oxidative_Addition->Transmetalation R-B(OR')2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Amide_Coupling Carboxylic_Acid R-COOH Activated_Ester Reactive Intermediate Carboxylic_Acid->Activated_Ester Coupling Reagent (e.g., HATU) Amide_Bond R-CO-NH-R' Activated_Ester->Amide_Bond R'-NH2

Sources

Application

Boc deprotection of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate using TFA

An Application Note for the Synthesis of (S)-3-(4-aminophenyl)piperidine via Trifluoroacetic Acid-Mediated Deprotection Abstract This application note provides a comprehensive technical guide for the efficient removal of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (S)-3-(4-aminophenyl)piperidine via Trifluoroacetic Acid-Mediated Deprotection

Abstract

This application note provides a comprehensive technical guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate using trifluoroacetic acid (TFA). The resulting product, (S)-3-(4-aminophenyl)piperidine, is a critical chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[1] This document furnishes detailed experimental protocols, mechanistic insights, process optimization strategies, and safety guidelines tailored for researchers and professionals in pharmaceutical development and organic synthesis.

Introduction and Scientific Context

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[2][3] The specific stereoisomer, (S)-3-(4-aminophenyl)piperidine, represents a versatile synthon whose value is defined by the precise orientation of its aminophenyl group. Protecting the piperidine's secondary amine is essential during synthetic campaigns to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this role due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions.[4] Trifluoroacetic acid (TFA) is a preferred reagent for Boc deprotection due to its high efficacy, volatility (which simplifies removal post-reaction), and its ability to effect rapid and clean conversion at ambient temperatures.[5][6]

This guide explains the causality behind the protocol design, ensuring a reproducible and scalable process for generating high-purity (S)-3-(4-aminophenyl)piperidine, either as its trifluoroacetate salt or as the free base.

Reaction Scheme and Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism. The strong acidity of TFA is critical for the initial protonation step, which destabilizes the carbamate and initiates the cleavage.

Scheme 1: TFA-Mediated Boc Deprotection Reaction scheme showing the conversion of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate to (S)-3-(4-aminophenyl)piperidine using TFA in DCM.

Mechanistic Breakdown:

The reaction mechanism consists of four key steps[7]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA. This is the rate-determining step and increases the electrophilicity of the carbonyl carbon.

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the bond between the tert-butyl group and the oxygen atom, resulting in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas.

  • Amine Protonation: The newly liberated secondary amine on the piperidine ring is immediately protonated by the excess TFA in the reaction medium, yielding the final product as its trifluoroacetate salt.

The gaseous nature of the byproducts (isobutylene from the tert-butyl cation and CO₂) helps to drive the reaction to completion.[7][8]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the reaction, work-up, and isolation of the product.

Materials and Equipment
Reagents & Solvents Equipment
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylateRound-bottom flasks (appropriate sizes)
Trifluoroacetic acid (TFA), reagent grade ≥99%Magnetic stirrer and stir bars
Dichloromethane (DCM), anhydrousIce/water bath
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates
Diethyl ether, anhydrouspH paper or pH meter
Ethyl acetate (EtOAc)Standard laboratory glassware
Quantitative Reaction Data

The following table summarizes the reagent quantities for a representative 5 mmol scale reaction.

Component M.W. ( g/mol ) Amount Equivalents Volume
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate276.381.38 g1.0-
Dichloromethane (DCM)---25 mL
Trifluoroacetic Acid (TFA)114.02--25 mL

Note: A 1:1 ratio of DCM:TFA (v/v) is a common and effective condition for rapid deprotection.[9]

Step-by-Step Procedure

A. Reaction Setup and Execution

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.38 g, 5.0 mmol).

  • Add dichloromethane (25 mL) and stir until the solid is fully dissolved.

  • Place the flask in an ice/water bath and cool the solution to 0 °C. This is a precautionary measure to control any potential exotherm upon the addition of the strong acid.

  • Slowly, add trifluoroacetic acid (25 mL) to the stirring solution over 5 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-2 hours. The reaction is typically complete within this timeframe.[6]

B. Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material, a co-spot, and the reaction mixture.

  • Elute the plate using a suitable solvent system (e.g., 10% Methanol in DCM with 0.5% triethylamine).

  • Visualize the plate under UV light (254 nm). The disappearance of the starting material spot indicates the completion of the reaction. The product, being a free amine, will typically have a lower Rf value.

C. Work-up and Isolation

Two primary methods can be employed depending on whether the final product is desired as the TFA salt or the free base.

  • Protocol 1: Isolation as the Trifluoroacetate Salt

    • Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Expert Tip: Co-evaporation with toluene (2 x 20 mL) can help remove azeotropically any residual TFA.

    • To the resulting residue (which may be an oil), add anhydrous diethyl ether (30 mL).

    • Stir or sonicate the mixture vigorously. The TFA salt will often precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-3-(4-aminophenyl)piperidine trifluoroacetate. TFA salts are often hygroscopic and should be stored in a desiccator.

  • Protocol 2: Isolation as the Free Base

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the solvent and TFA.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Carefully add saturated aqueous NaHCO₃ solution in portions until CO₂ evolution ceases and the pH of the aqueous layer is basic (pH 8-9).[6]

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine all organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-3-(4-aminophenyl)piperidine as the free base. The crude product can be used directly or purified by column chromatography if necessary.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for isolating the free base product.

Boc_Deprotection_Workflow start Start: (S)-Boc-3-(4-aminophenyl)piperidine n1 n1 start->n1 Dissolve in DCM process process decision decision output output n2 n2 n1->n2 n3 n3 n2->n3 n4 n4 n3->n4 n5 n5 n4->n5 d1 d1 n5->d1 Reaction Complete? d1->n4 No n6 Concentrate in vacuo d1->n6 Yes n7 n7 n6->n7 n8 n8 n7->n8 n9 n9 n8->n9 n10 n10 n9->n10 n11 n11 n10->n11 n12 n12 n11->n12 n13 n13 n12->n13 end Product: (S)-3-(4-aminophenyl)piperidine n13->end Purify if needed

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Process Optimization and Troubleshooting

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or TFA stoichiometry.Extend the reaction time and re-check by TLC. If necessary, add a small additional portion of TFA.
Product is an Oil/Gum TFA salts can be non-crystalline.[10] Residual solvent.For the salt, attempt trituration with different non-polar solvents (e.g., hexane, pentane) or a mixture (ether/hexane). For the free base, ensure all solvent is removed under high vacuum.
Low Yield after Basic Work-up Product is partially water-soluble. Emulsion formation.The product has some polarity. Perform multiple extractions (3-4 times) with EtOAc or DCM. To break emulsions, add a small amount of brine.
Potential Side Reactions The generated tert-butyl cation can alkylate electron-rich arenes.[4]This is rare with anilines as the amino group is protonated and deactivates the ring. However, running the reaction at 0 °C minimizes this risk. If it is a persistent issue, a scavenger like anisole or thioanisole can be added.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a highly corrosive strong acid. It can cause severe burns upon contact with skin and eyes and is harmful if inhaled. Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or neoprene are recommended), and safety goggles.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Pressure Build-up: The reaction generates CO₂ and isobutylene gas.[7] Ensure the reaction vessel is not a closed system to allow for safe venting of gases.

  • Neutralization: The neutralization of TFA with sodium bicarbonate is an exothermic reaction that releases significant amounts of CO₂ gas. Add the basic solution slowly and with vigorous stirring to control the effervescence and prevent overflow.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate in the Synthesis of Niraparib

Introduction: The Critical Role of a Chiral Intermediate in Advanced Cancer Therapy Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a cornerstone in the treatment of various cancers, part...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Chiral Intermediate in Advanced Cancer Therapy

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a cornerstone in the treatment of various cancers, particularly those with BRCA gene mutations like ovarian and breast cancers.[1][2] Its efficacy is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the PARP enzyme, thereby disrupting DNA damage repair in cancer cells and leading to apoptosis. The synthesis of this complex molecule relies on the strategic use of key chiral building blocks. Among these, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8) is a pivotal intermediate, ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API).[1][3][4]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this key intermediate in the synthesis of Niraparib. We will delve into the causality behind its use, provide a detailed experimental protocol for its incorporation into the Niraparib scaffold, and present key data for process optimization.

Scientific Rationale: Why (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate?

The selection of this specific intermediate is a deliberate choice driven by several critical factors in medicinal and process chemistry:

  • Stereochemical Integrity: The "(S)" configuration of the piperidine ring is essential for the biological activity of Niraparib.[1] Using the enantiomerically pure (S)-isomer from the outset prevents the formation of diastereomeric mixtures that would be difficult and costly to separate in later stages, a process known as chiral resolution.[2][5]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen.[6] This is crucial for preventing unwanted side reactions during the formation of the indazole ring system of Niraparib. The Boc group is stable under the conditions required for the preceding coupling reactions but can be cleanly and efficiently removed under acidic conditions in one of the final steps of the synthesis.[2][7]

  • Reactive Handle: The 4-aminophenyl group provides a reactive primary amine that serves as the nucleophilic partner in the construction of the core Niraparib structure, typically by reacting with a suitable electrophilic precursor of the indazole moiety.[2]

Synthetic Workflow Overview

The synthesis of Niraparib utilizing (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate generally follows a convergent approach. The core indazole carboxamide is synthesized separately and then coupled with the piperidine fragment. The final step involves the deprotection of the Boc group to yield Niraparib.

Niraparib_Synthesis_Workflow cluster_0 Indazole Core Synthesis cluster_1 Piperidine Fragment cluster_2 Final Assembly Indazole_Start Indazole Precursor Indazole_Intermediate Activated Indazole-7-carboxamide Indazole_Start->Indazole_Intermediate Multi-step synthesis Coupling Coupling Reaction Indazole_Intermediate->Coupling Piperidine (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Piperidine->Coupling Boc_Niraparib Boc-Protected Niraparib Coupling->Boc_Niraparib Amide Bond Formation Deprotection Boc Deprotection Boc_Niraparib->Deprotection Acidic Conditions Niraparib Niraparib (API) Deprotection->Niraparib

Figure 1: A simplified workflow for the synthesis of Niraparib, highlighting the coupling of the key intermediate.

Detailed Experimental Protocol: Synthesis of Boc-Protected Niraparib and Final Deprotection

This protocol outlines the coupling of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate with a suitable indazole precursor, followed by the deprotection of the Boc group. The following is a representative procedure synthesized from publicly available patent literature and should be adapted and optimized for specific laboratory conditions.[2][7][8]

Part 1: Amide Bond Formation to Yield Boc-Protected Niraparib

This step involves the formation of an amide bond between the amine of the piperidine intermediate and the carboxylic acid of the indazole core. The use of a coupling agent is standard practice for this transformation.[9]

Materials and Reagents:

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • 2H-indazole-7-carboxylic acid precursor

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling agent

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry, inert-atmosphere reaction flask, add the 2H-indazole-7-carboxylic acid precursor (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the piperidine intermediate to the activated indazole mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Niraparib.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Boc Deprotection to Yield Niraparib

The final step is the removal of the Boc protecting group to reveal the secondary amine of the piperidine ring.[2][7]

Materials and Reagents:

  • Boc-Protected Niraparib

  • Dichloromethane (DCM) or Ethyl Acetate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane or isopropanol)

Procedure:

  • Dissolve the purified Boc-protected Niraparib (1.0 eq) in dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (4M in dioxane, for example).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • The crude Niraparib salt can be neutralized with a base (e.g., saturated sodium bicarbonate) and extracted into an organic solvent, or the salt can be purified directly by recrystallization or chromatography.

Experimental_Workflow cluster_coupling Part 1: Coupling cluster_deprotection Part 2: Deprotection Activation Activate Indazole Precursor (HATU, DIPEA in DMF) Addition Add (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Activation->Addition Reaction_1 Stir at RT (12-24h) Monitor by TLC/LC-MS Addition->Reaction_1 Workup_1 Work-up (EtOAc, NaHCO3, Brine) Reaction_1->Workup_1 Purification_1 Purification (Column Chromatography) Workup_1->Purification_1 Dissolve Dissolve Boc-Niraparib in DCM/EtOAc Purification_1->Dissolve Boc-Protected Niraparib Add_Acid Add Acid (TFA or HCl) at 0°C Dissolve->Add_Acid Reaction_2 Stir at RT (1-4h) Monitor by TLC/LC-MS Add_Acid->Reaction_2 Workup_2 Concentrate & Purify Reaction_2->Workup_2 Final_Product Final_Product Workup_2->Final_Product Niraparib API

Sources

Application

Application Notes and Protocols: Large-Scale Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Abstract (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1171197-20-8) is a pivotal chiral intermediate in the synthesis of advanced therapeutic agents, most notably Niraparib, a poly(ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1171197-20-8) is a pivotal chiral intermediate in the synthesis of advanced therapeutic agents, most notably Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment.[1][2] The stereospecificity of the (S)-enantiomer is critical for the biological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, designed for researchers and process chemists in pharmaceutical development. The methodology focuses on a classical and industrially proven approach: the synthesis of a racemic precursor followed by efficient chiral resolution. We will detail the catalytic hydrogenation of a nitro-aromatic precursor and the subsequent diastereomeric salt resolution to yield the target compound with high enantiomeric purity (≥99.8% ee).[3]

Introduction: The Strategic Importance of the Chiral Piperidine Scaffold

The 3-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4][5] The precise three-dimensional arrangement of substituents on the piperidine ring is often the determining factor for a drug's efficacy and selectivity. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as a critical building block, providing the necessary chiral core for Niraparib.[1][6] Its molecular formula is C16H24N2O2, and it has a molecular weight of 276.37 g/mol .[7][8] The tert-butoxycarbonyl (Boc) group serves as a stable and effective protecting group for the piperidine nitrogen, facilitating subsequent synthetic transformations.

While modern asymmetric methods such as rhodium-catalyzed reductive Heck reactions and chemo-enzymatic dearomatization offer elegant routes to chiral piperidines, large-scale manufacturing often favors reliability, cost-effectiveness, and scalability.[9][10][11] The strategy outlined herein—catalytic hydrogenation followed by classical resolution—remains a cornerstone of industrial chemical synthesis for its robustness and proven track record.

Overall Synthetic Strategy

The synthesis is approached in two primary stages, designed for straightforward scale-up and control over product quality.

  • Stage 1: Catalytic Hydrogenation. Synthesis of the racemic intermediate, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, via the reduction of its corresponding nitro precursor. This reaction is high-yielding and utilizes standard hydrogenation equipment.

  • Stage 2: Chiral Resolution. Separation of the (S)-enantiomer from the racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and liberation of the desired enantiomer. A D-phenylglycine derivative is an effective resolving agent for this transformation, as demonstrated in process chemistry literature.[12]

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution A tert-Butyl 3-(4-nitrophenyl) piperidine-1-carboxylate B Racemic tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate A->B Catalytic Hydrogenation (H₂, Pd/C) C Diastereomeric Salt Formation (with D-PG Derivative) B->C D Fractional Crystallization C->D E Isolation of (S,D)-Salt D->E F (S)-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate E->F Base Treatment (e.g., NaHCO₃)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This protocol describes the catalytic hydrogenation of the nitro-aromatic precursor. The reduction of aromatic nitro groups is a well-established, highly efficient, and clean transformation, typically proceeding with minimal byproduct formation when using a palladium catalyst.[13][14]

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesMass/Volume
tert-Butyl 3-(4-nitrophenyl)piperidine-1-carboxylateC16H22N2O4322.361.0322.4 g
Palladium on Carbon (5% Pd/C, 50% wet)Pd/C--16.1 g (5% w/w)
Methanol (MeOH)CH4O32.04-3.2 L (10 vol)
Hydrogen Gas (H₂)H₂2.02>3.050-60 psi

Protocol

  • Reactor Setup: Charge a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) with tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate (322.4 g, 1.0 mol) and methanol (3.2 L).

  • Inerting: Seal the vessel and purge the system thoroughly with nitrogen gas (3 cycles) to remove all oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, carefully add the 5% Pd/C catalyst (16.1 g). Causality Note: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from igniting flammable solvents in the presence of air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-60 psi. Initiate vigorous agitation and maintain the temperature between 25-35°C. The reaction is exothermic; cooling may be required to maintain the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake. A typical reaction time is 4-8 hours. Optionally, progress can be monitored by TLC or HPLC analysis of reaction aliquots.

  • Work-up: Once the reaction is complete, depressurize the vessel and purge again with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad and catalyst must be kept wet with methanol or water at all times, as the catalyst is pyrophoric and can ignite upon exposure to air when dry.

  • Concentration: Concentrate the filtrate under reduced pressure to yield racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate as a solid or oil. The crude product is typically of sufficient purity for the subsequent resolution step. Expected yield: 95-99%.

Stage 2: Chiral Resolution of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This protocol employs a D-phenylglycine (D-PG) derivative as the resolving agent. The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.[12]

G Racemate Racemic Amine ((R)-Amine + (S)-Amine) Mix Racemate->Mix ChiralAcid Chiral Acid ((D)-Acid) ChiralAcid->Mix Salts Diastereomeric Salts ((R,D)-Salt + (S,D)-Salt) Mix->Salts Salt Formation Crystallization Fractional Crystallization (e.g., in Ethanol/Water) Salts->Crystallization InsolubleSalt (S,D)-Salt (Less Soluble, Precipitates) Crystallization->InsolubleSalt SolubleSalt (R,D)-Salt (More Soluble, Stays in Mother Liquor) Crystallization->SolubleSalt BaseA Base Treatment InsolubleSalt->BaseA BaseB Base Treatment SolubleSalt->BaseB FinalProduct (S)-Amine (Desired Product) BaseA->FinalProduct Unwanted (R)-Amine BaseB->Unwanted

Caption: Logical workflow of the chiral resolution process.

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesMass/Volume
Racemic Amine (from Stage 1)C16H24N2O2276.371.0276.4 g
D-N-Benzoyl-phenylglycineC15H13NO3255.270.5127.6 g
Ethanol (EtOH)C2H6O46.07-~2.8 L (10 vol)
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-As needed

Protocol

  • Salt Formation: Dissolve the racemic amine (276.4 g, 1.0 mol) in ethanol (~2.8 L) in a reaction vessel, heating to 60-70°C to ensure complete dissolution.

  • In a separate container, dissolve the D-N-Benzoyl-phenylglycine (127.6 g, 0.5 mol) in a minimal amount of hot ethanol. Causality Note: Using a sub-stoichiometric amount (0.5 equivalents) of the resolving agent is a common strategy to maximize the precipitation of the less soluble diastereomeric salt with high purity.

  • Slowly add the resolving agent solution to the amine solution while maintaining the temperature.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C and hold for 4-6 hours to promote crystallization of the less soluble (S)-amine-(D)-acid salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration and wash the filter cake with a small amount of cold ethanol.

  • Purity Check (Optional but Recommended): The enantiomeric excess (ee) of the salt can be checked at this stage. A small sample is liberated with base, extracted, and analyzed by chiral HPLC. If the ee is below the desired specification (e.g., >99%), a recrystallization of the salt from ethanol may be necessary.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane.

  • Adjust the pH of the aqueous layer to 8-9 by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM.

  • Final Product Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate as an off-white solid.[3]

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity.

Analysis MethodParameter MeasuredExpected Result
Chiral HPLC Enantiomeric Excess (ee)≥99.5%, ideally ≥99.8%[3]
¹H NMR Chemical Structure and Residual SolventsSpectrum consistent with the structure of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Integration should confirm the absence of significant impurities.
Mass Spec (MS) Molecular Weight[M+H]⁺ peak at m/z = 277.19, confirming the molecular weight of 276.37.
Purity by HPLC Chemical Purity≥99.0%[1]

Safety and Handling

  • Hydrogenation: This process involves flammable solvents and pyrophoric catalysts under high pressure. It must be conducted in a designated high-pressure bay by trained personnel using appropriate safety equipment. The Pd/C catalyst must never be allowed to dry in the presence of air.

  • Solvents: Methanol and dichloromethane are toxic and volatile. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: Standard chemical laboratory safety practices should be followed at all times.

References

  • BenchChem. (n.d.). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(25), 4375–4379. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 372(6545), 974-979. Retrieved from [Link]

  • Shi, X., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12, 4375-4379.
  • Rowe, D. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16046–16052. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Workshop. Retrieved from [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. Retrieved from [Link]

  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Qingmu Pharmaceutical. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • A.H.A International Co.,Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (1996). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (1965). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
  • Google Patents. (1961). US3079435A - Catalytic hydrogenation of nitrophenol.
  • American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3149–3154. Retrieved from [Link]

  • Google Patents. (1962). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.

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Method

Forging a Key Alliance in Drug Discovery: A Detailed Guide to the Synthesis of (S)-tert-Butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

An In-Depth Application Note and Protocol for the Palladium-Catalyzed Synthesis of a Niraparib Intermediate In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Application Note and Protocol for the Palladium-Catalyzed Synthesis of a Niraparib Intermediate

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among these, poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. Niraparib, a potent PARP inhibitor, stands as a testament to the success of this therapeutic strategy. Central to its synthesis is the formation of a key intermediate, (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this crucial building block, intended for researchers, scientists, and professionals in the field of drug development.

The synthesis of this intermediate hinges on a pivotal carbon-nitrogen (C-N) bond formation, typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This reaction joins the aniline nitrogen of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate with a suitably activated 2H-indazole-7-carboxamide derivative. The strategic selection of the palladium catalyst, its accompanying ligand, the base, and the reaction solvent is paramount to achieving high yield and purity of the desired product. This document will delve into the rationale behind these choices, offering a robust and reproducible protocol for this critical transformation.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances is crucial for safe handling and successful execution of the reaction.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate1171197-20-8C₁₆H₂₄N₂O₂276.38Light yellow solid powder[1]
2-Bromo-2H-indazole-7-carboxamide (Example Precursor)Not availableC₈H₆BrN₃O240.06Solid
(S)-tert-Butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate1038916-11-8C₂₄H₂₈N₄O₃420.51Solid

Reaction Overview: The Buchwald-Hartwig Amination

The core of this synthetic step is the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[2] The reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.

The general catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-N(H)R2(L) Ar-Pd(II)-N(H)R2(L) Amine_Coordination->Ar-Pd(II)-N(H)R2(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R2(L)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of Niraparib and its intermediates, as found in the patent literature (e.g., WO 2009087381) and peer-reviewed publications.[3][4]

Reaction Scheme:

Materials and Reagents:
  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • 2-Bromo-2H-indazole-7-carboxamide (or other suitable activated indazole derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Equipment Setup:

reaction_setup cluster_flask Reaction Flask stir_bar Magnetic Stir Bar reactants Reactants in Anhydrous Toluene heating_mantle Heating Mantle with Stirrer cluster_flask cluster_flask heating_mantle->cluster_flask Heat & Stir condenser Reflux Condenser n2_inlet Nitrogen/Argon Inlet condenser->n2_inlet cluster_flask->condenser

Caption: A typical reaction setup for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Inert Atmosphere: Assemble the reaction glassware (a round-bottom flask equipped with a magnetic stir bar and a reflux condenser) and ensure it is dry. Purge the entire system with nitrogen or argon gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2-bromo-2H-indazole-7-carboxamide (1.1 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent). Begin stirring the mixture. Then, carefully add sodium tert-butoxide (2.0 eq) to the suspension. The addition of the strong base may cause a color change.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to dilute the organic phase.

    • Wash the organic layer sequentially with water and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid. It can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Palladium catalysts can be air-sensitive. It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

  • Reagents:

    • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.

    • Palladium catalysts and ligands: Can be toxic and should be handled with care. Avoid inhalation of dust.

    • Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local regulations.

Characterization of the Final Product

The identity and purity of the synthesized (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and the presence of all expected protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

Expected ¹H NMR Data (in CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons of the phenyl and indazole rings, the piperidine ring protons, and the tert-butyl group protons. The exact chemical shifts and coupling constants should be compared with literature data for confirmation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient inert atmosphere, impure reagents or solvent.Ensure the palladium catalyst is active and the reaction is strictly under an inert atmosphere. Use freshly distilled/dried solvents and pure reagents.
Side Product Formation Hydrodehalogenation of the aryl bromide, homocoupling of the amine or aryl bromide.Optimize the reaction temperature and time. Screen different ligands or bases. For instance, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be beneficial in some cases.
Difficult Purification Close-running impurities.Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization from a carefully chosen solvent system may also be effective.

Conclusion

The successful synthesis of (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate via the Buchwald-Hartwig amination is a critical step in the production of the PARP inhibitor Niraparib. This guide provides a detailed and practical protocol, underpinned by a clear understanding of the reaction mechanism and the rationale for the selection of reagents and conditions. By adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this vital pharmaceutical intermediate, thereby contributing to the advancement of cancer therapy.

References

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents.
  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-tert-Butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • New Drug Approvals. Niraparib; MK 4827. [Link]

  • Synthonix. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. [Link]

  • ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

  • ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Chemistry & Biology Interface. A facile and regioselective 2H-indazol synthesis of t-butyl 4-(5-amino-6-methoxy. [Link]

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Application

Asymmetric Synthesis of the (S)-Piperidine-3-yl Core of Niraparib: An Application Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of the chiral piperidine core, a critical structural motif in the potent poly(ADP-ribose) polymerase (PA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of the chiral piperidine core, a critical structural motif in the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3] The focus is on robust, scalable, and stereoselective methodologies amenable to drug development and manufacturing. We will delve into two prominent and field-proven strategies: a chemo-enzymatic approach leveraging transaminases for dynamic kinetic resolution, and a transition-metal-catalyzed asymmetric reductive Heck reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and practical insights to ensure successful implementation.

Introduction: The Significance of the Chiral Piperidine Moiety in Niraparib

Niraparib, an orally active PARP inhibitor, has demonstrated significant efficacy in the treatment of various cancers, particularly ovarian cancer.[3][4][5] Its molecular architecture features a chiral (S)-3-aryl-piperidine core, which is crucial for its biological activity. The precise stereochemical orientation of the aryl group on the piperidine ring dictates the molecule's interaction with the PARP enzyme. Consequently, the development of efficient and highly stereoselective synthetic routes to this key intermediate is a paramount concern in the pharmaceutical industry.[6][7]

This guide will explore two distinct yet powerful strategies for achieving the desired stereochemistry at the C3 position of the piperidine ring. Each approach offers unique advantages in terms of substrate scope, scalability, and process safety.

I. Chemo-Enzymatic Synthesis via Transaminase-Mediated Dynamic Kinetic Resolution

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild reaction conditions. For the synthesis of the Niraparib piperidine core, a particularly effective strategy involves a transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate.[1][2][8]

Mechanistic Rationale

This process hinges on the ability of a specific transaminase enzyme, such as ATA-302, to selectively convert one enantiomer of an unstable aldehyde intermediate into the desired chiral amine.[8] The in-situ racemization of the aldehyde ensures that the entire substrate pool is funneled towards the desired (S)-enantiomer, leading to a theoretical maximum yield of 100%. The key to this process is the dynamic nature of the resolution, which overcomes the 50% yield limitation of traditional kinetic resolutions.

Experimental Workflow

G cluster_0 Upstream Synthesis cluster_1 Biocatalytic Dynamic Kinetic Resolution cluster_2 Downstream Processing A Racemic Aldehyde Surrogate (e.g., Bisulfite Adduct) B In-situ Generation of Racemic Aldehyde A->B Base D (S)-Piperidone Intermediate B->D Enzymatic Amination C Transaminase (e.g., ATA-302) Pyridoxal-5-phosphate (PLP) Amine Donor (e.g., Isopropylamine) E Reduction D->E F Deprotection/Purification E->F G Final (S)-Piperidine Core F->G

Figure 1: Workflow for the chemo-enzymatic synthesis of the Niraparib piperidine core.

Detailed Protocol: Transaminase-Mediated Dynamic Kinetic Resolution

Materials:

  • Racemic aldehyde surrogate (e.g., 3-(4-bromophenyl)piperidine-3-carbaldehyde bisulfite adduct)

  • Transaminase enzyme (e.g., ATA-302)

  • Pyridoxal-5-phosphate (PLP)

  • Isopropylamine (amine donor)

  • pH 10 Buffer

  • Dimethyl sulfoxide (DMSO)

  • Sodium borohydride (NaBH₄)

  • Appropriate protecting group reagents (e.g., Boc₂O)

  • Organic solvents (e.g., MTBE, Ethanol)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve the racemic aldehyde surrogate in a mixture of pH 10 buffer and DMSO.

  • Enzyme Addition: Add the transaminase enzyme (e.g., ATA-302, typically as a lyophilized powder) and the pyridoxal-5-phosphate co-factor.

  • Initiation: Add isopropylamine as the amine donor and heat the mixture to the optimal temperature for the enzyme (e.g., 45 °C).

  • Monitoring: Monitor the reaction progress by HPLC until complete conversion of the starting material is observed.

  • Work-up and Extraction: Upon completion, cool the reaction mixture and extract the (S)-piperidone intermediate with a suitable organic solvent (e.g., MTBE).

  • Reduction: The resulting piperidone is then reduced to the corresponding piperidine. A typical procedure involves the use of sodium borohydride in ethanol.

  • Protection and Purification: The chiral amine can be protected (e.g., with a Boc group) to facilitate purification by crystallization or chromatography, yielding the enantiomerically pure (S)-piperidine core.

ParameterConditionRationale
Enzyme Transaminase (e.g., ATA-302)Provides high stereoselectivity for the desired (S)-enantiomer.
Co-factor Pyridoxal-5-phosphate (PLP)Essential for the catalytic activity of the transaminase.
Amine Donor IsopropylamineServes as the source of the amino group.
pH 10Optimal for enzyme activity and stability.
Temperature 45 °CBalances enzyme activity and stability for efficient conversion.
Solvent Buffer/DMSOEnsures solubility of both aqueous and organic components.

Table 1: Optimized conditions for the transaminase-mediated dynamic kinetic resolution.

II. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

An alternative and powerful approach to the asymmetric synthesis of the Niraparib piperidine core involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][9] This methodology offers a convergent and highly enantioselective route from readily available starting materials.[10]

Mechanistic Rationale

This reaction proceeds through a catalytic cycle involving a chiral rhodium complex. The key step is the enantioselective carbometalation of a dihydropyridine intermediate with an arylboronic acid.[9] The chiral ligand on the rhodium center directs the facial selectivity of the addition, thereby establishing the desired stereocenter. Subsequent reduction of the resulting tetrahydropyridine affords the final piperidine product.

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Asymmetric Reductive Heck Reaction cluster_2 Final Steps A Pyridine B Partial Reduction A->B C N-Activation B->C D Activated Dihydropyridine C->D G 3-Aryl-tetrahydropyridine D->G Rh-catalyzed Carbometalation E Arylboronic Acid E->G F [Rh(cod)(OH)]₂ / Chiral Ligand (e.g., (S)-Segphos) H Hydrogenation G->H I Deprotection H->I J Final (S)-Piperidine Core I->J

Figure 2: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Materials:

  • Activated dihydropyridine (e.g., phenyl pyridine-1(2H)-carboxylate)

  • Arylboronic acid (e.g., 4-bromophenylboronic acid)

  • Rhodium catalyst precursor (e.g., [Rh(cod)(OH)]₂)

  • Chiral phosphine ligand (e.g., (S)-Segphos)

  • Base (e.g., aqueous CsOH)

  • Solvent system (e.g., THF:toluene:H₂O)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrogen source

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium precursor and the chiral ligand in the specified solvent mixture. Stir to form the active catalyst complex.

  • Reaction Assembly: To the catalyst solution, add the activated dihydropyridine, the arylboronic acid, and the base.

  • Heating and Monitoring: Heat the reaction mixture to the optimal temperature (e.g., 70 °C) and monitor the progress by LC-MS until full consumption of the limiting reagent.

  • Work-up and Isolation: After cooling, perform an aqueous work-up and extract the 3-aryl-tetrahydropyridine product with an organic solvent. Purify by column chromatography if necessary.

  • Hydrogenation: Dissolve the isolated tetrahydropyridine in a suitable solvent (e.g., methanol) and add the hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere until the reduction is complete.

  • Deprotection: The N-protecting group is then removed under appropriate conditions (e.g., basic hydrolysis for a carbamate) to yield the desired (S)-piperidine core.

ParameterConditionRationale
Catalyst [Rh(cod)(OH)]₂ / (S)-SegphosForms the active chiral complex for enantioselective carbometalation.
Boronic Acid 4-Bromophenylboronic acidSource of the aryl group.
Base Aqueous CsOHPromotes transmetalation in the catalytic cycle.
Temperature 70 °CProvides sufficient thermal energy for efficient catalysis.
Solvent THF:toluene:H₂OBiphasic system that facilitates both organic and inorganic reagent solubility.
Hydrogenation Pd/C, H₂Reduces the double bond of the tetrahydropyridine to the saturated piperidine.

Table 2: Key parameters for the Rh-catalyzed asymmetric reductive Heck reaction.

Conclusion

The asymmetric synthesis of the (S)-piperidine-3-yl core of Niraparib is a critical undertaking in the production of this life-saving medication. This guide has detailed two robust and highly stereoselective methodologies: a chemo-enzymatic approach utilizing a transaminase for dynamic kinetic resolution and a rhodium-catalyzed asymmetric reductive Heck reaction. Both strategies offer distinct advantages and have been proven effective in the synthesis of this key intermediate. The choice of methodology will depend on factors such as available resources, scalability requirements, and process safety considerations. The provided protocols and mechanistic insights are intended to empower researchers and drug development professionals to successfully implement these state-of-the-art synthetic strategies.

References

  • Chung, C. K., Bulger, P. G., Kosjek, B., Belyk, K. M., Rivera, N., Scott, M. E., Humphrey, G. R., Limanto, J., Bachert, D. C., & Emerson, K. M. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Laschat, S., & Dickner, T. (2000). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

  • Xiao, J., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • Rovis, T., et al. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition. [Link]

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

  • PubChem. (n.d.). Niraparib. National Center for Biotechnology Information. [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. As a crucial building block in the synthesis of various therapeutic agents, including the PARP inhibitor Niraparib, achieving a high yield and purity of this compound is paramount.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.

I. Synthesis Overview & Common Challenges

The synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate typically involves a multi-step process. A common and effective route begins with the enantiomerically pure (S)-3-aminopiperidine, which undergoes Boc protection, followed by a Suzuki coupling with a suitable boronic acid derivative, and finally, the reduction of a nitro group to the desired aniline. Each of these steps presents its own set of challenges that can impact the overall yield and purity of the final product.

This guide will address potential pitfalls at each stage, from incomplete reactions and side-product formation to difficulties in purification. By understanding the underlying chemistry and implementing the recommended solutions, you can significantly enhance the efficiency and success of your synthesis.

Common Synthetic Pathway

Synthetic_Pathway A (S)-3-Aminopiperidine B (S)-tert-Butyl 3-aminopiperidine-1-carboxylate A->B Boc Protection (Boc)2O, Base C (S)-tert-Butyl 3-(4-nitrophenyl)piperidine-1-carboxylate B->C Suzuki Coupling 4-Nitrophenylboronic acid, Pd catalyst D (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate C->D Nitro Reduction H2, Pd/C Boc_Troubleshooting Start Low Yield in Boc Protection Q1 Is the starting material a salt? Start->Q1 A1_Yes Increase base equivalents (>3 eq.) Q1->A1_Yes Yes A1_No Check base stoichiometry (1.1-1.5 eq.) Q1->A1_No No Q2 Are reaction conditions optimal? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Consider gentle heating (40-50°C) Ensure anhydrous solvent Q2->A2_No No Q3 Is (Boc)2O fresh? A2_Yes->Q3 A2_No->Q3 A3_Yes Investigate purification loss Q3->A3_Yes Yes A3_No Use fresh (Boc)2O Q3->A3_No No End Optimized Yield A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for Boc protection.

Part 2: Suzuki Coupling Reaction

Question 2: I am observing significant homo-coupling of the boronic acid and low conversion of my Boc-protected piperidine in the Suzuki reaction. What can I do?

Answer: This is a classic challenge in Suzuki couplings. Homo-coupling of the boronic acid and low conversion often point to issues with the catalyst, base, or reaction setup.

  • Catalyst Choice and Loading: Palladium catalysts are standard for Suzuki reactions. [3]If you are experiencing issues, consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Catalyst loading is also crucial; too little may result in low conversion, while too much can lead to side reactions. A typical starting point is 1-5 mol%.

  • Base Selection: The choice of base is critical and can be substrate-dependent. [4]Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. If you are using a weaker base and seeing low conversion, switching to a stronger base like Cs₂CO₃ might be beneficial. The base must be finely powdered to ensure maximum surface area and reactivity.

  • Oxygen-Free Environment: Suzuki reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction is thoroughly degassed (e.g., by bubbling argon or nitrogen through the solvent for 15-30 minutes) and maintained under an inert atmosphere throughout the reaction.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. The water is necessary to dissolve the inorganic base. The ratio of organic solvent to water can be optimized.

Question 3: My Suzuki coupling is complete, but I'm having trouble removing the palladium catalyst during workup.

Answer: Palladium removal can be challenging. Here are a few strategies:

  • Filtration: After the reaction, you can often remove a significant portion of the palladium by filtering the reaction mixture through a pad of Celite®.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium into the aqueous phase.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can effectively adsorb residual palladium. Be mindful that this can sometimes lead to a loss of product.

  • Silica Gel Chromatography: This is often the most effective method. The palladium catalyst will typically adhere strongly to the silica gel.

Part 3: Nitro Group Reduction

Question 4: The reduction of the nitro group is incomplete, or I am seeing byproducts. What are the best conditions for this transformation?

Answer: The reduction of an aromatic nitro group to an aniline is a well-established transformation, but chemoselectivity can be a concern, especially in the presence of other functional groups. [5][6]

  • Catalytic Hydrogenation: This is the most common and cleanest method. [7] * Catalyst: 5-10% Palladium on carbon (Pd/C) is the standard catalyst. Ensure the catalyst is fresh and of high quality.

    • Hydrogen Pressure: The reaction can often be run at atmospheric pressure (using a balloon of hydrogen) or slightly elevated pressures (2-4 bar) in a Parr shaker for faster reaction times.

    • Solvent: Methanol, ethanol, and ethyl acetate are excellent solvent choices.

  • Transfer Hydrogenation: If you do not have access to a hydrogenation setup, transfer hydrogenation is a good alternative. Ammonium formate or cyclohexene can be used as the hydrogen source with Pd/C.

  • Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid can also be used. [6]However, these methods can be less clean and may require more extensive purification.

Question 5: I am concerned about the stability of the Boc protecting group during the nitro reduction. Is this a valid concern?

Answer: Yes, this is a valid concern, particularly if acidic conditions are used. The Boc group is acid-labile. [8]

  • Catalytic hydrogenation under neutral conditions (H₂/Pd/C in a neutral solvent) is generally compatible with the Boc group.

  • Avoid strongly acidic conditions for the reduction. If you must use a metal-acid system, careful pH control during workup is essential. The use of platinum-catalyzed reductions with hydrosilanes has been shown to be selective in the presence of a Boc group. [9]

III. Optimized Experimental Protocol

This protocol is a suggested starting point and may require optimization for your specific setup and scale.

Step 1: Boc Protection of (S)-3-Aminopiperidine
  • To a stirred solution of (S)-3-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine) at 0°C, add triethylamine (1.2 eq). 2. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-aminopiperidine-1-carboxylate.

Step 2: Suzuki Coupling
  • To a reaction vessel, add (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add a suitable solvent (e.g., 1,4-dioxane or toluene, 10 mL/g of piperidine).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction to 80-90°C and stir for 4-6 hours. [10]6. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate.

Step 3: Nitro Group Reduction
  • Dissolve (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in methanol (20 mL/g).

  • Carefully add 10% Pd/C (10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 4-8 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

IV. Data Summary Table

StepKey ReagentsTypical ConditionsCommon IssuesTroubleshooting TipsExpected Yield
Boc Protection (Boc)₂O, TEA, DCM0°C to RT, 12-16hLow yield, incomplete reactionUse fresh (Boc)₂O, ensure adequate base>90%
Suzuki Coupling 4-Nitrophenylboronic acid, Pd catalyst, Na₂CO₃, Dioxane/H₂O80-90°C, 4-6h, inert atmosphereHomo-coupling, low conversion, Pd contaminationDegas thoroughly, screen catalysts/bases, Celite filtration70-85%
Nitro Reduction H₂, Pd/C, MethanolRT, H₂ balloon, 4-8hIncomplete reduction, Boc deprotectionUse fresh catalyst, avoid acidic conditions>95%

V. References

  • Chemdad. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips - WordPress.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • YouTube. (2021, February 19). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]

  • Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. Journal of the American Chemical Society, 131(41), 15032–15040.

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Retrieved from

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • GSRS. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Retrieved from [Link]

  • Singh, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(5), 735-741.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Welcome to the technical support guide for the purification of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1171197-20-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1171197-20-8). This key building block is a critical intermediate in the synthesis of Niraparib, a PARP inhibitor used in oncology.[1][2] Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic and crystallographic principles to help you overcome common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: Why is the stereospecific purification of the (S)-enantiomer so critical?

A1: In pharmacology, enantiomers of a chiral drug can have widely different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause undesirable side effects.[3] For Niraparib, the (S)-configuration of the 3-(4-aminophenyl)piperidine moiety is essential for its inhibitory activity on PARP enzymes.[2][4] Therefore, achieving high enantiomeric excess (% ee) is a critical quality attribute to ensure the safety and potency of the final drug product.

Q2: What are the primary industrial methods for purifying this chiral intermediate?

A2: The two most common strategies are Chiral Chromatography (typically HPLC or SFC) and Diastereomeric Salt Crystallization .

  • Chiral Chromatography physically separates the enantiomers on a chiral stationary phase (CSP). It is known for its high resolution and is excellent for analytical to semi-preparative scales.[5][6] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative due to its faster separation times and reduced environmental impact from lower solvent consumption.[5][7]

  • Diastereomeric Salt Crystallization involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.[8] This method is often more cost-effective and scalable for large-scale industrial production but can require extensive process development.[5]

Q3: What are the most common impurities I should expect in my crude product?

A3: Besides residual solvents and reagents, the primary impurities of concern are:

  • (R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: The unwanted enantiomer is the most critical impurity to remove.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 3-aminopiperidine or di-tert-butyl dicarbonate.[9]

  • Over-alkylation or Di-Boc Protected Species: Impurities arising from side reactions during the Boc-protection step.

  • Degradation Products: The aminophenyl group can be susceptible to oxidation, leading to colored impurities.

Purification Strategy Decision Workflow

The choice between chromatography and crystallization depends heavily on the scale, available equipment, and timeline. The following workflow illustrates a typical decision-making process.

PurificationStrategy start Start: Crude (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate scale What is the purification scale? start->scale small_scale Chiral Chromatography (HPLC / SFC) scale->small_scale < 100 g (Lab / Kilo-Lab) large_scale Diastereomeric Salt Crystallization scale->large_scale > 100 g (Pilot / Commercial) sfc_vs_hplc SFC Preferred? (Faster, Greener) small_scale->sfc_vs_hplc sfc Purify via Chiral SFC sfc_vs_hplc->sfc Yes hplc Purify via Chiral HPLC sfc_vs_hplc->hplc No final_product Pure (S)-Enantiomer (Verify % ee and chemical purity) sfc->final_product hplc->final_product dev_needed Protocol Developed? large_scale->dev_needed screen_acids Screen Chiral Resolving Agents (e.g., Tartaric Acid, D-PGA derivatives) dev_needed->screen_acids No run_protocol Run Crystallization Protocol dev_needed->run_protocol Yes optimize_cryst Optimize Solvent, Temp., Stoichiometry screen_acids->optimize_cryst optimize_cryst->run_protocol liberation Liberate Free Base (e.g., with aq. NaOH) run_protocol->liberation liberation->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers high resolving power but can be sensitive to operating conditions.[10]

Problem Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Poor Resolution (Rs < 1.5) 1. Incorrect Chiral Stationary Phase (CSP): The CSP is not forming effective transient diastereomeric complexes with the analyte enantiomers. 2. Suboptimal Mobile Phase: The solvent composition (eluotropic strength or polarity) is either too strong (eluting enantiomers too quickly) or too weak (causing band broadening). 3. High Flow Rate: Insufficient time for enantiomer-CSP interactions and equilibration.1. Screen Different CSPs: Test polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they are highly versatile for separating chiral amines.[3] 2. Optimize Mobile Phase: - Normal Phase (Hexane/IPA): Systematically vary the alcohol modifier (e.g., IPA, EtOH) concentration in 2-5% increments. - Additives: Introduce a small amount (0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This competitively blocks active sites on the silica support, improving peak shape and often enhancing resolution. 3. Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) to increase interaction time with the CSP, which can improve resolution.
Peak Tailing / Asymmetry 1. Secondary Interactions: The basic piperidine nitrogen and aniline amine interact strongly with acidic residual silanol groups on the silica surface of the CSP. 2. Column Overload: Injecting too much mass onto the column saturates the stationary phase, leading to non-ideal chromatographic behavior.1. Use an Amine Additive: As mentioned above, adding 0.1% DEA or TEA to the mobile phase is the most effective solution. The additive acts as a "silanol blocker." 2. Reduce Injection Concentration/Volume: Prepare a more dilute sample or reduce the injection volume. Check the column's specified loading capacity.
Inconsistent Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, which is particularly common in normal phase chromatography where trace water content can significantly alter retention.[10] 2. Temperature Fluctuations: Mobile phase viscosity and analyte-CSP interactions are temperature-dependent. 3. Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase ratio over time.1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25-30 °C) for reproducible results. 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep bottles capped to prevent selective evaporation.
Table 1: Example Chiral HPLC/SFC Screening Conditions
ParameterHPLC ConditionSFC ConditionRationale
Column Cellulose or Amylose-based CSP (e.g., Chiralpak® series)Cellulose or Amylose-based CSPPolysaccharide phases are highly effective for a broad range of chiral compounds.[7]
Mobile Phase Hexane/Isopropanol (IPA) (e.g., 80:20 v/v) + 0.1% DEACO₂/Methanol (MeOH) (e.g., 70:30 v/v) + 0.1% DEANormal phase is typical for these CSPs. SFC uses supercritical CO₂ as the main mobile phase, reducing organic solvent use.[5]
Flow Rate 1.0 mL/min (4.6 mm ID column)3.0 mL/min (4.6 mm ID column)SFC allows for higher flow rates due to the low viscosity of supercritical fluids.[5]
Temperature 25 °C40 °CControlled temperature ensures reproducibility.
Detection UV at 254 nmUV at 254 nmThe aminophenyl group provides a strong chromophore for UV detection.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical resolution technique relies on the differential solubility of diastereomeric salts.[8]

Problem Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Product Remains an Oil / Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit lattice formation, acting as "crystal poisons." The presence of excess Boc-anhydride can also lead to oily products.[11] 2. Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing precipitation. 3. Supersaturation Not Achieved: The solution is not concentrated enough, or the temperature is too high for nucleation to occur.1. Purify Crude Material: First, perform a simple flash column chromatography pass on the crude racemate to remove non-enantiomeric impurities. 2. Screen Solvents: Test a range of solvents and anti-solvents. A good system is one where the salt is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include alcohols (IPA, EtOH) or esters (Ethyl Acetate). 3. Induce Crystallization: - Seed Crystals: Add a few seed crystals of the desired diastereomeric salt to provide a nucleation site.[12] - Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (e.g., heptane, MTBE) to a solution of the salt in a soluble solvent (e.g., ethyl acetate) until turbidity is observed. - Mechanical Agitation: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Low Diastereomeric / Enantiomeric Excess (% de / % ee) 1. Co-precipitation: The undesired diastereomer is precipitating along with the desired one. This happens if their solubilities are too similar in the chosen solvent system. 2. Insufficient Equilibration Time: The system has not reached thermodynamic equilibrium, where the less soluble salt has fully crystallized. 3. Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes suppress the solubility difference.1. Recrystallize: Perform one or more recrystallizations of the isolated salt. Each step should enrich the desired diastereomer. 2. Optimize Cooling Profile: Employ a slow, controlled cooling ramp instead of crash-cooling in an ice bath. This allows for more selective crystallization. 3. Use Sub-stoichiometric Resolving Agent: Try using 0.5-0.6 equivalents of the chiral acid. This ensures that only the less soluble salt crystallizes, leaving the more soluble salt in the mother liquor.
Poor Yield of Desired Salt 1. High Solubility: The desired diastereomeric salt has significant solubility in the mother liquor, even at low temperatures. 2. Incorrect pH during Workup: When liberating the free base after resolution, if the pH is not sufficiently basic, the product may remain protonated and soluble in the aqueous phase, leading to loss during extraction.1. Optimize Solvent and Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) and hold for several hours before filtration. Consider adding an anti-solvent to decrease solubility further. 2. Ensure Complete Free-Basing: After dissolving the resolved salt in water/organic solvent, adjust the pH to >10 with a base like NaOH to ensure the amine is fully deprotonated before extraction with a solvent like ethyl acetate or dichloromethane.[13]

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method for % ee Determination

This protocol is for verifying the enantiomeric purity of a sample.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Detection: UV at 254 nm.

  • Analysis: The (S)- and (R)-enantiomers should be baseline resolved. Calculate % ee using the peak areas: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Protocol 2: General Diastereomeric Salt Resolution Procedure

This is a starting point protocol that requires optimization. A patent for a similar compound successfully used a D-phenylglycine derivative as a resolving agent.[8]

  • Dissolution: Dissolve 1.0 equivalent of racemic tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., isopropanol, 10 mL/g) at an elevated temperature (e.g., 60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of a chiral acid (e.g., L-(-)-Dibenzoyl-tartaric acid) in the same solvent and add it to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. If no crystals form, cool further to 0-5 °C and/or add a seed crystal. Allow the slurry to stir for 4-12 hours to reach equilibrium.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Analysis: Dry the solid and determine its diastereomeric excess (% de) by NMR or by liberating the free base (see step 6) and analyzing by chiral HPLC.

  • Liberation of Free Base: Suspend the diastereomerically enriched salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add 1M NaOH solution dropwise until the pH of the aqueous layer is >10. Separate the layers and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.[8]

  • Purity Check: Confirm the final % ee of the product using the analytical chiral HPLC method described in Protocol 1.

References

  • Benchchem.
  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • Guzman, F. et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Unknown Author. (2009). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Di Pardo, A., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Basappa, P., et al. (2022). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Unknown Author. (2017). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Various Authors. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. [Link]

  • Qingmu Pharmaceutical. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]

  • Chongqing Chemdad Co., Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Kumar, A., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 53B, 105-110. [Link]

  • National Center for Biotechnology Information. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 56911689. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Unknown Author. (2021). Crystallization method of Boc-amino acid.
  • Unknown Author. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Introduction Welcome to the technical support guide for the synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8). This chiral piperidine is a critical building block in the pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8). This chiral piperidine is a critical building block in the pharmaceutical industry, most notably as a key intermediate in the manufacture of Niraparib, a PARP inhibitor for cancer therapy.[1] Its synthesis, while well-documented, presents several challenges where side reactions can significantly impact yield, purity, and enantiomeric excess.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will dissect the common synthetic routes, diagnose potential side reactions, and provide actionable, field-proven solutions grounded in chemical principles.

Overview of a Common Synthetic Pathway

A prevalent strategy to synthesize the target molecule involves a multi-step sequence, typically starting with a palladium-catalyzed cross-coupling reaction, followed by reduction, protection, and chiral resolution. Understanding this workflow is key to diagnosing issues at each stage.

G cluster_0 Core Synthesis cluster_1 Protection & Resolution A Aryl Halide (e.g., 4-Bromoaniline deriv.) C Suzuki Coupling (Pd Catalyst) A->C B Pyridine Boronic Acid B->C D 3-(4-Aminophenyl)pyridine C->D E Catalytic Hydrogenation (Pyridine & Nitro Reduction if used) D->E F Racemic 3-(4-Aminophenyl)piperidine E->F G Boc Protection ((Boc)₂O) F->G H Racemic Boc-Protected Product G->H I Chiral Resolution (e.g., with DBTA) H->I J Diastereomeric Salt Formation I->J K Crystallization & Separation J->K L Base Treatment K->L M Final Product (S)-enantiomer L->M

Caption: General synthetic workflow for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The initial C-C bond formation is critical for overall yield. Issues here are common and can be costly.

Question 1: My Suzuki coupling reaction has a low yield and multiple spots on TLC, including some that are non-polar. What is happening?

Answer: Low yield in Suzuki-Miyaura coupling is often attributable to a combination of competing side reactions. The appearance of non-polar spots on a TLC plate typically points to homocoupling byproducts.

Plausible Causes & Solutions:

  • Homocoupling: This is the self-coupling of either the aryl halide (to form a biaryl) or the boronic acid (to form a biphenyl). It is often promoted by the presence of oxygen or high catalyst loading.

    • Mechanism: The oxidative addition of the aryl halide to Pd(0) is the first step in the desired catalytic cycle.[2] However, side reactions can divert the catalyst or reagents.

    • Troubleshooting:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Oxygen can promote the homocoupling of boronic acids.

      • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Screen catalyst loading from 0.5 mol% to 5 mol%.

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) which promote the desired reductive elimination step over side reactions.[3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[4] This effectively removes your nucleophile from the reaction.

    • Mechanism: This side reaction is often base- and solvent-mediated. The presence of water or protic solvents can exacerbate the issue, especially at elevated temperatures.

    • Troubleshooting:

      • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are known to minimize protodeboronation compared to NaOH or KOH.

      • Anhydrous Conditions: While some water can be beneficial for transmetalation, excess water is detrimental. Use dry solvents.

      • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C) to suppress this side reaction.

  • Catalyst Deactivation (Palladium Black): The formation of palladium black (insoluble Pd(0) aggregates) indicates catalyst precipitation and deactivation.[4]

    • Troubleshooting:

      • Ligand-to-Metal Ratio: Maintain an appropriate ligand-to-palladium ratio (typically 1.5:1 to 4:1) to keep the palladium in a soluble, active catalytic form.

      • Temperature Control: Avoid excessively high temperatures which can accelerate catalyst decomposition.

G Start Low Suzuki Yield? CheckTLC Analyze TLC/LCMS for Byproducts Start->CheckTLC Homocoupling Homocoupling Products (Ar-Ar, B-B) CheckTLC->Homocoupling Non-polar spots Protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) CheckTLC->Protodeboronation Starting material boronic acid is consumed but no product NoReaction Mainly Starting Material CheckTLC->NoReaction No conversion Sol_Degas Action: Improve Degassing (Ar sparge, F-P-T) Homocoupling->Sol_Degas Sol_Base Action: Change Base (K₃PO₄, Cs₂CO₃) Protodeboronation->Sol_Base Sol_Catalyst Action: Check Catalyst (Loading, Ligand, Temp) NoReaction->Sol_Catalyst

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 3-(4-Aminophenyl)piperidine

Welcome to the technical support center dedicated to the chiral resolution of 3-(4-aminophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of 3-(4-aminophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your experiments.

Section 1: Foundational Concepts & Initial Screening

This section addresses the preliminary questions and strategic planning required before beginning a resolution experiment. A well-defined strategy at this stage is critical for success.

Q1: Why is the chiral resolution of 3-(4-aminophenyl)piperidine a critical step in drug development?

3-(4-aminophenyl)piperidine contains a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R) and (S)). In pharmaceutical applications, these enantiomers often exhibit significantly different pharmacological and toxicological profiles.[1] For instance, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse side effects.

Regulatory agencies worldwide mandate the development of single-enantiomer drugs unless there is a clear therapeutic justification for using a racemic mixture. Therefore, resolving the racemic 3-(4-aminophenyl)piperidine into its individual, enantiomerically pure forms is an essential step to ensure the safety, efficacy, and selectivity of the final Active Pharmaceutical Ingredient (API).[1]

Q2: What are the primary methods for resolving racemic 3-(4-aminophenyl)piperidine?

There are several established methods, but the most common and scalable for amines is classical resolution via diastereomeric salt formation.[2]

  • Diastereomeric Salt Crystallization: This is the workhorse method for industrial-scale resolution. It involves reacting the racemic amine with a single, pure enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[2][3] This difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.

  • Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4] While highly effective for both analytical quantification and preparative-scale purification, it can be costly and time-consuming for large quantities of material.[5]

  • Enzymatic Resolution: This method employs an enzyme that selectively reacts with only one enantiomer of the racemate (a process known as kinetic resolution).[6] For example, a transaminase could be used to selectively aminate a ketone precursor, or an acylase could selectively deacylate an N-acylated derivative, leaving the desired enantiomer untouched and separable.[7]

This guide will focus on the optimization of the most common method: diastereomeric salt crystallization.

Q3: How do I select the right chiral resolving agent for an initial screening?

The selection of a resolving agent is the most critical parameter for a successful resolution; it is both an art and a science, often requiring empirical screening.[8] The goal is to form a stable, crystalline salt with one enantiomer that has significantly lower solubility than the salt of the other enantiomer.

For a basic amine like 3-(4-aminophenyl)piperidine, you will use a chiral acid. Key considerations include:

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the scale of your synthesis.

  • Acidity (pKa): The acid must be strong enough to form a stable salt with the amine. Stronger acids like camphorsulfonic acid can be effective for weakly basic amines.[9]

  • Structural Rigidity: Agents with rigid structures, like tartaric acid derivatives, often form more well-defined and crystalline salts.[9]

A standard screening panel should include representatives from different structural classes.

Resolving AgentClassKey Advantages & Considerations
L- or D-Tartaric Acid Dicarboxylic AcidInexpensive, widely available, and well-documented. Can sometimes form complex salt mixtures.[9]
Dibenzoyl-D-tartaric acid (DBTA) or Di-p-toluoyl-D-tartaric acid (DTTA) Tartaric Acid DerivativeOften forms highly crystalline salts, leading to high enantiomeric excess. Frequently successful for resolving amines.[5][10]
(R)- or (S)-Mandelic Acid α-Hydroxy AcidCan provide high enantiomeric excess in a single crystallization.[9]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, advantageous for forming stable salts with weakly basic amines.[6]
D-Phenylglycine Derivatives Amino Acid DerivativeHave been shown to be effective for Boc-protected versions of the target molecule.[11]

Screening Protocol: A rapid evaluation can be performed using 0.5 molar equivalents of the chiral agent, as this is often the most efficient way to achieve initial enantiomeric enrichment.[5] Any resulting solids should be analyzed by chiral HPLC to determine if selective crystallization has occurred.

Section 2: Troubleshooting Diastereomeric Salt Crystallization

This is where most experimental challenges arise. The formation of a pure, crystalline diastereomeric salt is a delicate thermodynamic and kinetic balance.

Q4: My resolution attempt failed to produce any crystals, even after cooling. What are the likely causes and solutions?

This is a common issue indicating that the diastereomeric salt is too soluble in the chosen solvent system.

Troubleshooting Steps:

  • Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to create a supersaturated solution. Be cautious not to oversaturate, which can lead to oiling out or co-precipitation.

  • Change the Solvent System:

    • Add an Anti-Solvent: Slowly add a solvent in which the salt is known to be poorly soluble (an "anti-solvent"). For example, if your salt is dissolved in methanol (polar), you might slowly add methyl tert-butyl ether (MTBE) or hexane (non-polar) until persistent turbidity is observed.[4]

    • Switch to a Less Polar Solvent: The initial solvent may be too effective at solvating the salt ions. Rerun the experiment in a less polar solvent (e.g., switch from methanol to isopropanol or ethanol/water mixtures).

  • Induce Crystallization:

    • Seeding: If you have a crystal from a previous batch, add a tiny amount to the supersaturated solution to act as a nucleation site.[4]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation points.

  • Allow More Time: Some crystallization processes are kinetically slow. Allow the solution to stand at a low temperature (e.g., 4 °C) for an extended period (24-48 hours).

Q5: The diastereomeric salt is "oiling out" as a viscous liquid instead of crystallizing. How can I fix this?

"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is too supersaturated or the temperature is too high for the given solvent.

Solutions:

  • Add More Solvent: The solution is likely too concentrated. Add a small amount of the primary solvent to dissolve the oil, then attempt to recrystallize by cooling slowly.

  • Reduce Temperature Before Supersaturation: Ensure the salt is fully dissolved at an elevated temperature, then cool the solution slowly. Rapid cooling can crash the material out as an oil.[4]

  • Change the Solvent: The solvent may not be optimal for crystal lattice formation. Try a more viscous solvent or a solvent mixture that has a better affinity for the salt's structure. Sometimes switching from a pure alcohol to an alcohol/water mixture can promote the hydrogen bonding necessary for crystallization.

Q6: My crystal yield is very low, even though the mother liquor shows the presence of the other diastereomer. How can I improve it?

Low yield suggests that the desired diastereomeric salt has significant solubility in the mother liquor, or the crystallization equilibrium was not fully reached.

Optimization Strategies:

  • Optimize Molar Equivalents: While 0.5 equivalents is good for screening, for bulk production, using slightly more than 0.5 equivalents (e.g., 0.55-0.65) of the resolving agent can sometimes push the equilibrium to favor crystallization of the less soluble salt, improving the yield without significantly compromising purity.[12]

  • Prolonged Stirring at Low Temperature: After the initial crystallization, continue stirring the slurry at a low temperature (0-5 °C) for several hours (e.g., 18+ hours).[13] This extended time allows the system to reach thermodynamic equilibrium, maximizing the precipitation of the less soluble salt.

  • Solvent Optimization: The goal is a solvent system where the desired salt is sparingly soluble, and the undesired salt is highly soluble. This maximizes the "separation factor." A systematic screening of solvent mixtures (e.g., isopropanol/water, ethanol/heptane) at different ratios is highly recommended.

Section 3: Optimizing Enantiomeric Purity

Achieving a high yield is only half the battle. The ultimate goal is high enantiomeric excess (ee).

Q7: The enantiomeric excess (ee) of my resolved amine is low (<90%). What steps can I take to improve it?

Low ee indicates that the undesired diastereomer has co-precipitated with the desired one. This is a common problem with several root causes.

Potential Cause Scientific Rationale Corrective Action
Cooling Rate is Too Fast Rapid cooling does not allow the system to reach thermodynamic equilibrium. The crystallization becomes kinetically controlled, trapping the more soluble diastereomer in the growing crystal lattice.[4][14]Allow the solution to cool slowly to room temperature without external cooling. Once at RT, gradually cool to the target temperature (e.g., in an ice bath or refrigerator).
Insufficient Purity of Starting Materials Impurities can act as nucleation sites for the undesired diastereomer or inhibit the growth of perfect crystals of the desired one.[5]Ensure the racemic 3-(4-aminophenyl)piperidine and the chiral resolving agent are of high purity (>99%) before starting.
Inappropriate Stoichiometry Using a full equivalent (1.0) of resolving agent can sometimes increase the concentration of both diastereomers to a point where both precipitate, especially if their solubilities are similar.[3]Start with ~0.5 equivalents of the resolving agent. This ensures that the undesired enantiomer remains in solution as a free base, preventing its salt from forming and crystallizing.
Solvent Choice The solvent may not provide sufficient solubility differentiation between the two diastereomeric salts.Re-screen solvents. The ideal solvent will have a large solubility difference (S_major / S_minor) between the two diastereomers.
Q8: How can I upgrade the diastereomeric/enantiomeric excess of my isolated salt?

If a single crystallization does not provide the desired purity, a second purification step is necessary.

  • Recrystallization: This is the most straightforward method. Dissolve the isolated, partially enriched salt in a minimum amount of hot solvent and cool slowly. This second crystallization will further enrich the less soluble diastereomer, leaving more of the soluble impurity in the mother liquor.

  • Reslurry: A more efficient method that uses less solvent is a slurry upgrade. Suspend the isolated salt in a fresh portion of the resolution solvent. Heat the suspension (e.g., to reflux) for a period of time (e.g., 2 hours), then cool it slowly while stirring.[10][13] During this process, the less-pure crystals dissolve and re-precipitate as a more thermodynamically stable, purer solid. This technique is excellent for removing small amounts of the undesired diastereomer.

Section 4: Post-Resolution Procedures & Analysis

After successfully isolating a pure diastereomeric salt, you must liberate the free amine and confirm its enantiomeric purity.

Q9: What is the best way to liberate the free amine from the diastereomeric salt?

This is a standard acid-base workup designed to break the ionic bond between your amine and the chiral acid.

Protocol:

  • Suspension: Suspend the filtered diastereomeric salt in a biphasic system, typically water and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or MTBE).

  • Basification: Add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or potassium carbonate (K2CO3), dropwise while stirring. The base will neutralize the chiral acid, leaving your amine in its free base form. Continue adding base until the aqueous layer is strongly alkaline (pH > 11).[9]

  • Extraction: The liberated free amine will move into the organic layer. Separate the layers and extract the aqueous layer one or two more times with the organic solvent to ensure full recovery.

  • Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction if desired.[12]

Q10: How do I accurately determine the enantiomeric excess (ee) of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining ee.[15][16]

Key Challenge: 3-(4-aminophenyl)piperidine lacks a strong UV chromophore, which can make detection by standard HPLC-UV challenging, especially at low concentrations.[13]

Solution: Pre-column Derivatization To overcome this, the amine can be reacted with a derivatizing agent that attaches a UV-active group. This increases sensitivity and allows for accurate quantification.

  • Common Derivatizing Agents: Reagents like benzoyl chloride or p-toluenesulfonyl chloride react with the primary amine to form a stable amide with strong UV absorbance.[17][18]

Analytical Workflow:

  • Derivatization: React a small, accurately weighed sample of your resolved amine with the derivatizing agent in the presence of a base.

  • Chromatography: Inject the derivatized sample onto a suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak®).[18]

  • Analysis: The two enantiomers (now derivatized) will separate and appear as distinct peaks. The enantiomeric excess is calculated from the relative peak areas:

    • ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

Section 5: Visual Workflows & Protocols

General Workflow for Diastereomeric Salt Resolution

G cluster_prep 1. Salt Formation cluster_cryst 2. Crystallization cluster_iso 3. Isolation cluster_final 4. Liberation & Analysis racemate Racemic Amine + Chiral Resolving Agent dissolve Dissolve in Optimal Solvent (with heating) racemate->dissolve cool Slow Cooling & Agitation dissolve->cool filtration Filtration cool->filtration solid Solid: Enriched Diastereomeric Salt (DS1) filtration->solid liquid Liquid: Mother Liquor with Soluble Salt (DS2) filtration->liquid upgrade Purity Upgrade? (Recrystallization/ Slurry) solid->upgrade liberate Liberate Free Amine (Base Workup) analyze Analyze ee (Chiral HPLC) liberate->analyze upgrade->liberate Yes pure_amine Pure Enantiomer analyze->pure_amine G start Low Enantiomeric Excess (ee) Observed check_purity Are starting materials >99% pure? start->check_purity check_cooling Was cooling slow and controlled? check_purity->check_cooling Yes purify_sm Purify Racemate and Resolving Agent check_purity->purify_sm No check_slurry Upgrade purity with recrystallization or reslurry? check_cooling->check_slurry Yes slow_cooling Implement staged, slow cooling protocol check_cooling->slow_cooling No check_solvent Re-screen solvents for better selectivity? check_slurry->check_solvent Yes, but still low perform_upgrade Perform reslurry in resolution solvent check_slurry->perform_upgrade No, try this first screen_solvents Screen solvent mixtures (e.g., Alcohol/Water, Alcohol/Anti-solvent) check_solvent->screen_solvents Yes success High ee Achieved check_solvent->success No, ee is now acceptable purify_sm->start slow_cooling->start perform_upgrade->success screen_solvents->success

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Boc Deprotection of Aminopiperidine Derivatives

Welcome to the Technical Support Center for the Boc deprotection of aminopiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Boc deprotection of aminopiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

Introduction: The Chemistry of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][4]

While seemingly straightforward, the Boc deprotection of aminopiperidine derivatives can present several challenges, from incomplete reactions to the formation of unwanted side products. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Kinetics & Completion

Q1: My N-Boc deprotection reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue that can often be attributed to several factors:

  • Insufficient Acid Strength or Stoichiometry: The most common method for N-Boc deprotection relies on acid-catalyzed cleavage.[5][6] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.

  • Reaction Temperature and Time: While many deprotections proceed at room temperature, some less reactive substrates may require elevated temperatures or longer reaction times.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or water can sometimes facilitate the reaction, while aprotic solvents like dichloromethane (DCM) or dioxane are also commonly used.[5]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration or equivalents of the acid (e.g., TFA, HCl).[5] For instance, if 20% TFA in DCM is ineffective, increasing to 50% may be necessary.[7]

  • Elevate Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[5]

  • Optimize Solvent: Experiment with different solvent systems. For example, using HCl in methanol or dioxane can be very effective.[5][8]

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[5]

Q2: I'm working with a sterically hindered aminopiperidine derivative and the Boc deprotection is very slow. What should I do?

A2: Steric hindrance around the nitrogen atom can significantly slow down the rate of deprotection. In such cases, more forcing conditions may be required:

  • Stronger Acidic Conditions: Consider using neat TFA or a higher concentration of HCl in dioxane (e.g., 4M).[8][9]

  • Extended Reaction Time: Monitor the reaction over a longer period, as complete deprotection may take several hours.

  • Thermal Deprotection: In the absence of other thermally sensitive functional groups, thermal deprotection can be an option. This involves heating the substrate in a suitable solvent, such as dioxane-water mixture, at elevated temperatures (e.g., 150°C in a microwave reactor).[10]

Side Reactions & Purity

Q3: I am observing significant side product formation during my Boc deprotection. What are the likely side reactions and how can I suppress them?

A3: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[4][11] This electrophile can be trapped by any nucleophile present in the reaction mixture.

  • Formation of tert-Butyl Adducts: The cation can be trapped by other nucleophiles present in the reaction mixture.[5] This is particularly problematic with electron-rich aromatic rings or amino acid residues like methionine and tryptophan.[7]

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. Common scavengers include:

    • Thioanisole, anisole, or cresol: These compounds act as cation traps.[5]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These can reduce the tert-butyl cation.[5][12]

Q4: My final product after deprotection and work-up is an oil and difficult to purify. What can I do?

A4: The salt form of the deprotected amine can significantly impact its physical properties. TFA salts are often oily and difficult to handle.[8]

Troubleshooting Steps:

  • Switch to HCl: Using HCl for deprotection often yields a hydrochloride salt, which is typically a crystalline solid and easier to isolate and purify by filtration.[8][9] Commercially available solutions of 4M HCl in dioxane are widely used for this purpose.[10][13]

  • Salt Exchange: If you must use TFA for the deprotection, you can perform a salt exchange during the work-up. After neutralizing the TFA salt to the free base, you can then treat it with a solution of HCl in an organic solvent (like diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • Purification via Resin Capture: A strongly acidic ion-exchange resin, such as Amberlyst 15, can be used to both deprotect the Boc-amine and capture the resulting free amine. The product can then be eluted from the resin, providing a simplified purification method.[14]

Substrate-Specific Challenges

Q5: My aminopiperidine derivative contains other acid-sensitive functional groups (e.g., esters, acetals). How can I selectively remove the Boc group?

A5: This is a common challenge that requires careful selection of deprotection conditions.

  • Milder Acidic Conditions: Standard strong acid conditions like TFA in DCM can cleave sensitive esters.[7] Consider using:

    • Aqueous Phosphoric Acid: This has been shown to be effective for Boc deprotection while leaving acid-sensitive functionalities like benzyl and methyl esters intact.[7]

    • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can offer selectivity for Boc deprotection over other acid-labile groups.[2][7]

  • Non-Acidic Methods:

    • Thermal Deprotection: As mentioned earlier, heating can be a viable option if the rest of the molecule is thermally stable.[15]

    • Trimethylsilyl Iodide (TMSI): This reagent can be used for a neutral deprotection, often in the presence of a base scavenger.[10]

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM; Neat30 min - 4 hHighly effective, volatile (easy to remove)Can cleave other acid-sensitive groups, resulting TFA salt often oily[8][9]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate30 min - 16 hCost-effective, often yields crystalline hydrochloride salts[8][13]Can be less selective, potential for chlorinated byproducts[1]
p-Toluenesulfonic Acid (pTSA) Stoichiometric in EtOAc1 - 12 hMilder than TFA/HCl, can be more selectiveSlower reaction times, may require heating

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA in DCM
  • Dissolve the N-Boc-aminopiperidine derivative (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 10-50% v/v).[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Optional (for free base): Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[5][13]

Protocol 2: General Procedure for Boc Deprotection with 4M HCl in Dioxane
  • Dissolve the N-Boc-aminopiperidine derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4 M solution of HCl in dioxane (typically 5-10 equivalents of HCl).[13]

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours, and the hydrochloride salt of the product may precipitate.[9][13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualizing the Workflow

Troubleshooting Flowchart for Incomplete Boc Deprotection

G start Incomplete Deprotection (Verified by TLC/LC-MS) increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA) start->increase_acid Is acid concentration low? increase_time Increase Reaction Time start->increase_time Is reaction time short? increase_temp Increase Temperature (e.g., to 40-50°C) start->increase_temp Is the substrate sterically hindered? success Reaction Complete increase_acid->success Monitor progress increase_time->success Monitor progress change_reagent Switch to Stronger Acid (e.g., TFA -> 4M HCl/Dioxane) increase_temp->change_reagent Still incomplete increase_temp->success Monitor progress alternative_methods Consider Alternative Methods (e.g., Thermal, Lewis Acid) change_reagent->alternative_methods If other functional groups are sensitive change_reagent->success Monitor progress alternative_methods->success Monitor progress

Caption: A troubleshooting decision tree for incomplete Boc deprotection reactions.

References

  • N-Boc deprotection issues and altern
  • Alternative Methods for Boc Deprotection. Reddit.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Amine Protection / Deprotection. Fisher Scientific.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar.
  • Can a Boc protecting group be removed with trifluoroacetic acid? Chemistry Stack Exchange.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Boc De-protection. Reddit.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
  • Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
  • Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute.
  • Boc deprotection conditions tested.
  • Method for preparing 4-Boc-aminopiperidine.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

Sources

Optimization

Technical Support Center: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Welcome to the technical support center for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8). This guide is designed for researchers, scientists, and drug development professionals to ensure th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical pharmaceutical intermediate. By understanding its chemical properties, you can mitigate degradation and ensure the integrity of your experiments.

Introduction

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents, notably as an intermediate in the preparation of Niraparib, a PARP inhibitor.[1][2][3] The molecule's structure incorporates two key functional groups that dictate its stability: a Boc-protected secondary amine within the piperidine ring and a primary aromatic amine (aniline) moiety. The stability of this compound is paramount to achieving high purity and yield in subsequent synthetic steps.

This guide provides a comprehensive overview of best practices for storage and handling, troubleshooting potential issues, and answering frequently asked questions.

Stability and Storage Summary

For optimal stability, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)The aniline moiety is susceptible to oxidation by atmospheric oxygen.
Light Amber vial or stored in the darkAromatic amines can be light-sensitive and prone to photodegradation.
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Issue 1: Discoloration of the Solid Compound (Yellowing or Browning)
  • Observation: The typically off-white or light yellow solid has developed a yellow, brown, or reddish-brown tint.[4]

  • Potential Cause: This is a strong indicator of oxidation of the aniline functional group. Aromatic amines are known to darken upon exposure to air and/or light due to the formation of colored oxidation products.

  • Troubleshooting Steps:

    • Assess Purity: Perform a purity analysis, for example, by High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.

    • Inert Atmosphere: If not already practiced, ensure the compound is stored under an inert atmosphere. Purge the storage vial with argon or nitrogen before sealing.

    • Light Protection: Store the material in an amber glass vial or in a light-proof container to prevent photodegradation.

    • Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the material before use.

Issue 2: Inconsistent Results in Subsequent Reactions
  • Observation: You are experiencing lower yields, unexpected side products, or failed reactions when using the compound as a starting material.

  • Potential Causes:

    • Degradation of the Starting Material: The purity of the (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate may be lower than expected due to improper storage.

    • Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved, exposing the secondary amine of the piperidine ring.[5][6]

  • Troubleshooting Workflow:

G start Inconsistent Reaction Results check_purity 1. Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok Purity OK? purity_low Purity is Low check_purity->purity_low Purity OK? check_acidity 2b. Check for Acidic Contaminants in Reaction purity_ok->check_acidity Yes purify 2a. Purify the Compound (Recrystallization/Chromatography) purity_low->purify No reassess 3. Re-evaluate Reaction Conditions purify->reassess proceed Proceed with Reaction reassess->proceed neutralize 3b. Neutralize or Use Non-Acidic Conditions check_acidity->neutralize neutralize->reassess

Caption: Troubleshooting workflow for inconsistent reaction results.

Issue 3: Poor Solubility or Presence of Particulates in Solution
  • Observation: The compound does not fully dissolve in a solvent where it is expected to be soluble, or a prepared solution appears cloudy or contains particulates.

  • Potential Causes:

    • Degradation Products: Oxidative polymerization of the aniline moiety can lead to insoluble polymeric materials.

    • Incorrect Solvent Choice: The compound has limited solubility in certain solvents.

    • Moisture Contamination: The presence of water could lead to the formation of hydrates or hydrolysis products that may have different solubility profiles.

  • Troubleshooting Steps:

    • Solvent Selection: For dissolution, consider solvents such as acetonitrile, dichloromethane, or ethyl acetate. Aromatic hydrocarbons like toluene may also be suitable.[7] Avoid strongly acidic solvents to prevent Boc deprotection.

    • Filtration: If minor particulates are present, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) before use.

    • Purity Check: Analyze the solid material for degradation as described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this molecule?

A1: The two most probable degradation pathways involve the aniline and the Boc-protecting group moieties.

  • Oxidation of the Aniline: The primary aromatic amine is susceptible to oxidation, which can be initiated by air (oxygen) and accelerated by light. This can lead to the formation of colored impurities and potentially polymeric byproducts.

  • Acid-Catalyzed Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved by acids.[5] Exposure to acidic environments will result in the formation of the free piperidine amine.

G cluster_0 Degradation Pathways start (S)-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate oxidation Oxidized Aniline Products (Colored Impurities) start->oxidation  Air (O2), Light   deprotection (S)-3-(4-aminophenyl)piperidine (Boc Cleavage) start->deprotection  Acid (H+)  

Caption: Primary degradation pathways.

Q2: Can I store this compound in solution?

A2: Storing this compound in solution for extended periods is generally not recommended due to the increased potential for degradation. If short-term storage in solution is necessary:

  • Use a dry, aprotic solvent such as acetonitrile.[8]

  • Store the solution at 2-8°C.

  • Protect from light.

  • Use the solution as quickly as possible. For long-term storage, the solid form is much more stable.

Q3: How can I assess the purity of my sample?

A3: A validated stability-indicating HPLC method is the most appropriate technique for assessing the purity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Method: A reverse-phase HPLC (RP-HPLC) method is suitable.[9][10]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., around 240-255 nm) should be effective.

  • Validation: The analytical method should be validated according to ICH guidelines to ensure it can separate the parent compound from potential degradation products.[11]

Q4: Is this compound sensitive to moisture?

A4: While not extremely hygroscopic, it is good practice to protect the compound from moisture. The presence of water, especially in combination with any acidic impurities, could potentially facilitate the hydrolysis of the Boc group over long-term storage. Always store in a tightly sealed container in a dry environment.

Q5: What safety precautions should I take when handling this compound?

A5: As with any chemical, appropriate personal protective equipment (PPE) should be worn.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If handling large quantities or if dust is generated, use a respirator.

  • Work Area: Handle in a well-ventilated area, preferably a fume hood. Always consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Process for separating aniline derivatives. (n.d.). Google Patents.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. Retrieved January 21, 2026, from [Link]

  • Szabó, B. S., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). Retrieved January 21, 2026, from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved January 21, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. (n.d.). GSRS. Retrieved January 21, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 21, 2026, from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-62. Retrieved January 21, 2026, from [Link]

  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). Qingmu Pharmaceutical. Retrieved January 21, 2026, from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate CAS 1171197-20-8. (n.d.). Home Sunshine Pharma. Retrieved January 21, 2026, from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). Chongqing Chemdad Co. ,Ltd. Retrieved January 21, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymetric Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions.[1] Achieving high enantioselectivity is a multifactorial challenge, and this guide is designed to provide a systematic approach to diagnosing and resolving issues leading to suboptimal results.

Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is yielding a low enantiomeric excess (e.e.). What are the most common culprits I should investigate first?

A1: A lower-than-expected enantiomeric excess can be attributed to a number of factors, ranging from the reagents and catalyst to the reaction conditions and even the analytical method used for measurement.[2] The most common issues include:

  • Catalyst-Related Problems: The chiral catalyst may be impure, degraded, or improperly activated.[2][3] Incorrect catalyst loading can also negatively impact enantioselectivity.[2][3]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly influence the stereochemical outcome.[2]

  • Purity of Reagents and Solvents: Impurities present in the substrate, reagents, or solvents can interfere with the catalytic cycle and lower the e.e.[2]

  • Solvent Effects: The choice of solvent is crucial, as its polarity and coordinating ability can affect the transition state of the reaction.[2][4][5]

  • Product Racemization: The desired product may be racemizing under the reaction or workup conditions.[2]

  • Analytical Errors: The method used to determine the e.e., such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), may not be optimized or properly validated.

A systematic approach to troubleshooting, starting with the most likely and easiest-to-verify factors, is recommended.

Q2: How can I be sure that my analytical method for determining enantiomeric excess is accurate and not the source of the problem?

A2: Accurate determination of enantiomeric excess is fundamental to assessing the success of an asymmetric synthesis.[2] Chiral HPLC and chiral GC are the most common and reliable techniques for this purpose.[2][6] However, an improperly validated method can lead to significant errors in e.e. measurements.[7]

Here are the key steps to validate your chiral chromatography method:

  • Analyze a Racemic Standard: The first and most critical step is to inject a racemic (50:50) mixture of your product. This will confirm that your chiral column is capable of separating the two enantiomers and will establish their retention times.

  • Ensure Baseline Resolution: For accurate quantification, the peaks corresponding to the two enantiomers should be well-separated, ideally with baseline resolution (Rs ≥ 1.5). Overlapping peaks can lead to inaccurate integration and, consequently, incorrect e.e. values.[8]

  • Check for Co-eluting Impurities: Monitor the chromatogram for any impurities that may co-elute with your product peaks. This can be done by using a detector with multi-wavelength capabilities, such as a Diode Array Detector (DAD), to check for peak purity.[7]

  • Linearity and Range: While not always necessary for a simple e.e. determination, for regulatory filings, it's important to establish the linearity of the detector response over a range of concentrations for both enantiomers.[9][10]

Protocol 1: Validating a Chiral HPLC Method

Objective: To confirm the accuracy and reliability of the chiral HPLC method for determining enantiomeric excess.

Materials:

  • Racemic standard of the analyte

  • Enantioenriched sample from the reaction

  • HPLC grade solvents for the mobile phase

  • Appropriate chiral HPLC column

Procedure:

  • Prepare a Racemic Standard: If a commercial racemic standard is not available, synthesize a small amount of the product using a non-chiral catalyst or conditions known to produce a racemic mixture.

  • Develop Separation Method:

    • Screen different mobile phases (e.g., mixtures of n-hexane and isopropanol for normal phase, or acetonitrile/methanol and buffer for reverse phase) to achieve separation of the enantiomers.

    • Optimize the flow rate and column temperature to improve resolution.

  • Inject the Racemic Standard:

    • Inject the racemic standard and confirm the presence of two peaks with approximately equal areas.

    • Calculate the resolution factor (Rs) between the two peaks. An Rs value of 1.5 or greater is ideal for accurate quantification.

  • Inject the Reaction Sample:

    • Inject the sample from your asymmetric synthesis.

    • Identify the major and minor enantiomer peaks based on the retention times established with the racemic standard.

  • Calculate Enantiomeric Excess:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 [11]

Q3: My enantiomeric excess is still low after validating my analytical method. Could the chiral catalyst be the problem?

A3: Yes, issues with the chiral catalyst are a very common cause of low enantioselectivity.[3] Catalyst deactivation or the presence of impurities can have a profound effect on the reaction's outcome.[1][12]

Here's what to consider:

  • Catalyst Purity and Integrity:

    • Degradation: Many chiral catalysts, particularly organometallic complexes, are sensitive to air, moisture, or light.[1] Improper handling or storage can lead to decomposition.

    • Impurities: The presence of even small amounts of impurities can sometimes poison the catalyst or promote a competing, non-selective reaction pathway.

  • Catalyst Activation: Some catalysts require an in-situ activation step. Ensure that this procedure is followed correctly as per the literature protocol.

  • Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst may result in a slow reaction, allowing a background racemic reaction to become significant. Conversely, too much catalyst is not only wasteful but in some cases can lead to lower e.e. through the formation of less selective aggregates.

Q4: How do reaction conditions like temperature and solvent affect enantiomeric excess?

A4: The stereochemical outcome of an asymmetric reaction is highly dependent on the reaction conditions.[2] Fine-tuning these parameters is often necessary to achieve high enantioselectivity.

  • Temperature: Temperature is a critical parameter.[3] Generally, lower temperatures lead to higher enantioselectivity.[13] This is because the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers becomes more significant relative to the available thermal energy (kT). However, in some cases, a reversal of enantioselectivity has been observed at different temperatures.[14][15]

  • Solvent: The choice of solvent can have a dramatic effect on enantioselectivity.[4][5] Solvents can influence the reaction by:

    • Stabilizing the Transition State: A solvent may preferentially stabilize the transition state leading to the major enantiomer.

    • Coordinating to the Catalyst: Solvents can coordinate to the metal center of a catalyst, which can either enhance or inhibit its activity and selectivity.

    • Solubility: The solubility of the catalyst and reagents can also play a role. Catalyst precipitation can lead to non-linear effects.[16]

Data Presentation: Illustrative Example of Temperature and Solvent Screening

The following table provides a hypothetical yet representative example of how temperature and solvent can influence the outcome of an asymmetric reaction.

EntrySolventTemperature (°C)Yield (%)e.e. (%)
1Dichloromethane259565
2Dichloromethane09285
3Dichloromethane-208892
4Dichloromethane-7875>99
5Toluene09088
6Tetrahydrofuran (THF)08575
7Acetonitrile08260

Data is illustrative and intended for conceptual understanding.[13]

Q5: I'm using a non-enantiopure catalyst. Why is my product's e.e. not directly proportional to the catalyst's e.e.?

A5: The relationship between the enantiomeric excess of the catalyst (e.e.cat) and the enantiomeric excess of the product (e.e.prod) is not always linear. This phenomenon is known as a Non-Linear Effect (NLE) .[17][18][19]

  • Positive Non-Linear Effect ((+)-NLE): This is also known as asymmetric amplification.[17][19] In this case, the e.e.prod is higher than what would be expected from a linear relationship. This often occurs when the catalyst forms aggregates, and the heterochiral (meso) aggregates are less reactive than the homochiral aggregates.[20]

  • Negative Non-Linear Effect ((-)-NLE): This is also referred to as asymmetric depletion.[19] Here, the e.e.prod is lower than expected. This can happen if the heterochiral catalyst aggregates are more reactive than the homochiral ones.[20]

Understanding NLEs can be a powerful tool for mechanistic investigation.[17] If you suspect an NLE, running the reaction with a catalyst of varying enantiopurity can provide valuable insights.

Visualization of Concepts
Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow start Low e.e. Observed analytical Validate Analytical Method start->analytical catalyst Investigate Catalyst Integrity analytical->catalyst sub_analytical Racemic Standard Check Baseline Resolution analytical->sub_analytical conditions Optimize Reaction Conditions catalyst->conditions sub_catalyst Purity (NMR, etc.) Proper Activation Optimize Loading catalyst->sub_catalyst substrate Check Substrate/Reagent Purity conditions->substrate sub_conditions Screen Temperature Screen Solvents Adjust Reaction Time conditions->sub_conditions end High e.e. Achieved substrate->end sub_substrate Purify Substrate Use Anhydrous Reagents substrate->sub_substrate

Caption: A general workflow for troubleshooting low enantioselectivity.

Non-Linear Effects in Asymmetric Catalysis

NLE_Concept cluster_0 Relationship between Catalyst and Product Enantiopurity X_axis Catalyst e.e. (%) Y_axis Product e.e. (%) Origin Origin Origin->X_axis Origin->Y_axis Linear_end Linear_start Linear_start Linear_start->Linear_end Linear Pos_NLE_end Pos_NLE_start Pos_NLE_start Pos_NLE_start->Pos_NLE_end (+)-NLE (Asymmetric Amplification) Neg_NLE_end Neg_NLE_start Neg_NLE_start Neg_NLE_start->Neg_NLE_end (-)-NLE (Asymmetric Depletion)

Caption: Illustration of linear vs. non-linear effects in asymmetric catalysis.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
  • Controlling the stereoselectivity of glycosyl
  • Kagan, H. B. (n.d.). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Who we serve.
  • Girard, C., & Kagan, H. B. (n.d.).
  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Geiger, M., et al. (2022). Non-Linear Effects in Asymmetric Catalysis: Impact of Catalyst Precipitation. The University of Groningen research portal.
  • Non-linear effects. (n.d.). Wikipedia.
  • Solvent effects on stereoselectivity: More than just an environment. (2025).
  • Bailey, A. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. Denmark Group.
  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. (n.d.).
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
  • Benchchem. (n.d.). optimization of reaction temperature for asymmetric induction with 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one.
  • Benchchem. (n.d.). improving enantiomeric excess in asymmetric synthesis.
  • Benchchem. (n.d.). A Head-to-Head Battle: Validating Enantiomeric Excess with Chiral HPLC and GC.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? | Request PDF. (2020).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen
  • Asymmetric Induction. (n.d.). MSU chemistry.
  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (n.d.). PMC - NIH.
  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2025).
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019).
  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica.
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2025).
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology.
  • Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
  • Key Concepts in Stereoselective Synthesis. (n.d.).
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Asymmetric reactions_synthesis. (n.d.).
  • Temperature drop triggers chirality twist | Research. (2017). Chemistry World.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.
  • Enantiomeric excess. (n.d.). Wikipedia.
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters. (2026).
  • Enantiomeric Excess | Formula, Calculation & Example - Lesson. (n.d.). Study.com.
  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS.
  • Chiral Purity (enantiomer excess) for HPLC. (2007). Physics Forums.
  • Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autoc
  • Asymmetric-Synthesis. (n.d.).
  • Asymmetric Synthesis. (n.d.). University of York.
  • Enantioselective synthesis. (n.d.). Wikipedia.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Principles of Asymmetric Synthesis. (n.d.).
  • What Is Asymmetric Catalysis? - Chemistry For Everyone. (2025). YouTube.
  • Asymmetric Synthesis. (n.d.).
  • ASYMMETRIC SYNTHESIS - IIP Series. (n.d.).
  • Chiral Auxiliaries in Asymmetric Synthesis of N

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Optimization

Technical Support Center: Cost-Effective Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8) is a critical chiral building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS: 1171197-20-8) is a critical chiral building block in modern medicinal chemistry.[1][2][3] Its most prominent role is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers.[1][4] The cost-effective and scalable synthesis of this intermediate is paramount for ensuring the accessibility of such life-saving therapeutics. However, establishing stereochemical control at the C3 position of the piperidine ring while managing costs presents significant synthetic challenges.

This guide provides a comprehensive technical resource for researchers, addressing common issues encountered during the synthesis. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and process development insights.

Overview of Primary Synthetic Strategies

Two principal strategies dominate the synthesis of the target molecule: Chiral Resolution of a racemic mixture and Asymmetric Synthesis . The choice between these routes often depends on scale, available equipment, and cost targets.

  • Route A: Racemic Synthesis followed by Chiral Resolution: This is a classical and often industrially preferred approach. It involves the synthesis of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, followed by separation of the desired (S)-enantiomer using a chiral resolving agent.

  • Route B: Asymmetric Synthesis: This strategy aims to create the desired stereocenter selectively from the outset, often through asymmetric hydrogenation or chemo-enzymatic methods.[5][6][7][8] While potentially more step-economical, it can require specialized catalysts and stringent reaction control.

Workflow Visualization

Synthetic_Strategies cluster_0 Route A: Chiral Resolution cluster_1 Route B: Asymmetric Synthesis A1 Racemic Precursor Synthesis (e.g., Suzuki Coupling + Reduction) A2 Boc Protection A1->A2 A3 Racemic Amine A2->A3 A4 Chiral Resolution (e.g., with DBTA) A3->A4 A5 Salt Formation & Crystallization A4->A5 A6 Base Liberation A5->A6 A7 (S)-Enantiomer A6->A7 B1 Achiral Precursor (e.g., 3-(4-nitrophenyl)pyridine) B2 Asymmetric Hydrogenation or Chemo-enzymatic Reduction B1->B2 B3 Chiral Piperidine B2->B3 B4 Functional Group Interconversion (NO2 -> NH2) B3->B4 B5 Boc Protection B4->B5 B6 (S)-Enantiomer B5->B6

Caption: High-level overview of the two primary synthetic pathways.

Troubleshooting Guide & FAQs

This section is formatted to directly address specific experimental challenges.

Part 1: Racemic Precursor Synthesis Issues

The most common route to the racemic core involves a Suzuki coupling to form 3-(4-nitrophenyl)pyridine, followed by reduction of both the pyridine ring and the nitro group.[4]

Question 1: My Suzuki coupling between 3-bromopyridine (or boronic acid equivalent) and 4-nitrophenylboronic acid (or halide equivalent) is low-yielding or fails completely. What are the common causes?

Answer: Suzuki couplings are robust but sensitive to several factors. Here’s a checklist of potential issues and solutions:

  • Oxygen Contamination: The Pd(0) active catalyst is highly sensitive to oxygen.

    • Troubleshooting: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9]

  • Inactive Catalyst: The palladium precatalyst may be old or degraded. The color change of the reaction mixture can be an indicator; for instance, Pd(dppf)Cl₂ typically forms a dark, almost black solution upon activation.[10]

    • Troubleshooting: Use a fresh bottle of catalyst. Consider trying different palladium sources and ligands. For electron-rich systems, ligands like those from the Buchwald family can accelerate the oxidative addition step.[10]

  • Base Incompatibility or Insufficiency: The base is crucial for activating the boronic acid.[11] Its strength, solubility, and physical form matter.

    • Troubleshooting:

      • Ensure the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous for non-aqueous reactions. Grinding the base can improve reproducibility.[10]

      • For some anhydrous couplings, a stoichiometric amount of water (3-5 equivalents) can be beneficial.[10]

      • If your substrate has base-sensitive groups, a milder base like KF might be effective.[11]

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.

    • Troubleshooting: Use fresh, high-quality boronic acid. If boroxine formation is suspected, you can sometimes regenerate the acid by dissolving it in a solvent like ether and washing with aqueous base, followed by re-acidification and extraction.

Question 2: The reduction of 3-(4-nitrophenyl)pyridine gives me a complex mixture of products instead of the desired 3-(4-aminophenyl)piperidine. Why?

Answer: This is a challenging tandem reduction. You are reducing both an aromatic nitro group and a pyridine ring. The conditions must be carefully controlled to avoid side reactions.

  • Incomplete Reduction: Standard catalytic hydrogenation (e.g., H₂, Pd/C) might stall at the hydroxylamine stage for the nitro group or the tetrahydropyridine stage for the ring, especially under mild conditions.

    • Troubleshooting: Increase hydrogen pressure and/or catalyst loading. Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) are often more effective for pyridine ring saturation than palladium.[4]

  • Catalyst Poisoning: The starting materials or intermediates (like aniline) can sometimes inhibit the catalyst.

    • Troubleshooting: Ensure high-purity starting materials. Using a co-solvent like acetic acid can sometimes help by protonating the nitrogen atoms, preventing them from strongly coordinating to the metal surface and improving substrate solubility.

  • Over-reduction/Side Reactions: Forcing conditions can lead to hydrodehalogenation (if halides are present) or other undesired reactions.

    • Troubleshooting: Screen different catalysts and solvent systems. A common industrial method uses metals in acid (e.g., Fe/HCl or Sn/HCl), which are particularly effective for nitro group reduction to anilines.[12][13][14] This may need to be followed by a separate step for the pyridine reduction.

ParameterRecommended ConditionRationale & Common Pitfalls
Catalyst PtO₂ or Raney NickelPtO₂ is highly effective for both nitro and pyridine reduction. Pd/C can be less efficient for pyridine saturation.[4]
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are standard. Acetic acid can enhance reactivity but may require neutralization during workup.
Pressure 50-500 psi H₂Higher pressures drive the reaction to completion, especially for the pyridine ring.
Temperature 25-60 °CExothermic reaction; requires careful temperature control to avoid side reactions.
Part 2: Chiral Resolution & Purification

Question 3: My chiral resolution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with Di-p-toluoyl-L-tartaric acid (L-DTTA) or a similar agent gives low yield and/or poor enantiomeric excess (ee). What's going wrong?

Answer: Classical resolution is an art that depends heavily on crystallization kinetics and thermodynamics.

  • Incorrect Stoichiometry: The ratio of the resolving agent to the racemic amine is critical.

    • Troubleshooting: Start with 0.5 equivalents of the resolving agent to form the diastereomeric salt with one enantiomer. Perform small-scale screening experiments to optimize this ratio.

  • Suboptimal Solvent System: The solvent determines the differential solubility of the two diastereomeric salts, which is the basis of the resolution.

    • Troubleshooting: Screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, ethyl acetate, and their mixtures with water).[15][16] The ideal solvent will maximize the solubility of the undesired diastereomeric salt while minimizing the solubility of the desired one.

  • Crystallization Conditions: Temperature, cooling rate, and agitation all affect the purity of the crystallized salt.

    • Troubleshooting:

      • Cooling Rate: A slow, controlled cooling profile is essential. Crash-cooling will trap impurities and the other diastereomer, leading to low ee.

      • Seeding: Seeding the solution with a few crystals of the pure, desired diastereomeric salt can promote selective crystallization.

      • Equilibration: Allow sufficient time for the system to equilibrate. Stirring the slurry for several hours (aging) at the final crystallization temperature can significantly improve the diastereomeric purity.

Question 4: After liberating the free amine from the diastereomeric salt with a base, I have trouble with purification and see significant impurities.

Answer: The workup is a critical step.

  • Incomplete Liberation: Insufficient base will result in the desired amine remaining in the aqueous layer as a salt.

    • Troubleshooting: Use a strong enough base (e.g., NaOH, K₂CO₃) to fully deprotonate the amine. Monitor the pH of the aqueous layer to ensure it is sufficiently basic (typically pH 9-11) before extraction.[15]

  • Emulsion Formation: The product can act as a surfactant, leading to problematic emulsions during the aqueous workup and extraction.

    • Troubleshooting: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Use a larger volume of organic solvent for extraction and perform gentle inversions rather than vigorous shaking.

  • Product Degradation: The free aniline moiety is susceptible to air oxidation, which can lead to colored impurities.

    • Troubleshooting: Perform the extraction and subsequent solvent removal steps quickly. If possible, work under an inert atmosphere. Storing the final product under argon or nitrogen is recommended.

Detailed Protocol Example: Chiral Resolution

This protocol is a representative example based on common literature procedures.[15][16] Users must adapt it based on their specific scale and equipment.

Step 1: Diastereomeric Salt Formation

  • To a stirred solution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., 10 volumes of 9:1 Ethyl Acetate/Methanol) at 50-55 °C, add a solution of Dibenzoyl-L-tartaric acid (0.6-0.7 eq.) in the same solvent.[16]

  • Maintain the temperature and stir for 5-6 hours to allow for complete salt formation and crystallization.

  • Cool the mixture slowly to room temperature (e.g., over 4-6 hours) and then further to 0-5 °C. Stir for an additional 2-4 hours.

  • Filter the resulting solid, wash with a small amount of cold solvent (e.g., MTBE), and dry under vacuum at 50 °C.

  • In-Process Control (IPC): Take a small sample of the salt, liberate the amine, and check the enantiomeric excess (ee) by chiral HPLC.[17] An ee of >98% is typically targeted. If purity is low, a recrystallization of the salt may be necessary.

Step 2: Liberation of the Free (S)-Amine

  • Suspend the dried diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Cool the mixture in an ice bath and add 2M NaOH or saturated K₂CO₃ solution dropwise with vigorous stirring until the aqueous layer reaches a stable pH of 9-10.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the title compound as a solid.

Troubleshooting Decision Tree: Low Enantiomeric Excess (ee) in Resolution

Troubleshooting_EE Start Low ee (<95%) after Resolution CheckRatio Is Resolving Agent ratio correct (0.5-0.7 eq)? Start->CheckRatio AdjustRatio Optimize Agent Stoichiometry (0.1 eq increments) CheckRatio->AdjustRatio No CheckSolvent Is solvent system optimal? CheckRatio->CheckSolvent Yes AdjustRatio->CheckSolvent ScreenSolvents Screen new solvents/mixtures (MeOH, IPA, EtOAc/H2O, etc.) CheckSolvent->ScreenSolvents No CheckCooling Was cooling rate slow and controlled? CheckSolvent->CheckCooling Yes ScreenSolvents->CheckCooling SlowCooling Implement programmed cooling (e.g., 5°C/hour) and aging CheckCooling->SlowCooling No CheckPurity Is racemic starting material pure? CheckCooling->CheckPurity Yes SlowCooling->CheckPurity PurifyRacemate Purify racemic amine (crystallization or column) CheckPurity->PurifyRacemate No Success Achieved Target ee CheckPurity->Success Yes PurifyRacemate->Start

Caption: A decision-making workflow for troubleshooting poor enantioselectivity.

References

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Google Patents URL
  • Title: Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters Source: PubMed URL
  • Title: Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives Source: Journal of the American Chemical Society URL
  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Google Search URL
  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing)
  • Title: CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • Title: EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof Source: Google Patents URL
  • Title: Preparation method of (S)-3-(4-bromophenyl)
  • Title: WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...
  • Title: Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines Source: White Rose Research Online URL
  • Title: Diagnosing issues with a failed Suzuki coupling?
  • Title: Exploring tert-Butyl (S)-3-(4-aminophenyl)
  • Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: PubMed URL
  • Title: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights Source: PMC - NIH URL
  • Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Google Search URL
  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: Google Search URL
  • Title: reduction of nitro groups to anilines Source: YouTube URL
  • Title: tert-Butyl (S)-3-(4-aminophenyl)
  • Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL
  • Title: (S)-tert-butyl 3-(4-aMinophenyl)
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: Reduction of nitro compounds Source: Wikipedia URL
  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL
  • Title: What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Title: (S)-tert-butyl 3-(4-aMinophenyl)
  • Title: Problems with Suzuki coupling of aryl boronic acid and alkyl halide Source: Reddit URL
  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL
  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Request PDF - ResearchGate URL
  • Title: Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence Source: Organic Letters - ACS Publications URL
  • Title: US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Source: Google Patents URL

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Analysis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the synthesis of pure and effective active pharmaceutical ingredients (APIs). (S)-tert-Butyl 3-(4-am...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the synthesis of pure and effective active pharmaceutical ingredients (APIs). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Its structural integrity is therefore of critical importance. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a framework for its identification, purity assessment, and a comparison with potential related substances.

Introduction: The Significance of Structural Elucidation

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, with the chemical formula C₁₆H₂₄N₂O₂, is a chiral molecule featuring a Boc-protected piperidine ring attached to a 4-aminophenyl group.[3][4] The precise arrangement of these moieties and the stereochemistry of the chiral center are crucial for its successful conversion to the final API. NMR spectroscopy stands as the most powerful technique for confirming these structural features in a non-destructive manner. This guide will delve into the expected ¹H and ¹³C NMR spectra of this intermediate, providing a detailed interpretation based on fundamental principles and spectral data of analogous structures.

A Certificate of Analysis (CoA) containing detailed characterization data, including ¹H NMR and ¹³C NMR spectra, for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is available from suppliers of pharmaceutical standards, such as Daicel Pharma.[1]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate provides a wealth of information regarding the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (C₆H₄)6.90 - 7.10Doublet2HProtons ortho to the piperidine ring
Aromatic (C₆H₄)6.60 - 6.70Doublet2HProtons meta to the piperidine ring
Amine (NH₂)~3.60Broad Singlet2HProtons of the primary amine
Piperidine (CH)2.70 - 2.90Multiplet1HChiral proton at C3
Piperidine (CH₂)3.90 - 4.20 (axial) & 2.80 - 3.00 (equatorial)Multiplets2HProtons at C2
Piperidine (CH₂)3.00 - 3.20 (axial) & 1.80 - 2.00 (equatorial)Multiplets2HProtons at C6
Piperidine (CH₂)1.50 - 1.90Multiplets4HProtons at C4 and C5
Boc (-C(CH₃)₃)~1.45Singlet9HProtons of the tert-butyl group
Rationale Behind Chemical Shift Assignments
  • Aromatic Protons: The protons on the 4-aminophenyl ring are expected to appear as two distinct doublets due to their coupling with each other. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to the protons meta to it.

  • Amine Protons: The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[5]

  • Piperidine Protons: The protons on the piperidine ring exhibit complex splitting patterns due to diastereotopicity and conformational heterogeneity. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded. The chiral center at C3 further complicates the spectrum, leading to distinct signals for the axial and equatorial protons.

  • Boc Protons: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet at a characteristic upfield region (~1.45 ppm).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Assignment
Carbonyl (C=O)~155Boc carbonyl carbon
Quaternary Carbon~80Boc quaternary carbon
Aromatic (C-NH₂)~145Carbon attached to the amino group
Aromatic (C-piperidine)~135Carbon attached to the piperidine ring
Aromatic (CH)~128Aromatic carbons ortho to the piperidine
Aromatic (CH)~115Aromatic carbons meta to the piperidine
Piperidine (C3)~45Chiral carbon
Piperidine (C2, C6)~40-50Carbons adjacent to nitrogen
Piperidine (C4, C5)~25-35Remaining piperidine carbons
Boc (-CH₃)~28Methyl carbons of the Boc group
Rationale Behind Chemical Shift Assignments
  • Carbonyl and Quaternary Carbons: The carbonyl carbon of the Boc group is significantly deshielded and appears at a low field (~155 ppm). The quaternary carbon of the Boc group is also characteristic and appears around 80 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating amino group (C-NH₂) will be the most deshielded among the aromatic carbons.

  • Piperidine Carbons: The carbons of the piperidine ring will have chemical shifts in the range of 25-50 ppm. The carbons adjacent to the nitrogen atom (C2 and C6) are generally more deshielded.

Comparison with Potential Alternatives and Impurities

A key application of NMR is the identification of impurities. Potential impurities in a synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate could include the (R)-enantiomer, starting materials, or by-products.

  • (R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: The ¹H and ¹³C NMR spectra of the (R)-enantiomer will be identical to the (S)-enantiomer in a non-chiral solvent. Chiral NMR spectroscopy, using a chiral solvating agent, would be required to distinguish between the enantiomers.

  • Starting Materials: Unreacted starting materials, such as a protected 3-substituted piperidine or a substituted aniline, would be readily identifiable by their characteristic NMR signals.

  • Positional Isomers: Isomers where the piperidine ring is attached to the ortho or meta position of the aniline would exhibit significantly different aromatic proton splitting patterns in the ¹H NMR spectrum.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may be beneficial for observing the NH₂ protons, which are often sharper in this solvent.[3]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualizing the Structure and NMR Workflow

Molecular Structure and Key Proton Environments

cluster_piperidine Piperidine Ring cluster_boc Boc Group cluster_phenyl Aminophenyl Group N1 N C2 C2 N1->C2 Boc_C C=O N1->Boc_C Boc Protection C3 C3(S) C2->C3 C4 C4 C3->C4 Ph_C1 C1' C3->Ph_C1 Aryl Linkage C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Boc_O O Boc_C->Boc_O Boc_tBu C(CH₃)₃ Boc_O->Boc_tBu Ph_C2 C2' Ph_C1->Ph_C2 Ph_C3 C3' Ph_C2->Ph_C3 Ph_C4 C4' Ph_C3->Ph_C4 Ph_C5 C5' Ph_C4->Ph_C5 NH2 NH₂ Ph_C4->NH2 Ph_C6 C6' Ph_C5->Ph_C6 Ph_C6->Ph_C1 cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl₃) Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis Structure Structure Verification & Purity Assessment Analysis->Structure

Caption: A typical workflow for the NMR analysis of an organic compound.

Conclusion

The NMR analysis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a powerful and essential tool for its structural verification and purity assessment. A thorough understanding of the expected ¹H and ¹³C NMR spectra, coupled with a robust experimental protocol, enables researchers to confidently characterize this key pharmaceutical intermediate. The use of two-dimensional NMR techniques further enhances the certainty of the structural assignment. This guide provides a comprehensive framework for achieving a detailed and accurate NMR analysis, ensuring the quality and integrity of this crucial building block in drug synthesis.

References

  • The Royal Society of Chemistry. Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Available from: [Link].

  • Supporting Information. General procedure for the synthesis of N-Boc-amines/amides. Available from: [Link].

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link].

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link].

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  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link].

  • GSRS. (S)-TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link].

  • Daicel Pharma Standards. Niraparib Impurities Manufacturers & Suppliers. Available from: [Link].

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link].

  • Home Sunshine Pharma. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate CAS 1171197-20-8. Available from: [Link].

  • Pharmaffiliates. Niraparib-impurities. Available from: [Link].

  • Daicel Pharma Standards. (S)-tert-Butyl 3-(4-aminophenyl)Piperidine-1-Carboxylate. Available from: [Link].

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].

  • XCHEMI. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available from: [Link].

  • Qingmu Pharmaceutical. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available from: [Link].

  • Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link].

  • Chongqing Chemdad Co., Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available from: [Link].

  • Wuhan Kanal Technology Co., Ltd. CAS 1171197-20-8 (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate C16H24N2O2. Available from: [Link].

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the mass spectrometric behavior of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the mass spectrometric behavior of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate and potential impurity in the synthesis of the PARP inhibitor Niraparib.[1][2][3] We will explore its characteristic fragmentation patterns and compare mass spectrometry with alternative analytical techniques for its characterization and chiral purity assessment.

Introduction

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral molecule with the chemical formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .[4][5] Its structure incorporates a piperidine ring, a chiral center at the C3 position, an aminophenyl group, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The accurate identification and quantification of this compound and its enantiomeric purity are critical in the drug development process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, often coupled with a chromatographic separation method, is a powerful tool for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₂[4][5]
Molecular Weight276.37 g/mol [4]
AppearanceWhite to off-white solid[2]
Boiling Point412.7±45.0 °C (Predicted)[2]
Density1.100±0.06 g/cm³ (Predicted)[2]
pKa4.96±0.10 (Predicted)[2]
Storage2–8 °C under inert gas[2]

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the most suitable soft ionization technique for analyzing (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate due to its polarity. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 277.19 would be the expected parent ion.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) is dictated by the lability of the Boc group and the stability of the resulting fragments. The Boc protecting group is notoriously susceptible to cleavage under mass spectrometric conditions.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted ESI-MS/MS fragmentation of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

The most prominent fragmentation pathway is the loss of the entire Boc group as isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a fragment ion at m/z 177.14, which corresponds to the protonated 3-(4-aminophenyl)piperidine. This is a common fragmentation pattern for N-Boc protected amines. An alternative initial fragmentation could be the loss of isobutylene to yield an intermediate at m/z 221.16, which then loses carbon dioxide to form the same fragment at m/z 177.14.

Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol for the analysis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with an ESI source (e.g., Triple Quadrupole or Q-TOF)

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometer Conditions (Positive ESI):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS Scan Range: m/z 50-400

  • MS/MS Transitions:

    • Precursor ion: m/z 277.2

    • Product ions (for monitoring): m/z 177.1, m/z 221.2

Rationale for Experimental Choices:

  • Reversed-phase chromatography is chosen due to the moderate polarity of the analyte.

  • Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing its signal in positive ion ESI.

  • A gradient elution is employed to ensure good peak shape and efficient elution of the analyte.

  • Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for quantification even in complex matrices. Monitoring specific precursor-to-product ion transitions minimizes interference from other compounds.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, other techniques can also be employed, particularly for chiral separation.

comparison cluster_ms Mass Spectrometry cluster_alternatives Alternative Techniques LCMS LC-MS/MS HPLC Chiral HPLC-UV LCMS->HPLC Comparison GC Chiral GC-FID/MS LCMS->GC Comparison SFC Chiral SFC-UV/MS LCMS->SFC Comparison

Caption: Comparison of analytical techniques for (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established technique for separating enantiomers.[6] For a compound like (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a chiral stationary phase (CSP) is required.

  • Principle: Enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.[7]

  • Advantages:

    • Excellent for enantiomeric purity determination.

    • Robust and widely available instrumentation.

    • Non-destructive, allowing for fraction collection.

  • Disadvantages:

    • May require derivatization to improve separation or detection if the analyte lacks a chromophore.[8]

    • Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.

    • Lower sensitivity compared to mass spectrometry.

Typical Experimental Conditions for a Similar Chiral Amine: A study on the chiral separation of piperidin-3-amine utilized a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine in ethanol.[8] This highlights the use of polar organic mobile phases and basic additives to improve peak shape for basic analytes on polysaccharide-based CSPs.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds.

  • Principle: Similar to chiral HPLC, separation is achieved on a chiral stationary phase, typically a cyclodextrin-based capillary column.[9]

  • Advantages:

    • High resolution and efficiency.

    • Can be coupled with a mass spectrometer for definitive identification.

  • Disadvantages:

    • The analyte must be volatile and thermally stable. For (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, derivatization to increase volatility would likely be necessary.[10]

    • The high temperatures of the GC inlet can cause degradation of thermally labile compounds, including the potential cleavage of the Boc group.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC and GC for chiral separations, offering several advantages.

  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Chiral stationary phases similar to those used in HPLC are employed.[1]

  • Advantages:

    • Faster separations and higher throughput compared to HPLC due to the low viscosity and high diffusivity of supercritical fluids.[1]

    • Reduced solvent consumption, making it a "greener" technique.

    • Can be readily coupled with a mass spectrometer.[11]

  • Disadvantages:

    • Requires specialized instrumentation.

    • Method development can be complex, involving optimization of pressure, temperature, and co-solvent composition.

Summary Comparison

FeatureLC-MS/MSChiral HPLC-UVChiral GC-FID/MSChiral SFC-UV/MS
Primary Application Quantification & IdentificationEnantiomeric PurityEnantiomeric Purity (volatile compounds)High-throughput Enantiomeric Purity
Sensitivity Very HighModerateHighHigh
Selectivity Very HighHigh (with chiral column)High (with chiral column)High (with chiral column)
Sample Volatility Not requiredNot requiredRequired (or derivatization)Not required
Throughput HighModerateModerateVery High
"Green" Chemistry ModerateLowModerateHigh
Instrumentation Cost HighModerateModerateHigh

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and quantification of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The predictable fragmentation of the Boc group provides a clear diagnostic marker for its identification.

For the critical task of determining enantiomeric purity, mass spectrometry is best used as a detector for a chiral separation technique. Chiral HPLC remains a robust and reliable method, while chiral SFC is emerging as a faster and more environmentally friendly alternative. Chiral GC is less suitable for this non-volatile compound without derivatization. The choice of the optimal analytical strategy will depend on the specific requirements of the analysis, including the need for sensitivity, throughput, and the available instrumentation.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427559, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral recognition of phenylcarbamate derivatives of cellulose and amylose. Chemical Society Reviews, 37(12), 2593–2608.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 171-179.
  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Center for Forensic Science Research & Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Yin, S., Dai, J., & Wang, H. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • Novák, L., Aszódi, A., & Szántay, C. (1993). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 1, 111-120.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • Qingmu Pharmaceutical. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate CAS 1171197-20-8. Retrieved from [Link]

  • Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Retrieved from [Link]

Sources

Validation

IR spectroscopy of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Introduction (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Introduction

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a critical building block in modern medicinal chemistry. Its structural motifs, including the protected piperidine and the aniline fragment, are prevalent in a wide array of pharmacologically active agents. Notably, this compound is recognized as a key intermediate and an impurity in the synthesis of Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in cancer therapy[1][2].

Given its role in pharmaceutical development, rigorous structural confirmation and purity assessment are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular identity of such compounds by probing their functional groups. This guide offers a comprehensive analysis of the expected IR spectrum of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, provides a detailed experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and compares its spectral features to those of simpler, related structures.

Molecular Structure and Predicted IR Absorption Bands

The structure of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate incorporates several distinct functional groups, each with characteristic vibrational frequencies. The primary task of IR analysis is to identify the absorption bands corresponding to each of these groups to confirm the overall structure.

Key Functional Groups:

  • Primary Aromatic Amine (-NH₂): The aniline moiety.

  • Carbamate (N-Boc group): The tert-butoxycarbonyl protecting group on the piperidine nitrogen.

  • Aliphatic C-H: Bonds within the piperidine ring and the tert-butyl group.

  • Aromatic C-H and C=C: Bonds within the para-disubstituted benzene ring.

The expected vibrational frequencies for these groups are summarized in the table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity Rationale & Comments
Primary Aromatic AmineN-H Stretch3400-3300 (two bands)MediumPrimary amines exhibit two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one[3].
N-H Bend (Scissoring)1650-1580Medium to StrongThis bending vibration is characteristic of primary amines and can sometimes overlap with aromatic C=C stretches[3].
C-N Stretch1335-1250StrongThe C-N bond in aromatic amines is stronger and thus absorbs at a higher frequency than in aliphatic amines[3].
N-H Wag910-665Strong, BroadThis out-of-plane bending is a hallmark of primary and secondary amines[3].
Carbamate (N-Boc)C=O Stretch1710-1680StrongThe carbonyl stretch is one of the most intense peaks in the spectrum. Resonance donation from the adjacent nitrogen's lone pair weakens the C=O double bond, lowering its frequency compared to a standard ketone (~1715 cm⁻¹) or ester (~1740 cm⁻¹)[4][5].
C-O Stretch1320-1210 & 1170-1140StrongCarbamates typically show strong C-O stretching bands.
Aliphatic C-HC-H Stretch3000-2850Medium to StrongThese absorptions arise from the numerous C-H bonds in the piperidine ring and the tert-butyl group. They appear just below the 3000 cm⁻¹ threshold for sp³ hybridized carbons[6].
C-H Bend1470-1450 & 1370-1350MediumCH₂ scissoring and CH₃ symmetric/asymmetric bending vibrations. The peak around 1370 cm⁻¹ is often characteristic of a tert-butyl group.
Aromatic RingC-H Stretch3100-3000Medium to WeakCharacteristic of sp² hybridized carbons on the benzene ring[6].
C=C Stretch1600-1585 & 1500-1400MediumIn-ring carbon-carbon bond stretching vibrations are typical for aromatic systems.
C-H Out-of-Plane Bend850-800StrongFor 1,4-(para)-disubstituted benzene rings, a strong absorption in this region is highly characteristic and diagnostically useful.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid organic compounds as it requires minimal to no sample preparation[7]. The following protocol ensures the acquisition of a high-quality, reproducible IR spectrum.

Objective: To obtain the mid-infrared spectrum of solid (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Isopropanol or ethanol and laboratory wipes for cleaning

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Use a soft wipe dampened with a volatile solvent like isopropanol to remove any residue from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan.

    • Causality: The background spectrum measures the absorbance of ambient atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the resulting data represents only the sample's absorption[8]. This step is critical for data integrity.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Engage the ATR pressure arm and apply consistent pressure to the sample.

    • Causality: Effective contact between the solid sample and the ATR crystal is essential. The infrared evanescent wave only penetrates a few microns into the sample, so intimate contact is required to generate a strong, high-quality spectrum[7][9].

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Trustworthiness: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.

  • Data Processing and Cleaning:

    • After the scan is complete, remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with isopropanol as described in Step 2. Run a "monitor scan" to verify that no sample residue remains[8].

    • Process the acquired spectrum using the spectrometer software if necessary (e.g., baseline correction). Label the major peaks for analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis Clean 1. Clean ATR Crystal Background 2. Acquire Background (Scan Air) Clean->Background Ensures clean baseline Sample 3. Apply Solid Sample & Apply Pressure Scan 4. Acquire Sample Spectrum (16-32 Scans) Sample->Scan Ensures good contact Process 5. Process Data (e.g., Baseline Correction) Interpret 6. Peak Identification & Structural Confirmation Process->Interpret Correlate peaks to bonds end End Interpret->end start Start start->Clean

Caption: Workflow for ATR-FTIR analysis.

Spectral Interpretation and Comparative Analysis

An authentic IR spectrum of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate would be a composite of the absorptions detailed above. The most prominent features for rapid identification would be:

  • A very strong, sharp peak around 1690 cm⁻¹ for the carbamate C=O stretch.

  • Two distinct, medium-intensity peaks in the 3400-3300 cm⁻¹ region for the primary amine N-H stretches.

  • A cluster of strong peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches.

  • A strong peak in the 850-800 cm⁻¹ range confirming the para-substituted aromatic ring.

Comparison with Alternative Structures:

  • Versus Aniline: The spectrum of aniline would show the characteristic primary amine N-H stretches (two bands ~3440-3360 cm⁻¹), the N-H bend (~1620 cm⁻¹), and the aromatic C-N stretch (~1280 cm⁻¹)[3]. However, it would completely lack the intense carbamate C=O stretch around 1690 cm⁻¹ and the strong aliphatic C-H stretching absorptions below 3000 cm⁻¹. The presence of these signals unequivocally distinguishes the target molecule from simple aniline.

  • Versus N-Boc-piperidine: The spectrum of N-Boc-piperidine would be dominated by the strong carbamate C=O stretch (~1690 cm⁻¹) and the aliphatic C-H stretches[10]. It would, however, be missing the key signals for the aromatic amine: the two N-H stretching bands above 3300 cm⁻¹, the aromatic C=C stretches (~1600-1450 cm⁻¹), and the strong out-of-plane C-H bending from the para-substituted ring. These absences provide a clear point of differentiation.

This comparative approach demonstrates the diagnostic power of IR spectroscopy. The unique combination of absorptions from the primary amine, the carbamate, and the substituted aromatic ring creates a distinct spectral fingerprint, allowing for confident and unambiguous structural verification.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Source: University of Calgary, Department of Chemistry. [Link]

  • Moran, J. P., & Trumble, W. R. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines.
  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
  • Cutmore, E. A., & Hallam, H. E. (1962). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Transactions of the Faraday Society, 58, 40-48.
  • Stewart, J. E. (1959).
  • Baron, M. H., & De La Fouchardiere, Y. (1964). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Agricultural Chemists, 47(4), 677-691.
  • ResearchGate. (n.d.). FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... [Image]. ResearchGate. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • S.K.S.K. University. (n.d.). Carbonyl compounds - IR - spectroscopy. Source: S.K.S.K. University. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... [Image]. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Source: Mettler Toledo. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-piperidine-2-methanol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Source: Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. [Link]

  • Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Source: KNUST. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Source: Khan Academy. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Source: University of Calgary, Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem Compound Database. [Link]

  • National Forensic Centre, Linköping, Sweden. (2015). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Source: Policija. [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Source: GSRS. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. ResearchGate. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Source: Chemdad. [Link]

  • University of Calgary. (n.d.). IR Chart. Source: University of Calgary, Department of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Source: Pharmaffiliates. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

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Comparative

A Comparative Guide to Chiral HPLC and SFC Methods for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its therapeutic efficacy and safety. For molecules with one or more chira...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its therapeutic efficacy and safety. For molecules with one or more chiral centers, such as (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, the ability to resolve and quantify enantiomers is paramount. This guide provides an in-depth comparison of two powerful techniques for the chiral separation of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the methodologies, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of Chiral Purity in Pharmaceutical Intermediates

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of numerous bioactive molecules. The specific stereochemistry at the C3 position of the piperidine ring is often essential for the desired pharmacological activity. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, robust and reliable analytical methods for determining enantiomeric purity are indispensable throughout the drug development process, from discovery to quality control.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1] Its versatility is rooted in the vast array of commercially available chiral stationary phases (CSPs) that can distinguish between enantiomers based on the formation of transient diastereomeric complexes.[2]

Method Development Strategy

The development of a successful chiral HPLC method is often an empirical process, involving the screening of various CSPs and mobile phases.[1][2] For basic compounds like (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability.[2]

A Chinese patent (CN106432056A) discloses a chiral HPLC method for the enantiomeric separation of this specific compound, providing a valuable starting point for our primary method.

Recommended Chiral HPLC Method

Based on available data and established principles of chiral chromatography, the following method is recommended for the enantiomeric purity determination of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm (based on the aminophenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • Chiral Stationary Phase: The Chiralpak® AD-H is an amylose-based CSP known for its excellent enantioselective recognition of a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites present in the target molecule.

  • Mobile Phase: A normal-phase mobile system of hexane and ethanol provides a good balance of analyte solubility and interaction with the CSP, leading to effective chiral recognition. The ratio can be adjusted to optimize retention and resolution.

  • Detection: The aminophenyl group in the molecule provides strong UV absorbance, allowing for sensitive detection at 254 nm.

Expected Experimental Data

While a specific chromatogram for this exact compound under these conditions is not publicly available, based on the separation of similar aminopiperidine derivatives, we can project the following performance characteristics:

ParameterExpected Value
Retention Time (S)-enantiomer~ 8.5 min
Retention Time (R)-enantiomer~ 10.2 min
Resolution (Rs)> 2.0
Selectivity (α)> 1.2

Supercritical Fluid Chromatography (SFC): A High-Throughput, Green Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations.[3] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers several distinct advantages.

The SFC Advantage
  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analyses without a significant loss in efficiency.[3]

  • Reduced Solvent Consumption: SFC dramatically reduces the use of organic solvents, leading to lower costs and a smaller environmental footprint.

  • Complementary Selectivity: In some cases, SFC can provide different elution orders or improved resolution compared to HPLC.[3]

Recommended Chiral SFC Method

For a high-throughput and environmentally conscious approach to the chiral analysis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, the following SFC method is proposed.

Experimental Protocol: Chiral SFC

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV or PDA detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (the same column as in the HPLC method can often be used).

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO₂)

    • B (Co-solvent): Methanol with 0.1% diethylamine (DEA)

  • Gradient: 5-40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • Mobile Phase: The combination of supercritical CO₂ and a polar organic co-solvent like methanol is standard in SFC. For a basic compound such as the target analyte, the addition of a small amount of a basic modifier like diethylamine (DEA) to the co-solvent is crucial for achieving good peak shape and preventing tailing.

  • Gradient Elution: A gradient of the co-solvent allows for efficient elution of the compound while maintaining good resolution.

  • High Flow Rate: The low viscosity of the mobile phase in SFC allows for significantly higher flow rates compared to HPLC, leading to shorter analysis times.

Expected Experimental Data

Based on typical performance for chiral SFC separations of similar pharmaceutical intermediates, the following results can be anticipated:

ParameterExpected Value
Retention Time (S)-enantiomer~ 2.8 min
Retention Time (R)-enantiomer~ 3.5 min
Resolution (Rs)> 2.0
Selectivity (α)> 1.2

Method Comparison: HPLC vs. SFC

FeatureChiral HPLCChiral SFC
Analysis Time Longer (~15-20 min)Shorter (~5-10 min)
Solvent Consumption High (organic solvents)Low (primarily CO₂)
Environmental Impact HigherLower ("Green" chemistry)
Operating Pressure LowerHigher
Throughput LowerHigher
Method Development Well-establishedCan be faster due to rapid equilibration
Instrumentation Widely availableBecoming more common

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL Dissolve->Inject Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Inject->Column Detection UV Detection (254 nm) Column->Detection MobilePhase Mobile Phase: n-Hexane/Ethanol (90:10) Flow: 1.0 mL/min MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Enantiomeric Purity Chromatogram->Quantify

Caption: Experimental workflow for the chiral HPLC analysis.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Sample of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Dissolve_SFC Dissolve in Methanol (1 mg/mL) Sample_SFC->Dissolve_SFC Inject_SFC Inject 5 µL Dissolve_SFC->Inject_SFC Column_SFC Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Inject_SFC->Column_SFC Detection_SFC UV Detection (254 nm) Column_SFC->Detection_SFC MobilePhase_SFC Mobile Phase: CO₂ / Methanol (with 0.1% DEA) Flow: 3.0 mL/min MobilePhase_SFC->Column_SFC Chromatogram_SFC Obtain Chromatogram Detection_SFC->Chromatogram_SFC Quantify_SFC Quantify Enantiomeric Purity Chromatogram_SFC->Quantify_SFC

Caption: Experimental workflow for the chiral SFC analysis.

Conclusion

Both chiral HPLC and SFC are highly effective techniques for the enantiomeric purity determination of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The choice between the two often depends on the specific needs of the laboratory.

  • Chiral HPLC remains a robust and widely accessible technique, and the recommended method using a Chiralpak® AD-H column provides a reliable approach for achieving excellent separation.

  • Chiral SFC offers a compelling alternative with significant advantages in terms of speed, throughput, and reduced environmental impact, making it particularly well-suited for high-throughput screening and preparative applications.

For laboratories equipped with both technologies, a strategic approach would be to utilize SFC for rapid screening and method development, followed by the transfer to either SFC or a validated HPLC method for routine quality control. This integrated approach leverages the strengths of both techniques, leading to a more efficient and sustainable analytical workflow in the development of chiral pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2017). Chemistry Review(s) for ZEJULA (niraparib) capsules. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Phenomenex. (n.d.). Applications. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Daicel Chiral Technologies. (n.d.). Ultra-Fast SFC Separations with Daicel Sub-2 µm Chiral Columns. [Link]

  • Phenomenex. (2022, May 20). The Chiral Notebook. [Link]

  • Phenomenex. (2024, March 6). Chiral Separation of PPIs. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Dhanuka, T., Karodi, R., Nere, V., Kambhale, S., Rohit, C., & Chaudhari, S. (2024). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impact Factor, 15(3), 1516-1524.
  • Dhanuka, T., Karodi, R., Nere, V., Kambhale, S., Rohit, C., & Chaudhari, S. (2024). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Application Search. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]

  • Rasayan J. Chem. (2021). An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib-An Anticancer Drug in Pharmaceutical Formulations. [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • Royal Society of Chemistry. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]

  • HPLC.eu. (n.d.). Chiral Columns. [Link]

  • ResearchGate. (2019). Chiral Separations by High-Performance Liquid Chromatography. [Link]

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Validation

A Comparative Guide to the Determination of Enantiomeric Purity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Introduction (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key chiral intermediate in the synthesis of various pharmaceutical agents, including the PARP inhibitor Niraparib.[1][2] As the pharmacological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key chiral intermediate in the synthesis of various pharmaceutical agents, including the PARP inhibitor Niraparib.[1][2] As the pharmacological and toxicological profiles of enantiomers can differ significantly, ensuring the enantiomeric purity of this intermediate is a critical quality control step in drug development and manufacturing.[3] This guide provides a comprehensive comparison of analytical methodologies for the robust determination of the enantiomeric purity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, offering insights into method selection, development, and validation for researchers, scientists, and drug development professionals.

The primary challenge in enantiomeric purity analysis lies in the identical physicochemical properties of enantiomers in an achiral environment.[4] Therefore, chiral recognition mechanisms are essential for their separation. This guide will focus on the most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique is contingent on various factors, including the desired sensitivity, speed, solvent consumption, and scalability. Below is a comparative overview of Chiral HPLC, SFC, and CE for this specific application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3]Utilizes a supercritical fluid (typically CO2) as the primary mobile phase with an organic modifier, interacting with a CSP.[4]Separation based on the differential electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte.[5]
Advantages Well-established and widely available technology.[6] A vast library of commercial CSPs offers broad selectivity.[7] Robust and reproducible.Faster analysis times and higher efficiency compared to HPLC.[4][] Reduced organic solvent consumption, aligning with green chemistry principles.[9] Excellent for both analytical and preparative scale separations.[9][10]Extremely high separation efficiency and resolution. Requires minimal sample and reagent volumes.[11] Can be a powerful alternative when HPLC or SFC separations are challenging.
Disadvantages Can consume significant volumes of organic solvents. Method development can be time-consuming due to the large number of CSP and mobile phase combinations.Higher initial instrument cost. Requires specialized equipment to handle supercritical fluids.Lower concentration sensitivity compared to HPLC with UV detection. Can be more susceptible to matrix effects. Method development can be complex.
Typical CSPs/Selectors Polysaccharide-based (amylose, cellulose derivatives), Pirkle-type, protein-based, macrocyclic antibiotics.[3]Polysaccharide-based CSPs are highly effective and widely used.[12]Cyclodextrins, crown ethers, chiral surfactants, and proteins.[5][13]

In-Depth Technical Discussion and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and versatile technique for enantiomeric separations in the pharmaceutical industry.[6] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.[7]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For piperidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates.[14] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the enantiomers of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Mobile Phase Composition: The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the analyte's solubility and the CSP used. For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[15]

Experimental Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Column_Screen CSP Screening (e.g., Chiralpak IA, IB, IC) Sample_Prep->Column_Screen Initial_Run Initial Chromatographic Run Column_Screen->Initial_Run Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Initial_Run->Optimize_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Method_Validation Method Validation (ICH Guidelines) Optimize_Params->Method_Validation Final_Method Finalized Analytical Method Method_Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol (Example):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Self-Validating System: The protocol should include system suitability tests before sample analysis. This involves injecting a standard solution containing both enantiomers to verify resolution, theoretical plates, and tailing factor, ensuring the system is performing adequately.[16]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[9] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, leading to higher efficiency.[4]

Causality Behind Experimental Choices:

  • CSP in SFC: Polysaccharide-based CSPs are also the preferred choice in SFC for their excellent enantioselectivity.[12]

  • Modifier and Additive: An organic modifier, typically an alcohol like methanol or ethanol, is added to the supercritical CO2 to increase its solvating power. For basic analytes, an amine additive is crucial for good peak shape and resolution.

Experimental Workflow for Chiral SFC Method Development:

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis & Optimization cluster_validation_sfc Validation Sample_Prep_SFC Sample Preparation (Dissolve in Modifier) Column_Screen_SFC CSP Screening (e.g., Chiralpak AS-H, AD-H) Sample_Prep_SFC->Column_Screen_SFC Initial_Run_SFC Initial SFC Run Column_Screen_SFC->Initial_Run_SFC Optimize_Mod Optimize Modifier % & Additive Initial_Run_SFC->Optimize_Mod Optimize_BPR Optimize Backpressure & Temperature Optimize_Mod->Optimize_BPR Method_Validation_SFC Method Validation (ICH Guidelines) Optimize_BPR->Method_Validation_SFC Final_Method_SFC Finalized Analytical Method Method_Validation_SFC->Final_Method_SFC

Caption: Workflow for Chiral SFC Method Development.

Detailed Experimental Protocol (Example):

  • Instrumentation: An analytical SFC system.

  • Chiral Stationary Phase: Chiralpak® AS-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Diethylamine (gradient or isocratic).

  • Flow Rate: 3.0 mL/min.[12]

  • Backpressure: 150 bar.[12]

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers exceptionally high separation efficiency and is particularly useful for small sample volumes.[11] The separation is based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different migration times.[5]

Causality Behind Experimental Choices:

  • Chiral Selector: Cyclodextrins (CDs) are the most commonly used chiral selectors in CE due to their availability and broad applicability.[5] For the separation of amines, derivatized CDs can provide enhanced enantioselectivity.

  • Background Electrolyte (BGE): The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow. A low pH buffer is typically used for the separation of basic compounds.

Experimental Workflow for Chiral CE Method Development:

CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce Analysis & Optimization cluster_validation_ce Validation Sample_Prep_CE Sample Preparation (Dissolve in BGE) Selector_Screen_CE Chiral Selector Screening (e.g., β-CD, HP-β-CD) Sample_Prep_CE->Selector_Screen_CE Initial_Run_CE Initial Electrophoretic Run Selector_Screen_CE->Initial_Run_CE Optimize_BGE Optimize BGE (pH, Selector Conc.) Initial_Run_CE->Optimize_BGE Optimize_Voltage Optimize Voltage & Temperature Optimize_BGE->Optimize_Voltage Method_Validation_CE Method Validation (ICH Guidelines) Optimize_Voltage->Method_Validation_CE Final_Method_CE Finalized Analytical Method Method_Validation_CE->Final_Method_CE

Caption: Workflow for Chiral CE Method Development.

Detailed Experimental Protocol (Example):

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of the enantiomeric purity of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a critical aspect of quality control in pharmaceutical development. Chiral HPLC, SFC, and CE are all powerful techniques capable of achieving this separation.

  • Chiral HPLC remains the workhorse of the industry due to its versatility and the wide availability of instrumentation and chiral stationary phases.

  • Chiral SFC offers significant advantages in terms of speed and reduced solvent consumption, making it an attractive "green" alternative, especially for large-scale applications.[9]

  • Chiral CE provides unparalleled separation efficiency and is an excellent choice for applications where sample volume is limited.

The optimal method will depend on the specific requirements of the laboratory, including throughput needs, available instrumentation, and environmental considerations. A thorough method development and validation process is essential to ensure the reliability and accuracy of the enantiomeric purity determination.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 534-542. [Link]

  • Al-Saeed, M. M. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]

  • Desfontaine, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • D'Hondt, M., et al. (2014). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 19(11), 17795-17835. [Link]

  • Galaverna, G., & Dossena, A. (2013). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Humana Press. [Link]

  • Ghanem, A., & Hoenen, H. (2007). Chiral supercritical fluid chromatography (SFC) for analysis of Active Pharmaceutical Ingredients. MARM-ACS.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Altria, K. D. (1996). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook. Humana Press. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Academic Press. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Chirality, 13(9), 543-547. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Kulkarni, A. A., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(3), 388–392. [Link]

  • Zhang, Y., et al. (2019). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. Journal of Separation Science, 42(15), 2482-2490. [Link]

  • Asif, M. (2018). Validation of Analytical Methods. In Analytical Chemistry. IntechOpen. [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

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  • ResearchGate. (n.d.). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. [Link]

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  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(25), 8968. [Link]

  • Babu, K. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Chirality, 26(10), 629-634. [Link]

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Comparative

A Comparative Guide to the Analysis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a Niraparib Impurity

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern oncology, the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib stands as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern oncology, the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib stands as a critical therapeutic agent, particularly for patients with ovarian, fallopian tube, or primary peritoneal cancer.[1] The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of a key process impurity and intermediate: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

This compound, while essential in the synthesis of Niraparib, must be diligently monitored and controlled in the final drug substance.[2][3] Its presence, even in trace amounts, can have implications for the drug's quality and potentially its safety profile. This guide will delve into the comparative performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their needs.

Understanding the Impurity: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) is a crucial building block in the chemical synthesis of Niraparib.[3][4] As a synthetic intermediate, its clearance during the manufacturing process is a critical quality attribute. Inadequate purification can lead to its presence in the final Niraparib API.

Chemical Structure and Properties:

  • Molecular Formula: C₁₆H₂₄N₂O₂[5]

  • Molecular Weight: 276.37 g/mol [6]

  • Appearance: White to off-white solid[5]

The control of this and other impurities is not merely a matter of good manufacturing practice; it is a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[7][8]

Comparative Analysis of Analytical Methodologies: HPLC-UV vs. LC-MS

The choice of analytical technique for impurity profiling is a balance of sensitivity, specificity, and accessibility. Here, we compare the two most prevalent methods for the analysis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate in Niraparib.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the routine quality control of pharmaceuticals.[7] It offers a cost-effective and reliable means of quantifying known impurities.

Principle: This method separates compounds based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte as it passes through the detector.

Strengths:

  • Robustness and Reproducibility: Well-established and validated HPLC methods offer excellent precision and accuracy for quantification.[8]

  • Cost-Effectiveness: HPLC-UV systems are more affordable to acquire and maintain compared to their LC-MS counterparts.

  • Ease of Use: The technique is relatively straightforward, with a large pool of trained analysts.

Limitations:

  • Moderate Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) may not be sufficient for trace-level impurities or in complex matrices.

  • Lack of Specificity: Co-eluting compounds with similar UV spectra can interfere with the accurate quantification of the target impurity. Structural elucidation of unknown impurities is not possible.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity identification and trace-level quantification.

Principle: After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. This provides a highly specific detection method.

Strengths:

  • High Sensitivity and Specificity: LC-MS, particularly with tandem mass spectrometry (MS/MS), offers significantly lower LOD and LOQ values compared to HPLC-UV, allowing for the detection of impurities at very low levels.[9]

  • Structural Elucidation: Mass spectrometry provides molecular weight information and fragmentation patterns that can be used to identify unknown impurities.

  • Reduced Matrix Interference: The selectivity of the mass detector minimizes the impact of co-eluting compounds.

Limitations:

  • Higher Cost and Complexity: LC-MS systems are more expensive to purchase, operate, and maintain. They also require more specialized expertise.

  • Matrix Effects: Ion suppression or enhancement from the sample matrix can affect quantification, necessitating careful method development and validation.

Experimental Data: A Comparative Overview

ParameterHPLC-UV (Typical Performance for Niraparib Analysis)LC-MS/MS (Typical Performance for Small Molecule Quantification)
Limit of Detection (LOD) 1.28 µg/mL (for Niraparib)[10]Sub-ng/mL to low ng/mL range
Limit of Quantification (LOQ) 3.89 µg/mL (for Niraparib)[10]Low ng/mL range
Linearity (R²) >0.999[9][11]>0.99
Accuracy (% Recovery) 98-102%[9]95-105%
Specificity Moderate; susceptible to co-elutionHigh; based on mass-to-charge ratio
Structure Elucidation Not possiblePossible with MS and MS/MS

Experimental Protocols

The following protocols are representative methodologies for the analysis of Niraparib and its impurities. Optimization will be required for the specific quantification of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Protocol 1: HPLC-UV Method for Niraparib and Impurities

This protocol is adapted from a validated method for the analysis of Niraparib.[11]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution may be necessary for optimal separation of impurities)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution of Impurity inject Inject into HPLC System prep_std->inject prep_sample Prepare Niraparib Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurity (External Standard Method) integrate->quantify

Caption: HPLC-UV workflow for impurity quantification.

Protocol 2: LC-MS/MS Method for Niraparib and Impurities

This protocol is a general framework for developing a sensitive and specific LC-MS/MS method.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC column for faster analysis)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification

  • MRM Transitions:

    • Niraparib: Precursor ion > Product ion

    • Impurity: Precursor ion for C₁₆H₂₄N₂O₂ > Product ion (to be determined by infusion and optimization)

Workflow:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solution of Impurity & IS inject Inject into UPLC System prep_std->inject prep_sample Prepare Niraparib Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurity (Internal Standard Method) integrate->quantify

Caption: LC-MS/MS workflow for sensitive impurity analysis.

Alternative Impurities for Consideration

A comprehensive impurity profile of Niraparib should also consider other potential process-related impurities and degradation products. These may include:

  • (R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: The (R)-enantiomer of the target impurity.[12]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A positional isomer.[12]

  • N-Nitroso Niraparib: A potential genotoxic impurity.[12]

  • Niraparib Carboxylic Acid: A potential metabolite or degradant.[12][13]

The analytical methods described in this guide can be adapted to detect and quantify these and other impurities, although specific method development and validation would be required for each.

Conclusion and Recommendations

The selection of an analytical method for the control of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate in Niraparib is dependent on the specific requirements of the analysis.

  • For routine quality control in a manufacturing environment , a validated HPLC-UV method is often sufficient. It provides a reliable and cost-effective means of ensuring that this impurity is below the specified reporting threshold.

  • During drug development, for the analysis of trace-level impurities, or for the identification of unknown degradants , LC-MS/MS is the superior technique. Its enhanced sensitivity and specificity are crucial for a comprehensive understanding of the impurity profile and for ensuring the highest level of drug product quality.

Ultimately, a robust analytical control strategy for Niraparib may involve the use of both techniques: HPLC-UV for routine release testing and LC-MS for investigational and stability studies. This dual approach ensures both compliance and a deep understanding of the product's purity.

References

  • Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. (2024). ResearchGate. [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Specific Chemical. [Link]

  • Niraparib-impurities. Pharmaffiliates. [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]

  • Niraparib Product Monograph. (2019). GlaxoSmithKline Inc.[Link]

  • Niraparib Tosylate Monograph for Professionals. Drugs.com. [Link]

  • Niraparib Impurities. SynZeal. [Link]

  • Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impactfactor.org. [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate (1171197-20-8). FARMASINO. [Link]

  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Pharmaffiliates. [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

  • Analytical Quality by design method development and validation of Niraparib and Abiraterone using RP-HPLC method. YMER. [Link]

  • Guidance for Industry: Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)Piperidine-1-Carboxylate. Daicel Pharma Standards. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

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Validation

A Comparative Guide to the Chiral Resolution of 3-(4-Aminophenyl)piperidine: Strategies, Agents, and Protocols

Abstract The enantiomers of 3-(4-aminophenyl)piperidine are critical chiral building blocks in modern medicinal chemistry, most notably as key intermediates in the synthesis of PARP inhibitors like Niraparib.[1][2] Achie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomers of 3-(4-aminophenyl)piperidine are critical chiral building blocks in modern medicinal chemistry, most notably as key intermediates in the synthesis of PARP inhibitors like Niraparib.[1][2] Achieving high enantiomeric purity is paramount for ensuring the stereospecificity and therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of resolving agents for racemic 3-(4-aminophenyl)piperidine, focusing on the widely employed method of diastereomeric salt crystallization. We will analyze the comparative performance of various chiral acids, discuss the strategic importance of N-protection, and provide detailed, field-tested experimental protocols to empower researchers in their synthetic endeavors.

The Foundational Principle: Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation is a classical, yet powerful and industrially scalable, technique for separating enantiomers.[3] The process hinges on a straightforward principle: while enantiomers possess identical physical properties, diastereomers do not.

The strategy involves reacting the racemic base (3-(4-aminophenyl)piperidine) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different physical properties, most critically, different solubilities in a given solvent system. This solubility differential allows for the selective crystallization of one diastereomer, physically separating it from the more soluble one which remains in the mother liquor. The crystallized salt is then treated with a base to liberate the desired, now enantiomerically pure, amine.

The general workflow for this resolution process is illustrated below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Amine (R/S Mixture) salts Diastereomeric Salts (R-Amine:S-Acid) (S-Amine:S-Acid) racemate->salts Reaction in Solvent agent Chiral Resolving Agent (e.g., S-Acid) agent->salts crystal Less Soluble Salt Crystallizes (e.g., S-Amine:S-Acid) salts->crystal Cooling/ Concentration mother_liquor More Soluble Salt Remains in Solution (e.g., R-Amine:S-Acid) salts->mother_liquor pure_enantiomer Pure Enantiomer (S-Amine) crystal->pure_enantiomer Basification (e.g., NaOH)

Figure 1: General workflow of chiral resolution via diastereomeric salt formation.

Strategic Decision: To Protect or Not to Protect?

A critical consideration in the resolution of 3-(4-aminophenyl)piperidine is whether to resolve the molecule directly or to first install a protecting group on the piperidine nitrogen. While resolution of the unprotected amine is feasible, for instance with L-tartaric acid, industrial processes often favor the resolution of an N-protected derivative, typically the tert-butyloxycarbonyl (Boc) protected form, (±)-3-(4-aminophenyl)piperidine-1-tert-butyl formate.[1]

Causality behind N-Boc Protection:

  • Modulated Solubility: The Boc group significantly alters the molecule's polarity and steric profile, which in turn modifies the solubility characteristics of the subsequent diastereomeric salts. This can create a more substantial solubility difference between the two diastereomers, leading to a more efficient and selective crystallization.

  • Prevention of Side Reactions: The piperidine nitrogen is a nucleophilic site. Protecting it prevents potential side reactions during the resolution and subsequent synthetic steps.

  • Improved Crystallinity: The bulky Boc group can enhance the crystal lattice packing of the diastereomeric salt, often leading to more well-defined, stable crystals that are easier to isolate.

Given the high efficiency reported in the literature, resolving the N-Boc protected intermediate is the recommended approach for achieving high enantiopurity.[1]

A Comparative Analysis of Resolving Agents

The choice of resolving agent is the most critical factor determining the success of the resolution. An ideal agent should be readily available, inexpensive, easily recoverable, and form a diastereomeric salt that crystallizes with high yield and high diastereomeric excess.

Resolving AgentSubstrateSolvent SystemReported Efficiency (ee%)Key Insights & References
Benzenesulfonyl-D-phenylglycine N-Boc-3-(4-aminophenyl)piperidineEthanol / Water>99% Highly effective. Yields the (3S)-enantiomer with high optical purity without needing secondary refinement. The resolving agent is also recoverable.[1]
L-Dibenzoyl Tartaric Acid N-Boc-3-(4-aminophenyl)piperidineMethanol~80%Reported to have low fractionation efficiency for this specific substrate, requiring repeated refinements to improve purity. High cost is also a factor.[1]
L-Tartaric Acid 3-(4-aminophenyl)piperidine (unprotected)EthanolData not specifiedA documented method for the unprotected amine, though quantitative performance data is less available in the provided sources.[1]
Brucine 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione derivativeNot specifiedEffectiveUsed for a structurally related derivative, highlighting that complex alkaloids can be effective resolving agents.[4]
(S)-Mandelic Acid Various PiperidinesNot specifiedEffective (General)A common and effective resolving agent for various piperidine derivatives, though specific data for 3-(4-aminophenyl)piperidine is not detailed.[5][6]
(1S)-(+)-10-Camphorsulfonic Acid Various AminesIsopropyl Acetate, Acetonitrile>99.5% (General)A strong chiral acid known to be highly effective for resolving primary amines, representing a viable candidate for screening.[7]

Experimental Protocols: A Self-Validating System

The following protocols are synthesized from authoritative patent literature and represent a robust methodology for obtaining the (3S)-enantiomer, a precursor to Niraparib.

Protocol 1: Diastereomeric Salt Crystallization with Benzenesulfonyl-D-phenylglycine

This protocol details the selective crystallization of the (3S)-amine salt.

Rationale: The choice of an ethanol/water solvent system is critical; it is engineered to maximize the solubility difference between the two diastereomeric salts. The temperature profile—initial heating to ensure complete dissolution followed by slow cooling—is designed to promote the formation of large, pure crystals of the less soluble salt while keeping the more soluble diastereomer in solution.

G start Start dissolve_racemate 1. Dissolve Boc-racemate in 50% aq. Ethanol start->dissolve_racemate add_agent 3. Add Resolving Agent Solution to Racemate dissolve_racemate->add_agent dissolve_agent 2. Prepare Solution of Benzenesulfonyl-D-PG in 50% aq. Ethanol dissolve_agent->add_agent react 4. React at 63°C for 3 hours add_agent->react cool_crystallize 5. Slow Cool to 45°C Crystallize for 1.5h react->cool_crystallize rt_crystallize 6. Cool to Room Temp Continue Crystallization cool_crystallize->rt_crystallize filter 7. Filter & Collect Diastereomeric Salt Crystals rt_crystallize->filter end End filter->end

Figure 2: Workflow for the diastereomeric salt crystallization step.

Step-by-Step Methodology:

  • Dissolution of Racemate: In a suitable reaction vessel, dissolve 100 mmol of (±)-3-(4-aminophenyl)piperidine-1-tert-butyl formate in a 1:18 (v/v) mixture of water and ethanol.[1]

  • Preparation of Resolving Agent: In a separate vessel, dissolve an equimolar amount of benzenesulfonyl-D-phenylglycine in a 50% (v/v) aqueous ethanol solution.[1]

  • Salt Formation: While stirring, add the resolving agent solution to the solution of the racemate.

  • Reaction and Crystallization: Heat the combined mixture to 63°C and maintain for 3 hours. Subsequently, slowly cool the mixture to 45°C and allow it to crystallize for 1.5 hours. Continue cooling to room temperature and stir to complete the crystallization process.[1]

  • Isolation: Collect the precipitated crystals by filtration. The resulting solid is the benzenesulfonyl-D-phenylglycine salt of (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate.

Protocol 2: Liberation of the Free Amine and Agent Recovery

This protocol describes the process of obtaining the final enantiopure product from the isolated salt.

Rationale: The use of a biphasic system (ethyl acetate/water) and a mild acid (hydrochloric acid) efficiently breaks the salt bond. The desired Boc-protected amine partitions into the organic layer, while the protonated resolving agent remains in the aqueous layer. Subsequent basification of the aqueous layer allows for the recovery and recycling of the valuable resolving agent, making the process more economical and sustainable.

Step-by-Step Methodology:

  • Salt Hydrolysis: Suspend the diastereomeric salt crystals in a mixture of ethyl acetate and water. Add 10% hydrochloric acid dropwise to hydrolyze the salt.[1]

  • Phase Separation: After the reaction is complete, separate the organic and aqueous layers. The organic layer contains the desired Boc-protected (3S)-amine.

  • Extraction and Isolation: Extract the aqueous layer again with ethyl acetate to ensure complete recovery of the product. Combine the organic layers and concentrate under reduced pressure to obtain pure (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate. A reported yield is 94.3% with an enantiomeric excess (ee) of 99.29%.[1]

  • Resolving Agent Recovery: Take the initial aqueous layer from step 2, which contains the resolving agent. Adjust the pH to 8-10 with a base such as ammonia. The resolving agent will precipitate or can be extracted and can be recycled for future resolutions.[1]

Conclusion

The chiral resolution of 3-(4-aminophenyl)piperidine is a well-established process critical for the synthesis of important pharmaceuticals. While several resolving agents can be employed, the data strongly supports a strategy involving N-Boc protection of the racemic amine followed by diastereomeric salt crystallization using a D-phenylglycine derivative, such as benzenesulfonyl-D-phenylglycine. This approach has been demonstrated to deliver superior results, achieving enantiomeric excess values greater than 99% with high yield in an efficient, single-step crystallization. This methodology stands as the most effective and reliable choice for researchers and drug development professionals requiring high-purity enantiomers of this vital synthetic intermediate.

References

  • Hartmann, R. W., & Batzl, C. (1989). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. PubMed. Available at: [Link][4]

  • CN106432056A. (2017). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Google Patents. Available at: [1]

  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link][8]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link][9]

  • Smith, A. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. Available at: [Link][10]

  • WO2002068391A1. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents. Available at: [5]

  • Jones, A. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available at: [Link][2]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link][11]

  • Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry. Available at: [Link][12]

  • EP1341762A1. (2003). Process for resolving racemic mixtures of piperidine derivatives. Google Patents. Available at: [6]

  • Kim, J. H., et al. (2014). Dielectrically controlled resolution (DCR) of 3-aminopiperidine via diastereomeric salt formation with N-Tosyl-(S)-phenylalanine. ResearchGate. Available at: [Link][13]

  • US4859771A. (1989). Process for resolution and racemization of amines with acidic α-hydrogens. Google Patents. Available at: [7]

  • US5457201A. (1995). Chiral resolution process. Google Patents. Available at: [14]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link][15]

  • Chaudhari, M., et al. (2018). Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines. Lupine Publishers. Available at: [Link][16]

  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed. Available at: [Link][17]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link][3]

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Comparative

A Comparative Guide to Alternative Precursors in Niraparib Synthesis: From Traditional Routes to Modern Biocatalytic Strategies

Introduction Niraparib (marketed as Zejula®) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly ovarian and fallopian tube cancers.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Niraparib (marketed as Zejula®) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly ovarian and fallopian tube cancers.[1] Its mechanism involves inhibiting PARP enzymes (PARP-1 and PARP-2), which are critical for DNA repair. In cancer cells with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to synthetic lethality and cell death.[1] The chemical structure of Niraparib, (S)-2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, presents a significant synthetic challenge, primarily due to its chiral piperidine moiety and the regioselective construction of the disubstituted indazole ring.

The initial medicinal chemistry routes developed for Niraparib were suitable for early-stage discovery but proved inadequate for large-scale manufacturing. These routes were often lengthy, low-yielding, and relied on difficult purification methods like chiral chromatography or classical resolutions, alongside hazardous reagents.[2][3] Consequently, the development of robust, cost-effective, and sustainable synthetic processes using alternative precursors has been a major focus in process chemistry research. This guide provides a comparative analysis of different synthetic strategies, focusing on the precursors used to construct the two key fragments of Niraparib: the 2H-indazole-7-carboxamide core and the chiral (S)-3-(4-aminophenyl)piperidine side chain. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for key transformations.

I. Strategic Deconstruction of Niraparib: Key Precursor Fragments

The synthesis of Niraparib can be logically broken down into the preparation of two key building blocks followed by their strategic coupling. The choice of precursors for these fragments dictates the overall efficiency, scalability, and environmental impact of the synthesis.

  • Fragment A: The 2H-indazole-7-carboxamide core.

  • Fragment B: The chiral (S)-3-(4-aminophenyl)piperidine side chain.

Our analysis will compare the synthetic routes for each fragment, moving from traditional, often cumbersome methods to modern, more efficient alternatives.

Niraparib Niraparib Coupling Late-Stage Coupling (e.g., C-N Cross-Coupling) Niraparib->Coupling FragmentA Fragment A 2H-indazole-7-carboxamide Coupling->FragmentA FragmentB Fragment B (S)-3-(4-aminophenyl)piperidine Coupling->FragmentB

Caption: Retrosynthetic analysis of Niraparib.

II. Synthesis of the Indazole Core (Fragment A): A Tale of Two Strategies

The construction of the 2H-indazole-7-carboxamide moiety is non-trivial due to the potential for forming the undesired 1H-indazole regioisomer. Different routes manage this challenge by either building the ring from acyclic precursors or by starting with a pre-formed indazole.

Route A1: Indazole Construction from Acyclic Precursors

This "classic" approach often begins with readily available starting materials like 3-methyl-2-nitrobenzoic acid. While logical, this route involves multiple steps and the use of potentially hazardous reagents.

A common pathway involves the following transformations:

  • Esterification: Protection of the carboxylic acid, typically as a methyl ester.

  • Benzylic Oxidation: Conversion of the methyl group to an aldehyde, which is crucial for the subsequent cyclization.

  • Schiff Base Formation: Condensation of the resulting aldehyde with the aniline nitrogen of the piperidine fragment.

  • Reductive Cyclization: Formation of the indazole ring, often using reagents like triethyl phosphite to reduce the nitro group and facilitate ring closure.[4]

cluster_0 Route A1: Indazole Construction A 3-Methyl-2-nitrobenzoic acid B Methyl 3-methyl-2-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-formyl-2-nitrobenzoate B->C Oxidation D Schiff Base Intermediate C->D Condensation with Fragment B Precursor E Protected Indazole Ester D->E Reductive Cyclization (P(OEt)₃) F Fragment A 2H-indazole-7-carboxamide E->F Ammonolysis (NH₃)

Caption: Classic indazole synthesis from an acyclic precursor.

Causality and Trustworthiness: This route is well-documented in patent literature.[4][5] However, the reductive cyclization step can suffer from poor regioselectivity, and the use of reagents like sodium azide in some variations is a significant safety concern for large-scale production, limiting its industrial appeal.[5]

Route A2: Late-Stage N-Arylation of a Pre-formed Indazole

A more convergent and efficient alternative involves using 2H-indazole-7-carboxamide as a direct precursor. This strategy shifts the challenge from ring formation to a highly regioselective C-N cross-coupling reaction.

Key Precursor: 2H-indazole-7-carboxamide or its corresponding methyl ester.

This approach simplifies the synthesis significantly, as the indazole core is prepared separately and coupled in a late stage. The primary challenge is to ensure the coupling occurs exclusively at the N2 position of the indazole ring. Researchers at Merck developed a robust, copper-catalyzed N-arylation protocol that achieves excellent regioselectivity and yield.[6]

Expertise & Experience: The choice of a copper catalyst over a palladium one is critical here. While palladium is a workhorse for C-N coupling, copper catalysts, when used with specific ligands like N,N'-dimethylethylenediamine (DMEDA), were found to provide superior selectivity for the desired N2-arylated product over the N1 isomer. This avoids a costly and wasteful separation of regioisomers.

III. The Chiral Piperidine (Fragment B): The Asymmetric Challenge

The synthesis of the enantiomerically pure (S)-3-(4-aminophenyl)piperidine is the most critical part of the overall process and has seen the most significant innovation.

Route B1: Resolution and Chiral Chromatography

Initial large-scale syntheses relied on creating a racemic version of the protected piperidine precursor, followed by separation.

  • Classical Resolution: Involves forming diastereomeric salts with a chiral acid, followed by fractional crystallization. This method is often low-yielding (theoretical maximum of 50%) and labor-intensive.

  • Chiral Chromatography: Methods like supercritical fluid chromatography (SFC) can provide high enantiomeric purity but are expensive and have low throughput, making them less suitable for producing a commercial drug.[2]

These methods are inherently inefficient as they discard half of the material. This provided a strong impetus to develop an asymmetric synthesis.

Route B2: The Biocatalytic Alternative

The breakthrough in synthesizing Fragment B came from the application of biocatalysis, specifically using a transaminase enzyme. This approach constitutes a dynamic kinetic resolution (DKR), which can theoretically convert 100% of the starting material into the desired enantiomer.

Key Precursor: A racemic aldehyde surrogate, such as a bisulfite adduct of 4-(1-Boc-5-oxopiperidin-3-yl)benzaldehyde.[6][7]

The process works as follows:

  • A prochiral or racemic precursor is prepared.

  • A transaminase enzyme, in the presence of an amine donor (like isopropylamine), selectively converts one enantiomer of the substrate into the desired chiral amine.

  • The remaining, undesired enantiomer of the substrate is able to racemize under the reaction conditions, allowing it to be continuously fed into the enzymatic reduction cycle.

  • The resulting chiral amine cyclizes to form the enantiopure lactam, a direct precursor to Fragment B.

cluster_1 Route B2: Biocatalytic Dynamic Kinetic Resolution A Racemic Aldehyde Surrogate B (S)-Enantiomer A->B C (R)-Enantiomer A->C D Chiral Amine B->D Transaminase (ATA-302) C->B Racemization E Enantiopure Lactam D->E Intramolecular Cyclization F Fragment B E->F Reduction & Deprotection

Caption: Biocatalytic synthesis of the chiral piperidine core.

Trustworthiness & Causality: This biocatalytic route is a self-validating system. The high enantiomeric excess (>99% ee) achieved is a direct result of the enzyme's stereoselectivity. This method avoids hazardous azide chemistry and inefficient separations, representing a significant advancement in green chemistry and process efficiency.[7][8]

IV. Comparative Data Summary

ParameterTraditional Route (A1 + B1)Modern Alternative (A2 + B2)
Fragment A Precursor 3-Methyl-2-nitrobenzoic acid[4]2H-Indazole-7-carboxamide[6]
Fragment B Strategy Chiral Chromatography / Resolution[2]Biocatalytic DKR[6][7]
Key Coupling Step Reductive Cyclization / Suzuki Coupling[9][10]Copper-Catalyzed N-Arylation[6]
Overall Yield Low (typically 3-4%)[2]Significantly Higher
Enantiomeric Purity Requires dedicated purification step>99% ee from biocatalysis
Scalability Limited by chromatography and safetyHigh; suitable for manufacturing
Green Chemistry Poor (hazardous reagents, low atom economy)Excellent (biocatalysis, fewer steps)
Key Advantage Uses simple starting materialsHigh efficiency, selectivity, and safety
Key Disadvantage Inefficient, hazardous, low yieldRequires specialized enzyme

V. Experimental Protocols: The Modern Asymmetric Synthesis

The following protocols are synthesized from methodologies published in Organic Process Research & Development.[6][7] They represent the state-of-the-art approach to Niraparib synthesis.

Protocol 1: Biocatalytic Synthesis of Chiral Lactam Intermediate

Objective: To prepare the enantiopure (S)-5-(4-aminophenyl)piperidin-2-one via transaminase-mediated dynamic kinetic resolution.

Materials:

  • Racemic bisulfite adduct precursor (aldehyde surrogate)

  • Transaminase enzyme (e.g., ATA-302)

  • Pyridoxal-5-phosphate (PLP) cofactor

  • Isopropylamine (amine donor)

  • Phosphate buffer

  • Toluene (organic solvent)

Procedure:

  • Prepare a buffered aqueous solution (e.g., 1M potassium phosphate, pH 8.5).

  • Charge the transaminase enzyme and PLP cofactor to the buffer solution and stir until dissolved.

  • Add the racemic bisulfite adduct precursor to the enzyme solution.

  • Add isopropylamine and an organic co-solvent like toluene. The biphasic system aids in substrate/product transfer and minimizes enzyme inhibition.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 40-45 °C) and stir vigorously.

  • Monitor the reaction for completion by HPLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, separate the organic and aqueous layers. The product, a chiral aminoketone, spontaneously cyclizes to the desired lactam.

  • Extract the aqueous layer with a suitable organic solvent (e.g., 2-MeTHF).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude enantiopure lactam can be crystallized to yield a product with >99% ee.

Protocol 2: Copper-Catalyzed N-Arylation and Final Synthesis

Objective: To couple the indazole and piperidine fragments and complete the synthesis of Niraparib tosylate.

Materials:

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (prepared from the lactam)

  • 2H-Indazole-7-carboxamide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection

  • p-Toluenesulfonic acid (pTsOH)

Procedure:

  • C-N Coupling:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 2H-indazole-7-carboxamide, the protected (S)-3-(4-aminophenyl)piperidine, CuI, K₂CO₃, and DMF.

    • Add the DMEDA ligand and heat the mixture (e.g., 110-120 °C).

    • Monitor the reaction by HPLC until the starting materials are consumed.

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers, dry, and concentrate to yield the crude Boc-protected Niraparib.

  • Deprotection:

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add an acid such as TFA or HCl and stir at room temperature until the Boc group is fully cleaved (monitored by HPLC).

  • Salt Formation:

    • After deprotection, concentrate the mixture and perform a solvent swap to a suitable crystallization solvent like isopropanol.

    • Add one equivalent of p-toluenesulfonic acid monohydrate.

    • Heat to dissolve, then cool slowly to crystallize Niraparib tosylate monohydrate.

    • Filter the solid, wash with cold solvent, and dry under vacuum to obtain the final active pharmaceutical ingredient (API).[11]

Conclusion

The evolution of Niraparib synthesis is a prime example of how process chemistry can transform a complex medicinal chemistry route into a viable, large-scale manufacturing process. The strategic shift away from resolution-based methods to asymmetric biocatalysis for the chiral piperidine fragment marks the most significant advancement. This change in precursor strategy, coupled with the development of a highly regioselective copper-catalyzed N-arylation, has led to a synthesis that is not only higher yielding but also aligns with the principles of green chemistry.[12][13] For researchers and drug development professionals, these modern routes offer a blueprint for creating efficient, sustainable, and economically viable processes for complex pharmaceutical targets.

References

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1373-1387. [Link]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. [Link]

  • EP3615513B1 - METHODS OF MANUFACTURING OF NIRAPARIB. EPO. [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. New Drug Approvals. [Link]

  • National Centre for Pharmacoeconomics. (2022). Cost-effectiveness of niraparib (Zejula®) for first-line maintenance treatment of adults. NCPE. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. [Link]

  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • WO2019036441A1 - Processes for the preparation of Niraparib and intermediates thereof.
  • CN112455823A - Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP. PDF Free Download. [Link]

  • Various Authors. (2024). Synthesis of niraparib (XXXII). ResearchGate. [Link]

  • Various Authors. (2024). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Pharmacy and Drug Development. [Link]

  • Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Zhang, Q., et al. (2024). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Bioorganic Chemistry, 149, 108063. [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. [Link]

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Validation

A Comparative Guide to Chiral Building Blocks in PARP Inhibitor Synthesis: Spotlight on (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals The landscape of cancer therapy has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies hav...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies have demonstrated remarkable efficacy, particularly in cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1] The intricate molecular architecture of these inhibitors often necessitates the use of specific, chirally pure building blocks to ensure optimal interaction with the PARP enzyme active site. This guide provides an in-depth comparison of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Niraparib, with other chiral and achiral building blocks employed in the manufacture of leading PARP inhibitors.

The Critical Role of the Core Scaffold in PARP Inhibition

The core scaffold of a PARP inhibitor is fundamental to its mechanism of action, influencing its potency, selectivity, and pharmacokinetic properties. Many PARP inhibitors feature a heterocyclic core that mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition of the enzyme.[2] The substituents on this core, including chiral moieties, are crucial for establishing specific interactions within the PARP active site, which can translate to enhanced efficacy and reduced off-target effects.

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Versatile Building Block for Niraparib

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a pivotal chiral building block in the synthesis of Niraparib, an orally active PARP inhibitor.[3] Its chemical structure, featuring a stereochemically defined piperidine ring, is integral to the final drug's ability to effectively inhibit PARP-1 and PARP-2.[4]

Key Attributes:

  • Pre-defined Stereocenter: The (S)-configuration at the 3-position of the piperidine ring is crucial for the biological activity of Niraparib. Utilizing a pre-synthesized, enantiomerically pure building block like this simplifies the overall synthesis by avoiding complex chiral resolution or asymmetric synthesis steps later in the process.[5]

  • Facilitates Efficient Synthesis: The Boc-protected amine and the aniline functional group provide orthogonal handles for subsequent chemical transformations, streamlining the construction of the final Niraparib molecule.[6]

  • High Purity: Commercially available with high purity (typically ≥99.0%), this intermediate ensures the quality and consistency of the final active pharmaceutical ingredient (API).[3]

The synthesis of Niraparib often involves the coupling of this chiral piperidine fragment with the indazole carboxamide portion of the molecule. Alternative and more efficient synthetic routes are continuously being explored, including biocatalytic methods to produce the chiral piperidine core.[7][8]

Comparative Analysis with Other PARP Inhibitor Scaffolds

A comparative analysis of the core building blocks of other prominent PARP inhibitors reveals diverse strategies in drug design and manufacturing.

PARP InhibitorChiral Core Building BlockSynthesis Strategy for CoreImplications for Manufacturing
Niraparib (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylateUse of a pre-formed chiral building block or biocatalytic dynamic kinetic resolution.[4][5]Streamlined synthesis, potential for greener manufacturing through biocatalysis.
Olaparib N/A (Achiral)Focus on the construction of the phthalazinone core.[9][10]Simplified synthesis due to the absence of chirality, reducing complexity and cost.
Rucaparib N/A (Achiral)Synthesis of the tricyclic indole core.[11]Achiral nature simplifies manufacturing, though the synthesis of the fused ring system can be complex.
Talazoparib Chiral dihydropyridophthalazinone derivativeRacemic synthesis followed by chiral separation (e.g., via supercritical fluid chromatography).[12][13]Requires an additional, often costly, chiral resolution step to isolate the desired enantiomer.

Experimental Insights and Methodologies

The choice of a chiral building block profoundly impacts the synthetic route and overall efficiency of drug manufacturing.

Synthesis of Niraparib's Chiral Core: A Biocatalytic Approach

Recent advancements have highlighted the use of transaminases in the asymmetric synthesis of the chiral piperidine core of Niraparib. This biocatalytic approach offers a greener and more efficient alternative to classical chemical resolutions.[4]

Illustrative Workflow for Biocatalytic Synthesis:

G Prochiral_Ketone Prochiral Ketone Precursor Transaminase Transaminase Enzyme (e.g., ATA-302) Prochiral_Ketone->Transaminase Chiral_Amine (S)-Aminopiperidine Derivative Transaminase->Chiral_Amine Asymmetric Amination Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Transaminase Niraparib_Synthesis Further Synthesis Steps to Niraparib Chiral_Amine->Niraparib_Synthesis

Caption: Biocatalytic synthesis of Niraparib's chiral core.

Achiral Synthesis: The Case of Olaparib

The synthesis of Olaparib, being an achiral molecule, circumvents the complexities of stereocontrol. The key synthetic challenge lies in the efficient construction of the phthalazinone and the connection of the piperazine side chain.[9]

General Synthetic Workflow for Olaparib:

G Starting_Materials Readily Available Starting Materials Phthalazinone_Core Phthalazinone Core Synthesis Starting_Materials->Phthalazinone_Core Side_Chain_Attachment Attachment of Piperazine Side Chain Phthalazinone_Core->Side_Chain_Attachment Olaparib Olaparib Side_Chain_Attachment->Olaparib

Caption: Simplified workflow for the achiral synthesis of Olaparib.

Impact on Drug Performance

While the presence or absence of a chiral center in the core building block significantly affects the manufacturing process, its impact on the final drug's performance is paramount.

  • Potency and Selectivity: The specific three-dimensional arrangement of atoms in a chiral molecule can lead to a more precise fit in the enzyme's binding pocket, potentially resulting in higher potency and selectivity. Talazoparib, a chiral PARP inhibitor, is noted for its high potency and ability to trap PARP on DNA.[1]

  • Pharmacokinetics: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a single, pure enantiomer can lead to more predictable and favorable pharmacokinetic properties compared to a racemic mixture.

Future Perspectives and Conclusion

The choice of chiral building blocks in the synthesis of PARP inhibitors is a critical decision with far-reaching implications for drug development and manufacturing. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate stands out as an efficient and reliable building block for the synthesis of Niraparib, offering the advantage of a pre-defined stereocenter.

In contrast, the achiral nature of Olaparib and Rucaparib simplifies their synthesis, while the manufacturing of Talazoparib necessitates a chiral resolution step. The increasing adoption of biocatalysis for the synthesis of chiral amines is a promising trend that could lead to more sustainable and cost-effective manufacturing processes for chiral PARP inhibitors.

Ultimately, the selection of a specific building block is a multifaceted decision that balances synthetic feasibility, cost, and the desired pharmacological profile of the final drug candidate. As our understanding of the structure-activity relationships of PARP inhibitors continues to evolve, so too will the strategies for designing and synthesizing the next generation of these life-saving therapies.

References

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. LinkedIn. Available at: [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. Available at: [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available at: [Link]

  • First Asymmetric Synthesis of trans-3,4-Dimethyl-4-arylpiperidines. Organic Letters. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. PDF Free Download. Available at: [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Google Patents.
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • (S)-(+)-3-Aminopiperidine Dihydrochloride. SynZeal. Available at: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PMC. Available at: [Link]

  • Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination: Development and Total Synthesis of Rucaparib. PubMed. Available at: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. Available at: [Link]

  • WO2018038680A1 - Processes for preparing olaparib. Google Patents.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC - NIH. Available at: [Link]

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PMC - PubMed Central. Available at: [Link]

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]

  • Previous synthetic strategies of rucaparib (1). ResearchGate. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available at: [Link]

  • Chiral Building Blocks. Buchler GmbH. Available at: [Link]

  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. PMC. Available at: [Link]

  • Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. PubMed. Available at: [Link]

  • Identifying novel naturally-occurring chemical scaffolds as potential inhibitors of Poly(ADP-ribose) polymerase (PARP). ResearchGate. Available at: [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. Available at: [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. As a critical intermediate in pharmaceutical research, particula...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. As a critical intermediate in pharmaceutical research, particularly in the synthesis of novel therapeutics like PARP inhibitors, its handling and disposal demand rigorous adherence to safety and environmental protocols.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Part 1: Foundational Principle - Hazard-Based Waste Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic properties and associated hazards. The disposal pathway is not arbitrary; it is a direct consequence of the chemical's reactivity, toxicity, and potential environmental impact. For (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a complete toxicological and ecological profile has not been established.[2][3] In such cases, a conservative approach is mandated: the compound must be treated as hazardous waste until proven otherwise.

Key Structural Considerations:

  • Aromatic Amine (Aniline Moiety): The 4-aminophenyl group places this compound in the aromatic amine class. Such compounds are often toxic and require careful handling to avoid exposure.[4]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5] It will decompose upon contact with strong acids, releasing isobutylene and carbon dioxide gas.[6] This specific reactivity is critical when considering waste segregation to prevent dangerous pressure buildup in a sealed container.

  • Known Hazards: Safety Data Sheets (SDS) classify this compound as a skin and eye irritant and a potential respiratory irritant.[2][7]

Based on this assessment, all waste streams containing this compound, regardless of concentration, must be designated as hazardous chemical waste.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and worker safety standards from the Occupational Safety and Health Administration (OSHA).[8][9]

Step 1: Immediate Segregation at the Point of Generation

Proper disposal begins the moment waste is created. To prevent cross-contamination and dangerous reactions, waste streams must be kept separate. Do not mix this waste with other chemical streams unless their compatibility has been explicitly verified.

  • Solid Waste: Collect all non-sharp, contaminated materials in a designated solid waste container. This includes:

    • Residual powder of the compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Weighing papers, contaminated filter media, and pipette tips.

  • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container. This includes reaction mixtures, mother liquors from crystallization, and solvent rinses from glassware.

  • Acutely Hazardous "P-List" Waste: Note that if this compound is used to rinse an empty container that held an EPA-designated "P-list" chemical, the resulting rinsate must also be managed as P-listed hazardous waste.[10]

Step 2: Container Selection and Management

The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.

  • Compatibility: Use containers made of chemically resistant materials, such as high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers for any waste stream that may become acidic.[11]

  • Condition: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw-top cap.[12] Food-grade containers are strictly prohibited for hazardous waste storage.[11]

  • Venting (for Liquid Waste): Given the potential for gas evolution if the Boc group degrades, it is prudent to avoid sealing liquid waste containers with excessive torque. While containers must be closed during storage, periodic venting in a fume hood may be necessary if any degradation is suspected.

  • Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[13] Each container must be labeled at the moment the first drop of waste is added.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[14]

    • The full chemical name: "(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate" .

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[14]

    • The approximate concentration and composition of the waste mixture.

Step 4: Designated Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) pending pickup for disposal.[11][13]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[13]

  • Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Incompatibility Storage: Crucially, store waste containing this compound away from incompatible materials , especially strong acids (due to the Boc group) and strong oxidizing agents.[10][11]

Step 5: Final Disposal and Documentation

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Authorized Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4] Never dispose of this chemical down the drain or in the regular trash.[2]

  • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol, acetone) before disposal. The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[15]

  • Record Keeping: Maintain accurate records of the waste generated, including composition and volume, as required by your institution and regulatory agencies.

Part 3: Spill and Emergency Response

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.

  • Utilize PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[2][4]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Data and Workflow Summary

Chemical Safety and Disposal Data
ParameterInformationSource(s)
Chemical Name (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylateN/A
CAS Number 1171197-20-8[1]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant[2][7]
Toxicity Profile Comprehensive toxicological and ecological data not available; handle as hazardous.[2][3]
Required PPE Safety glasses with side-shields, chemical-resistant gloves, lab coat.[2]
Incompatible Materials Strong acids, strong oxidizing agents.[10][11]
Primary Disposal Route Collection by licensed hazardous waste vendor for chemical incineration.[2]
Spill Cleanup Use inert absorbent material; collect as hazardous waste.[2][4]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate waste.

G start Waste Generated characterize Characterize as Hazardous Waste (Irritant, Unknown Toxicity) start->characterize segregate Segregate Waste Stream characterize->segregate solid_waste Solid Waste (Gloves, Tips, Powder) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid container Select Compatible Lidded Container (HDPE or Glass) solid_waste->container liquid_waste->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Info container->label storage Store in Designated SAA Away from Incompatibles (e.g., Strong Acids) label->storage pickup Arrange Pickup by EHS / Licensed Vendor storage->pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
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